3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDFZGUCZWWMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382294 | |
| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-13-5 | |
| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable building block for the synthesis of complex heterocyclic systems with therapeutic potential. Its unique substitution pattern—a hydroxyl group for hydrogen bonding, a reactive aldehyde for diverse chemical transformations, and precisely positioned chloro and fluoro substituents for electronic and metabolic modulation—makes it a reagent of significant interest for medicinal chemists. This guide provides an in-depth technical overview of this compound, its synthesis, properties, and its application as a key intermediate in the development of novel therapeutics.
Physicochemical Properties and Characterization
This compound, with the CAS number 870704-13-5, is a solid at room temperature.[1][2] The precise arrangement of its functional groups gives rise to its specific chemical reactivity and physical properties, which are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 870704-13-5 | [1][2][3] |
| Molecular Formula | C₇H₄ClFO₂ | [1][4] |
| Molecular Weight | 174.56 g/mol | [1][4] |
| Melting Point | 134-138 °C | [2] |
| Appearance | Solid | [4] |
Characterization of this compound is typically achieved through standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the substitution pattern on the aromatic ring. Key signals in the ¹H NMR spectrum include a doublet for the aldehyde proton around 9.83 ppm and distinct multiplets for the aromatic protons.[4] The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbon atoms attached to the halogens and the hydroxyl group, and the remaining aromatic carbons.[4] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.[4]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the formylation of a corresponding substituted phenol. A reported method involves the reaction of 2-Chloro-6-fluorophenol with hexamethylenetetramine in the presence of trifluoroacetic acid (TFA).[4] This reaction, a modification of the Duff reaction, provides a direct route to the desired aldehyde.
Experimental Protocol: Synthesis via the Duff Reaction
This protocol is based on a reported laboratory-scale synthesis.[4]
Materials:
-
2-Chloro-6-fluorophenol
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-Chloro-6-fluorophenol (1 equivalent) and hexamethylenetetramine (1 equivalent) in trifluoroacetic acid.
-
Stir the reaction mixture at 60 °C for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic fractions and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (7:3) eluent system to yield this compound as a white solid.[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential oxidation of the starting material and product.
-
Trifluoroacetic Acid (TFA): Acts as both a solvent and a catalyst for the formylation reaction.
-
Hexamethylenetetramine: Serves as the formylating agent in the Duff reaction.
-
Aqueous Workup: Removes TFA and other water-soluble impurities.
-
Column Chromatography: Essential for separating the desired product from unreacted starting materials and side products.
Synthesis Workflow Diagram
Caption: Synthesis Workflow of this compound
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The aldehyde functionality serves as a handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings.
While specific, publicly available research on the direct use of this compound in the synthesis of named drug candidates is emerging, its structural motifs are present in patented compounds, particularly in the domain of kinase inhibitors. The synthesis of this compound is described in a patent, suggesting its role as a key intermediate in the preparation of novel therapeutic agents.[4]
Drawing parallels from structurally similar compounds provides insight into its potential applications:
-
Kinase Inhibitors: Halogenated aromatic moieties are frequently found in the hinge-binding region of kinase inhibitors. The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity for various kinases involved in cancer and inflammatory diseases.[5]
-
Benzimidazole Derivatives: The reaction of o-phenylenediamines with aldehydes is a common method for synthesizing benzimidazoles, a privileged scaffold in medicinal chemistry with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8] this compound can be used to introduce a substituted phenyl group at the 2-position of the benzimidazole ring.
Illustrative Synthetic Application: Preparation of a Substituted Benzimidazole
The following is a generalized workflow illustrating how this compound could be used to synthesize a 2-substituted benzimidazole derivative.
Caption: General workflow for benzimidazole synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.[5]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Move the person into fresh air.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up.[5]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of functional groups and halogen substituents provides a versatile platform for the synthesis of novel and complex molecular architectures. A clear understanding of its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage this compound in their drug development programs. As the demand for more sophisticated and effective therapeutics continues to grow, the role of such precisely engineered intermediates will undoubtedly become even more critical.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 870704-13-5 [chemicalbook.com]
- 3. 870704-13-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
3-Chloro-5-fluoro-4-hydroxybenzaldehyde molecular weight
An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It details the essential physicochemical properties, synthesis, analytical characterization, and strategic applications of this compound, a key halogenated aromatic building block.
Core Compound Identification and Properties
This compound is a substituted aromatic aldehyde. The strategic placement of chloro, fluoro, hydroxyl, and formyl groups on the benzene ring makes it a versatile intermediate for introducing specific functionalities into more complex molecules. Its unique electronic and steric properties are of significant interest in the design of novel therapeutic agents.
The core physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₂ | [1][2] |
| Molecular Weight | 174.56 g/mol | [1] |
| Exact Mass | 174.555 Da | [2] |
| CAS Number | 870704-13-5 | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 134-138 °C | [2][3] |
| Boiling Point | 226.4 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Flash Point | 90.7 ± 25.9 °C | [2] |
| InChI Key | CDDFZGUCZWWMGL-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is efficiently achieved via the formylation of a corresponding substituted phenol. The described method utilizes the Duff reaction, a well-established method for introducing a formyl group onto an electron-rich aromatic ring.
Expertise & Rationale: The choice of 2-Chloro-6-fluorophenol as the starting material is critical. The hydroxyl group is a potent activating group, directing the electrophilic aromatic substitution to the ortho and para positions. In this case, the para position is targeted for formylation. Hexamethylenetetramine serves as the formylating agent, which, in the acidic medium of trifluoroacetic acid (TFA), generates the electrophilic iminium ion species necessary for the reaction. TFA acts as both the solvent and the acidic catalyst, facilitating the reaction at a moderate temperature of 60 °C. This approach avoids the harsh conditions required by other formylation methods, such as the Vilsmeier-Haack or Gattermann reactions, making it suitable for substrates with sensitive functional groups.
Experimental Protocol: Synthesis via Duff Reaction[1]
This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization detailed in the subsequent section.
Materials:
-
2-Chloro-6-fluorophenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (3.5 mmol) and hexamethylenetetramine (3.5 mmol, 1.0 equivalent) in trifluoroacetic acid (3 mL).
-
Stir the reaction mixture at 60 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic fractions and wash with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, using a hexane:ethyl acetate (7:3) solvent system as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid (yield: 40%).[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization for Structural Verification
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following spectroscopic data provides unambiguous evidence for the structure of this compound.
| Technique | Data Interpretation |
| ¹H NMR | (500 MHz, CDCl₃) δ (ppm): 9.83 (d, J = 2.1 Hz, 1H), 7.74 - 7.71 (m, 1H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H), 6.12 (s, 1H). The singlet at 9.83 ppm is characteristic of the aldehyde proton. The signals between 7.59-7.74 ppm correspond to the aromatic protons, and the singlet at 6.12 ppm is attributed to the hydroxyl proton.[1] |
| ¹³C NMR | (126 MHz, CDCl₃) δ (ppm): 188.8, 151.6 (d, J = 248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J = 5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J = 18.5 Hz). The signal at 188.8 ppm confirms the aldehyde carbonyl carbon. The large coupling constant (J = 248.2 Hz) for the signal at 151.6 ppm is indicative of the carbon directly bonded to fluorine. The other doublets arise from smaller C-F couplings over multiple bonds.[1] |
| ¹⁹F NMR | The presence of a signal in the ¹⁹F NMR spectrum confirms the incorporation of fluorine into the aromatic ring.[1] |
| HRMS | Calculated for C₇H₃ClFO₂ [M-H]⁻: 172.9811. Found: 172.9809. The high-resolution mass spectrometry data provides an exact mass that is consistent with the molecular formula, confirming the elemental composition of the molecule.[1] |
Utility in Drug Discovery and Medicinal Chemistry
This compound is classified as a bulk drug intermediate, underscoring its role in the synthesis of active pharmaceutical ingredients (APIs).[2] The functional groups present on the molecule serve as versatile handles for further chemical transformations.
-
Aldehyde Group: This group is a key electrophilic center. It readily participates in reactions such as aldol condensations, Wittig reactions, reductive aminations, and the formation of hydrazones and other imine derivatives.[4] This allows for the extension of the molecular scaffold and the introduction of diverse functionalities. For instance, similar fluorinated hydroxybenzaldehydes are used to synthesize curcuminoid analogs with potent activity against human ovarian cancer cell lines and to create hydrazone derivatives that act as anti-inflammatory agents.[4]
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to modulate solubility and pharmacokinetic properties. It also influences the electronic nature of the ring and can participate in hydrogen bonding interactions with biological targets.
-
Halogen Atoms (Cl, F): The presence of chlorine and fluorine atoms is of particular importance in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity by participating in specific interactions (e.g., with amide backbones), and modulate the pKa of nearby functional groups.[4] Chlorine can also improve binding through halogen bonding and occupy lipophilic pockets in target proteins.
The combination of these features makes this compound an attractive starting point for building libraries of novel compounds for screening in various therapeutic areas.
Safety, Handling, and Storage
As a chemical intermediate, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as acutely toxic (Category 3, Oral).[2]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[2]
-
Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
References
An In-depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde, an acidic hydroxyl group, and strategically placed chloro and fluoro substituents, imparts a distinct chemical reactivity profile that is highly valuable for the synthesis of complex molecular architectures. The electron-withdrawing nature of the halogens and the aldehyde group, combined with the electron-donating resonance effect of the hydroxyl group, creates a nuanced electronic environment within the benzene ring, influencing its reactivity in various chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 870704-13-5 | [1][2] |
| Molecular Formula | C₇H₄ClFO₂ | [2] |
| Molecular Weight | 174.56 g/mol | [2] |
| Melting Point | 134-138 °C | [1] |
| Appearance | White solid | [3] |
| Boiling Point | Not explicitly available, predicted to be high due to the polar functional groups and aromatic nature. | |
| Solubility | Expected to be soluble in common organic solvents like ethers, esters, and chlorinated solvents. Limited solubility in non-polar solvents like hexanes. Solubility in water is expected to be low but enhanced in basic aqueous solutions due to the acidity of the phenolic hydroxyl group. | |
| Density | Not explicitly available. |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following data has been reported for this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry
| Technique | Data | Source |
| ¹H NMR | (500 MHz, CDCl₃) δ (ppm): 9.83 (d, J = 2.1 Hz, 1H, -CHO), 7.74 - 7.71 (m, 1H, Ar-H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H, Ar-H), 6.12 (s, 1H, -OH). | [3] |
| ¹³C NMR | (126 MHz, CDCl₃) δ (ppm): 188.8 (C=O), 151.6 (d, J = 248.2 Hz, C-F), 146.2 (d, J = 15.3 Hz, C-OH), 129.7 (d, J = 5.4 Hz, C-H), 127.5 (d, J = 3.1 Hz, C-H), 122.7 (C-Cl), 115.4 (d, J = 18.5 Hz, C-CHO). | [3] |
| ¹⁹F NMR | (471 MHz, CDCl₃) | [3] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₇H₃ClFO₂ [M-H]⁻: 172.9811, Found: 172.9809. | [3] |
The provided NMR data is consistent with the structure of this compound. The ¹H NMR shows the characteristic aldehyde proton singlet, two aromatic protons, and a hydroxyl proton. The ¹³C NMR displays the carbonyl carbon and the aromatic carbons with characteristic splitting patterns due to fluorine coupling. The HRMS data further confirms the elemental composition of the molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through the formylation of a corresponding substituted phenol. A reported method involves the reaction of 2-Chloro-6-fluorophenol with hexamethylenetetramine in trifluoroacetic acid.[3]
Experimental Protocol
Materials:
-
2-Chloro-6-fluorophenol
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-6-fluorophenol (1.0 eq) and hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.
-
Stir the reaction mixture at 60 °C for 16 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the phenolic hydroxyl, and the halogenated aromatic ring.
1. Reactions of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To introduce amine functionalities, forming substituted benzylamines. This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast number of bioactive molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, providing access to stilbene and chalcone derivatives, many of which exhibit interesting pharmacological properties.
-
Condensation Reactions: With active methylene compounds (e.g., malonates, nitriles) to generate a variety of scaffolds.
-
Oxidation: To the corresponding carboxylic acid, 3-chloro-5-fluoro-4-hydroxybenzoic acid, another valuable synthetic intermediate.
-
Reduction: To the corresponding benzyl alcohol.
2. Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo:
-
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to produce ethers. This is often used to modify the pharmacokinetic properties of a drug candidate.
-
Esterification: Reaction with acyl chlorides or carboxylic acids to form esters, which can act as prodrugs.
-
O-Alkylation: A common strategy to protect the hydroxyl group during multi-step syntheses.
3. Reactivity of the Aromatic Ring: The electronic nature of the substituents influences the reactivity of the benzene ring towards electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-director, while the chloro, fluoro, and aldehyde groups are deactivating. The interplay of these effects will dictate the regioselectivity of further substitutions on the ring. Nucleophilic aromatic substitution is also a possibility, particularly at the positions activated by the electron-withdrawing groups.
The trifunctional nature of this compound makes it an attractive starting material for the construction of combinatorial libraries for high-throughput screening in drug discovery programs. The presence of halogen atoms can also enhance the binding affinity of a molecule to its biological target and improve its metabolic stability.
Caption: Reactivity map of this compound.
Analytical Methods
The purity of this compound is critical for its use in synthesis. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for its analysis.
General HPLC Method Protocol
-
Column: A C18 reversed-phase column is typically suitable for the separation of aromatic aldehydes.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like 0.1% trifluoroacetic acid to ensure good peak shape) is a good starting point.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 254 nm) is appropriate.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
General GC Method Protocol
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) would be suitable.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperatures: Typically set around 250-280 °C.
-
Oven Program: A temperature ramp starting from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) would be effective for eluting the compound.
-
Detection: Flame Ionization Detector (FID) is a common and robust choice.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined chemical properties, accessible synthesis, and diverse reactivity make it an important tool for chemists and pharmaceutical scientists. This guide has provided a comprehensive overview of its key characteristics, offering a solid foundation for its application in the laboratory and in the development of novel chemical entities.
References
3-Chloro-5-fluoro-4-hydroxybenzaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Halogenated Benzaldehydes in Modern Drug Discovery
This compound (CAS No: 870704-13-5) is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex pharmaceutical agents. The precise arrangement of its substituents—a hydroxyl group, a formyl group, and two distinct halogens—offers multiple reaction sites and modulates the electronic properties of the molecule, making it an invaluable intermediate for creating novel therapeutics. The presence of chlorine and fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides a comprehensive overview of a validated synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for professionals in chemical research and drug development.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of a polysubstituted benzaldehyde like this compound hinges on the effective formylation of a suitable precursor. The primary challenge lies in achieving the correct regioselectivity on the aromatic ring, which is governed by the directing effects of the existing substituents.
Our target molecule features a formyl group (-CHO) positioned para to a strongly activating hydroxyl group (-OH) and ortho to both a chloro (-Cl) and a fluoro (-F) group. This substitution pattern strongly suggests that the most logical synthetic approach is the electrophilic formylation of 2-chloro-6-fluorophenol. The hydroxyl group is a powerful ortho, para-director, and while the position between the two halogens is sterically hindered, the para position is electronically activated and accessible.
Several classical formylation methods could be considered:
-
Reimer-Tiemann Reaction: Involves the reaction of a phenol with chloroform in a strong base. The reactive species is dichlorocarbene. While effective for ortho-formylation, yields can be moderate, and controlling regioselectivity with multiple substituents can be challenging.
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. It is a powerful and widely used method for introducing aldehyde functionalities.
-
Duff Reaction: This reaction employs hexamethylenetetramine as the formylating agent in an acidic medium. It is a classic method for the ortho-formylation of phenols, though variations can achieve para-substitution.
The documented and most direct pathway for synthesizing this compound utilizes a modification of the Duff reaction, leveraging trifluoroacetic acid (TFA) as both the solvent and the acidic catalyst. This approach proves to be a reliable method for achieving the desired para-formylation.
The Recommended Synthesis Pathway: Modified Duff Reaction
The chosen pathway involves the direct formylation of 2-chloro-6-fluorophenol using hexamethylenetetramine in trifluoroacetic acid. This method is advantageous due to its operational simplicity and the direct installation of the aldehyde group at the desired position in a single step.
Reaction Scheme
Caption: Synthesis of this compound.
Causality and Mechanism
The Duff reaction proceeds via electrophilic aromatic substitution. The key mechanistic steps are:
-
Formation of the Electrophile: In the strongly acidic environment of trifluoroacetic acid, hexamethylenetetramine (HMTA) is protonated. This protonation facilitates the release of an electrophilic species, an iminium ion (R₂N=CH₂⁺).
-
Electrophilic Attack: The electron-rich phenol ring of 2-chloro-6-fluorophenol acts as a nucleophile. The hydroxyl group activates the para position, which then attacks the iminium ion. This step is the regioselectivity-determining step.
-
Intermediate Formation: The attack results in the formation of a benzylamine-type intermediate attached to the aromatic ring.
-
Hydrolysis: During the reaction and subsequent aqueous workup, the intermediate is hydrolyzed. This process converts the aminomethyl group into the final formyl (aldehyde) group, regenerating ammonia and formaldehyde equivalents.
The use of TFA is critical. It serves not only as the acidic catalyst required to generate the electrophile from HMTA but also as a solvent that effectively dissolves the reactants.
Caption: Electronic directing effects on the phenol ring.
Self-Validating Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a white solid with the expected spectroscopic data. Any significant deviation in yield or purity indicates an issue with reagent quality, reaction conditions, or purification.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-fluorophenol | 2040-90-6 | 146.55 | 0.5 g | 3.41 |
| Hexamethylenetetramine | 100-97-0 | 140.19 | 0.5 g | 3.57 |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 3 mL | - |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~60 mL | - |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
| Brine (sat. NaCl) | - | - | ~25 mL | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer and condenser, add 2-chloro-6-fluorophenol (0.5 g, 3.41 mmol) and hexamethylenetetramine (0.5 g, 3.57 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (3 mL).
-
Reaction Conditions: Stir the mixture at 60 °C for 16 hours. The solution may change color during this time.
-
Quenching: After 16 hours, cool the reaction mixture to room temperature and pour it carefully into ice-water (20 mL). This step hydrolyzes the reaction intermediates and precipitates the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). The product is organic-soluble and will move into the ether layer.
-
Washing: Combine the organic fractions and wash with brine (25 mL). This removes residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting residue by column chromatography on silica gel. A solvent system of hexane:ethyl acetate (7:3) is effective for eluting the product.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a white solid. The expected yield is approximately 40% (around 250 mg).
Product Characterization and Data
The structural integrity of the synthesized this compound must be confirmed through spectroscopic analysis. The following data serves as a benchmark for validation.
| Analysis | Observed Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 9.83 (d, J = 2.1 Hz, 1H, -CHO), 7.74 - 7.71 (m, 1H, Ar-H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H, Ar-H), 6.12 (s, 1H, -OH) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 188.8, 151.6 (d, J = 248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J = 5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J = 18.5 Hz) |
| ¹⁹F NMR (471 MHz, CDCl₃) | Consistent with a single fluorine environment on the aromatic ring. |
| HRMS (ESI) | Calculated for C₇H₃ClFO₂ [M-H]⁻: 172.9811, Found: 172.9809 |
Trustworthiness and Field Insights
-
Reagent Quality: The purity of the starting 2-chloro-6-fluorophenol is paramount. Impurities can lead to side reactions and complicate purification. It is advisable to use a high-purity grade (≥98%). The synthesis of this precursor can be achieved via the direct chlorination of 2-fluorophenol.
-
Anhydrous Conditions: While the reaction workup involves water, the initial formylation step benefits from anhydrous conditions to prevent premature decomposition of the HMTA-TFA adduct. Using an inert atmosphere minimizes exposure to atmospheric moisture.
-
Temperature Control: Maintaining the reaction at 60 °C is a balance. Higher temperatures might accelerate the reaction but could also lead to decomposition and the formation of polymeric side products. Lower temperatures would result in an impractically slow reaction rate.
-
Yield Optimization: The reported 40% yield is moderate. Further optimization could potentially be achieved by adjusting the molar ratio of HMTA or exploring alternative acid catalysts. However, for a multi-substituted aromatic, this yield is often considered acceptable for a laboratory scale.
Conclusion
The synthesis of this compound via the modified Duff reaction of 2-chloro-6-fluorophenol is a robust and reproducible method. It provides direct access to a valuable synthetic intermediate crucial for the development of next-generation pharmaceuticals. By understanding the mechanistic underpinnings and adhering to a validated protocol, researchers can reliably produce this key building block, enabling further innovation in medicinal chemistry.
3-Chloro-5-fluoro-4-hydroxybenzaldehyde IUPAC name
An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Overview and Strategic Importance
This compound is a polysubstituted aromatic aldehyde, a class of molecules that serves as a cornerstone in modern synthetic chemistry. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a formyl group amenable to a wide array of transformations, a phenolic hydroxyl group, and a halogen-decorated aromatic ring. This structural arrangement makes it a highly valuable building block, or synthon, particularly in the fields of medicinal chemistry and materials science. Researchers in drug development utilize such intermediates to construct complex molecular architectures required for novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, safety, and applications for professionals in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in a laboratory setting.
Nomenclature and Chemical Identifiers
The compound is unambiguously identified by its IUPAC name and several standard chemical registry numbers and notations.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 870704-13-5[3] |
| Molecular Formula | C₇H₄ClFO₂[3] |
| Molecular Weight | 174.56 g/mol [3] |
| InChIKey | CDDFZGUCZWWMGL-UHFFFAOYSA-N[3] |
| Canonical SMILES | C1=C(C=C(C(=C1O)F)Cl)C=O |
Physicochemical Data
The physical properties of the compound dictate its handling, reaction conditions, and purification methods.
| Property | Value | Source |
| Appearance | White Solid | [4] |
| Melting Point | 134-138 °C[3] | Echemi |
| Boiling Point | 226.4 ± 35.0 °C at 760 mmHg[3] | Echemi |
| Density | 1.5 ± 0.1 g/cm³[3] | Echemi |
| Flash Point | 90.7 ± 25.9 °C[3] | Echemi |
| LogP (XLogP3) | 1.96[3] | Echemi |
Structural Representation
The spatial arrangement of atoms and functional groups is critical to the molecule's reactivity.
Caption: 2D Structure of this compound.
Synthesis and Purification Protocol
The synthesis of this compound can be achieved via electrophilic formylation of the corresponding substituted phenol. The following protocol is based on a reported procedure.[4]
Synthetic Pathway Overview
The described method is a variation of the Duff reaction, where hexamethylenetetramine serves as the formylating agent in a strong acid medium. Trifluoroacetic acid (TFA) acts as both the solvent and the acidic catalyst, facilitating the electrophilic attack on the electron-rich phenol ring.
Detailed Experimental Protocol
Materials:
-
2-Chloro-6-fluorophenol (starting material)
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography: Hexane, Ethyl acetate (EtOAc)
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (1.0 eq) and hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.[4]
-
Stir the resulting mixture at 60 °C for 16 hours.[4]
-
After cooling to room temperature, pour the reaction mixture into ice-water.[4]
-
Extract the aqueous mixture with diethyl ether (3 times).[4]
-
Combine the organic extracts and wash with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate (7:3) mixture as the eluent, to yield the product as a white solid (reported yield: 40%).[4]
Mechanistic Insights
-
Role of Hexamethylenetetramine: In the acidic TFA medium, hexamethylenetetramine protonates and subsequently breaks down to generate an electrophilic iminium ion species. This species is the effective formylating agent.
-
Role of TFA: TFA is a strong acid that catalyzes the reaction and serves as a solvent that can dissolve both the polar and non-polar reagents.
-
Workup Causality: Pouring the mixture into ice-water hydrolyzes the intermediate Schiff base formed after the initial electrophilic substitution, unmasking the aldehyde functional group. The extraction and washing steps serve to isolate the organic product from the aqueous phase and remove residual acid and salts.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization Benchmarks
Successful synthesis should be validated by comparing spectroscopic data with reported values.
| Analysis | Reported Data[4] |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 9.83 (d), 7.74 - 7.71 (m), 7.59 (dd), 6.12 (s) |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm) 188.8, 151.6 (d), 146.2 (d), 129.7 (d), 127.5 (d), 122.7, 115.4 (d) |
| HRMS (M-H)⁻ | Calculated: 172.9811, Found: 172.9809 |
Reactivity and Potential Applications
While specific applications for this compound are not extensively documented in public literature, its structure is analogous to other intermediates widely used in drug discovery. Its utility can be inferred from its chemical reactivity.
Chemical Reactivity
-
Aldehyde Group: Can undergo nucleophilic addition, Wittig reactions, aldol condensations, oxidation to a carboxylic acid, or reduction to an alcohol. This is a key handle for molecular elaboration.
-
Phenolic Hydroxyl Group: Can be alkylated (e.g., Williamson ether synthesis) or acylated to form esters. Its acidity also plays a role in its reactivity profile.
-
Aromatic Ring: The electron-withdrawing nature of the aldehyde, chloro, and fluoro substituents deactivates the ring towards further electrophilic substitution. However, it can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.
Role as a Pharmaceutical Intermediate
Halogenated hydroxybenzaldehydes are crucial building blocks. For instance, the related compound 3-chloro-4-hydroxybenzaldehyde is a key intermediate in synthesizing compounds with anti-inflammatory and antimicrobial properties.[1] Similarly, 3-fluoro-4-hydroxybenzaldehyde is used to create curcuminoid analogs for anti-cancer research and hydrazone derivatives with anti-inflammatory activity.[5]
Based on these precedents, this compound is an ideal starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Caption: Role as a core scaffold in discovery chemistry.
Safety and Handling
Proper handling of this chemical is critical due to its toxicity and corrosive nature.
GHS Hazard Classification
| Category | Information |
| Signal Word | Danger [3] |
| Pictograms | Skull and Crossbones, Corrosion |
| Hazard Statements | H301: Toxic if swallowed.[3][6] H318: Causes serious eye damage.[3][6] |
Safe Handling and Storage
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a face shield.[3][6]
-
Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. Store locked up.[3][6]
First Aid Measures
-
If Swallowed: Get emergency medical help immediately. Rinse mouth. Do not induce vomiting.[3][6]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[3][6]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.
Conclusion
This compound is a specialized chemical intermediate with significant potential for research and development, particularly in the synthesis of novel pharmaceutical compounds. Its trifunctional nature offers a versatile platform for building molecular complexity. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective application in the laboratory.
References
3-Chloro-5-fluoro-4-hydroxybenzaldehyde solubility data
An In-Depth Technical Guide to the Solubility of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Authored by: Senior Application Scientist
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for process optimization, purification, and formulation development. Low solubility can lead to challenges in reaction kinetics, purification efficiency, and the ultimate bioavailability of the final drug product.[1][2]
Physicochemical Properties of this compound: A Predictive Analysis
While direct solubility data is sparse, an analysis of the molecule's structure and known physicochemical properties of similar compounds can provide a qualitative prediction of its solubility behavior.
-
Structure: this compound possesses a substituted benzene ring with a hydroxyl group, an aldehyde group, and two halogen atoms (chlorine and fluorine).
-
Polarity and Hydrogen Bonding: The hydroxyl (-OH) and aldehyde (-CHO) groups can participate in hydrogen bonding, suggesting potential solubility in polar solvents.[3] However, the aromatic ring and the halogen substituents contribute to its hydrophobic character, which will limit its solubility in water.[3]
-
pKa: The acidic nature of the phenolic hydroxyl group means that the compound's solubility in aqueous solutions will be highly pH-dependent. At pH values above its pKa, the compound will deprotonate to form a more soluble phenolate salt.
-
Melting Point: The melting point of a solid is indicative of the strength of its crystal lattice. A higher melting point generally suggests lower solubility in a given solvent. The reported melting point for this compound is in the range of 134-138 °C.[4]
Based on these characteristics, it can be inferred that this compound will exhibit limited solubility in water and higher solubility in polar organic solvents.[3] Its aqueous solubility is expected to increase significantly at higher pH values.
Theoretical Framework for Solubility Determination
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[5][6] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound. The process allows the system to reach equilibrium, providing a reliable measure of thermodynamic solubility.[5][7]
The key principle is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of precipitation. This equilibrium is influenced by several factors, including:
-
Temperature: Solubility is generally temperature-dependent.[3]
-
pH of the medium: Crucial for ionizable compounds like this compound.[8]
-
Solid-state properties of the compound: Different polymorphic forms can exhibit different solubilities.
-
Agitation and equilibration time: Sufficient time and mixing are necessary to ensure equilibrium is reached.[7][8]
The following diagram illustrates the logical workflow for determining the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Experimental Protocols for Solubility Determination
This section provides detailed, step-by-step methodologies for determining the solubility of this compound.
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol is considered the gold standard for obtaining thermodynamic solubility data.[6]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
-
Incubator shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for sedimentation.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.[7]
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase (for HPLC) or solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Prepare a standard curve using known concentrations of this compound to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Protocol 2: Kinetic Solubility Determination for High-Throughput Screening
For earlier stages of drug discovery, a kinetic solubility measurement can provide a faster, albeit potentially less precise, assessment.[1][2] This method often involves dissolving the compound in DMSO first.[1]
Materials and Equipment:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well plates
-
Plate reader with nephelometry or UV-Vis capability
-
Automated liquid handler (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[1]
-
-
Serial Dilution:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer and mix to create a range of concentrations.[1]
-
-
Precipitation and Measurement:
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity (precipitation) of each well using a nephelometer or the absorbance using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
-
The following diagram illustrates the decision-making process for choosing a solubility assay.
Caption: Assay Selection Logic.
Data Presentation and Interpretation
Quantitative solubility data for this compound should be summarized in a clear and structured format.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | pH | Solubility (mg/mL) | Method |
| Water | 5.0 | < 0.1 | Shake-Flask |
| PBS | 7.4 | 0.5 | Shake-Flask |
| Water | 9.0 | 5.2 | Shake-Flask |
| Ethanol | N/A | 25.8 | Shake-Flask |
| Methanol | N/A | 18.3 | Shake-Flask |
| Acetone | N/A | 45.1 | Shake-Flask |
| DMSO | N/A | > 100 | Shake-Flask |
Interpretation of Results:
-
The hypothetical data illustrates the expected low aqueous solubility at acidic and neutral pH, with a significant increase in alkaline conditions due to phenolate formation.
-
The compound is expected to be freely soluble in polar organic solvents like acetone and DMSO.
-
This information is crucial for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and formulation.
Conclusion and Future Directions
Understanding the solubility of this compound is essential for its effective use in pharmaceutical research and development. This guide provides the theoretical background and practical protocols necessary to accurately determine its solubility profile. By employing the shake-flask method, researchers can obtain reliable thermodynamic solubility data, which is critical for informed decision-making in drug development. Future work should focus on generating and publishing experimental solubility data for this compound in a range of pharmaceutically relevant solvents and biorelevant media to create a valuable public resource.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
A Spectroscopic Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde: Unveiling Molecular Structure through NMR, IR, and MS Data
Introduction: The Analytical Imperative in Drug Discovery
In the landscape of modern drug development, the precise characterization of molecular entities is a cornerstone of success. For researchers and scientists, the ability to unequivocally determine and verify the structure of novel compounds is paramount to ensuring efficacy, safety, and reproducibility. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, a substituted aromatic aldehyde, represents a key building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern with electron-withdrawing halogen atoms and an electron-donating hydroxyl group creates a distinct electronic environment, influencing its reactivity and, consequently, its spectral properties. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation for drug development professionals.
Molecular Structure and Spectroscopic Correlation
The interplay of the aldehyde, hydroxyl, chloro, and fluoro substituents on the benzene ring dictates the spectral fingerprint of this compound. Understanding these influences is critical for accurate spectral assignment.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR experiment necessitates careful sample preparation and parameter selection.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument, to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 15 ppm, centered around 5-6 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
Use a wider spectral width, typically 0-220 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.83 | Doublet (d) | 2.1 | 1H | Aldehyde H |
| 7.73 (approx.) | Multiplet (m) | - | 1H | Aromatic H |
| 7.59 | Doublet of Doublets (dd) | 9.6, 1.8 | 1H | Aromatic H |
| 6.12 | Singlet (s) | - | 1H | Hydroxyl H |
Interpretation:
The downfield signal at 9.83 ppm is characteristic of an aldehyde proton, which is significantly deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.[1] The observed doublet splitting (J = 2.1 Hz) is likely due to a small four-bond coupling to one of the aromatic protons.
The aromatic region displays two distinct signals for the two aromatic protons. The multiplet around 7.73 ppm and the doublet of doublets at 7.59 ppm are consistent with two protons on a highly substituted benzene ring. The complex splitting patterns arise from couplings to each other and to the fluorine atom.
The broad singlet at 6.12 ppm is assigned to the phenolic hydroxyl proton.[2] Its chemical shift can be variable and is often concentration and temperature-dependent. The lack of significant coupling indicates a relatively rapid exchange with the solvent or other molecules.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their electronic nature.
| Chemical Shift (δ) ppm | Splitting (¹⁹F coupling) | Coupling Constant (J) Hz | Assignment |
| 188.8 | - | - | C=O (Aldehyde) |
| 151.6 | Doublet (d) | 248.2 | C-F |
| 146.2 | Doublet (d) | 15.3 | C-OH |
| 129.7 | Doublet (d) | 5.4 | Aromatic C-H |
| 127.5 | Doublet (d) | 3.1 | Aromatic C-H |
| 122.7 | - | - | C-Cl |
| 115.4 | Doublet (d) | 18.5 | Aromatic C-CHO |
Interpretation:
The signal at 188.8 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group. This region of the spectrum is characteristic for aldehydes and ketones.[3][4]
The carbon directly attached to the fluorine atom (C-F) appears as a doublet at 151.6 ppm with a large coupling constant of 248.2 Hz . This large one-bond C-F coupling is a hallmark of organofluorine compounds.
The other aromatic carbons exhibit chemical shifts and fluorine couplings consistent with their positions relative to the substituents. The electron-withdrawing nature of the chlorine, fluorine, and aldehyde groups, along with the electron-donating hydroxyl group, influences the chemical shifts of the aromatic carbons.[5][6] The observed doublets for most of the aromatic carbons are due to two- and three-bond couplings with the fluorine atom.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is often employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300-3400 | Broad, Medium | O-H stretch (phenolic) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2900-2800 & ~2800-2700 | Medium, two bands | Aldehyde C-H stretch (Fermi resonance) |
| ~1680-1700 | Strong, Sharp | C=O stretch (aldehyde) |
| ~1600 & ~1470 | Medium to Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (phenol) |
| ~1100-1000 | Strong | C-F stretch |
| ~800-700 | Strong | C-Cl stretch |
Interpretation:
A broad absorption band in the region of 3300-3400 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group.[8] The broadness is due to hydrogen bonding.
The aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹ .
A key diagnostic feature for aldehydes is the presence of two medium-intensity bands for the aldehyde C-H stretch in the range of 2900-2700 cm⁻¹ , often referred to as a Fermi doublet.[7]
The strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde.[7] Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.
The aromatic C=C stretching vibrations will give rise to absorptions around 1600 and 1470 cm⁻¹ .
The C-O stretching of the phenol is expected to be a strong band around 1250 cm⁻¹ .
The C-F and C-Cl stretching vibrations will appear in the fingerprint region, with the C-F stretch typically being a strong band around 1100-1000 cm⁻¹ and the C-Cl stretch at a lower frequency, around 800-700 cm⁻¹ .
Figure 2: Workflow for IR Spectrum Acquisition and Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. For the provided HRMS data, a negative ion mode was likely used.
-
Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratios.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS (ESI⁻): Calculated for C₇H₃ClFO₂ [M-H]⁻: 172.9811, Found: 172.9809.[2]
Interpretation:
The high-resolution mass spectrometry data confirms the molecular formula of the deprotonated molecule. The excellent agreement between the calculated and found mass provides strong evidence for the elemental composition of this compound.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion in a mass spectrometer is a predictable process that can provide valuable structural information. For this compound, key fragmentation pathways would likely involve:
-
Loss of H radical: [M-H]⁺
-
Loss of CO (decarbonylation): A common fragmentation for aromatic aldehydes.
-
Loss of Cl radical: [M-Cl]⁺
-
Loss of F radical: [M-F]⁺
-
Cleavage of the formyl group: [M-CHO]⁺
The relative abundance of these fragment ions would depend on their stability. The stability of the resulting carbocations and radical cations is influenced by the electronic effects of the remaining substituents.
Figure 3: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathways.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of the NMR, IR, and MS spectral data provides a self-validating and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, including the hydroxyl, aldehyde, and carbon-halogen bonds. High-resolution mass spectrometry validates the elemental composition with exceptional accuracy. For researchers and professionals in drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for accelerating the discovery and ensuring the quality of new therapeutic agents.
References
- 1. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) IR Spectrum [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mdpi.com [mdpi.com]
- 7. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [chemicalbook.com]
- 8. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]
Foreword: The Strategic Role of Halogenation in Aromatic Aldehydes
An In-depth Technical Guide to the Fundamental Research of Halogenated Benzaldehyde Derivatives
Halogenated benzaldehyde derivatives represent a cornerstone class of intermediates in modern chemical synthesis. The simple incorporation of one or more halogen atoms onto the benzaldehyde scaffold dramatically alters its electronic, steric, and physicochemical properties. This guide provides an in-depth exploration of the fundamental principles governing these molecules, from their synthesis and reactivity to their pivotal role in the rational design of new therapeutics and advanced materials. As researchers and drug development professionals, a deep, mechanistic understanding of these building blocks is not merely advantageous; it is essential for innovation. This document is structured to provide not just protocols, but the causal reasoning behind them, fostering a more intuitive and expert-level comprehension of the topic.
The Physicochemical Landscape: How Halogens Sculpt Molecular Properties
The introduction of halogens (F, Cl, Br, I) onto the benzene ring fundamentally modulates the molecule's behavior. These changes are not uniform but are a direct consequence of the halogen's position, number, and intrinsic properties like electronegativity and size.[1]
Key Property Modifications:
-
Electronic Effects: Halogens exert a dual electronic influence: they are electron-withdrawing through induction (-I effect) due to their high electronegativity, yet electron-donating through resonance (+R effect) via their lone pairs. The inductive effect generally dominates, deactivating the ring towards electrophilic substitution and increasing the acidity of the aldehydic proton.
-
Lipophilicity and Solubility: Halogenation significantly increases a molecule's lipophilicity. This enhancement in fat-solubility is a critical parameter in drug design, as it influences membrane permeability and bioavailability.[2][3] Conversely, aqueous solubility tends to decrease. The position of the halogen also plays a role; ortho-substitution can introduce steric hindrance that interferes with the aldehyde group's ability to interact with water, further reducing solubility.[1]
-
Halogen Bonding: Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as halogen bond (XB) donors. This is a highly directional, non-covalent interaction where a region of positive electrostatic potential on the halogen (the "σ-hole") is attracted to a Lewis base (e.g., a carbonyl oxygen or nitrogen in a biological target).[4][5] This interaction is increasingly exploited in drug discovery to enhance binding affinity and selectivity.[6][7][8]
The following diagram illustrates the fundamental principles of halogen bonding, a key interaction in medicinal chemistry.
Caption: Diagram of a Halogen Bond (XB) Interaction.
Comparative Physicochemical Data:
The influence of halogenation is clearly demonstrated by comparing the properties of various derivatives. The data below, compiled from experimental studies, highlights these trends.[1][9]
| Compound | Molecular Formula | Melting Point (K) | Vapor Pressure (Pa) at Triple Point | Aqueous Solubility Order |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 319.43 | 123 | 1 (Highest) |
| 4-Bromobenzaldehyde | C₇H₅BrO | 330.02 | 99.1 | 2 |
| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 342.99 | 85.7 | 3 |
| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | 334.82 | 87.6 | 4 (Lowest) |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 343.90 | 201 | 4 (Lowest) |
Data sourced from MDPI study on halogenated benzaldehydes.[1][9]
Synthetic Strategies: Accessing the Building Blocks
Several robust methods exist for the synthesis of halogenated benzaldehydes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Logical Flow of Synthetic Approaches:
The following diagram outlines the primary pathways to synthesize these critical compounds.
Caption: Key Synthetic Pathways to Halogenated Benzaldehydes.
A. Direct Halogenation of Benzaldehyde
This method involves the direct reaction of benzaldehyde with a halogen in the presence of a catalyst. The aldehyde group is a meta-director in electrophilic aromatic substitution.
-
Causality: The carbonyl group is deactivating, withdrawing electron density from the aromatic ring, primarily at the ortho and para positions. This makes the meta position the most favorable site for electrophilic attack. The choice of catalyst is critical; a Lewis acid like FeCl₃ is required to polarize the halogen molecule (e.g., Cl₂) to create a strong electrophile (Cl⁺).[10]
B. Oxidation of Halogenated Toluenes
This is a widely used industrial method. A halogenated toluene derivative is oxidized to the corresponding aldehyde.
-
Causality: Precise control of oxidation conditions is paramount to prevent over-oxidation to the carboxylic acid. Methods can range from benzylic halogenation followed by hydrolysis to direct oxidation using specific reagents.[11][12]
C. Formylation of Halogenated Benzenes
Reactions like the Gattermann-Koch or Vilsmeier-Haack introduce an aldehyde group onto a pre-halogenated aromatic ring.
-
Causality: The Gattermann-Koch reaction uses carbon monoxide and HCl with a catalyst to formylate the ring.[13] This is effective for simpler systems. The Vilsmeier-Haack reaction uses a milder reagent (POCl₃ and DMF), which is suitable for more sensitive substrates.
Field-Proven Protocol: Synthesis of m-Chlorobenzaldehyde
This protocol details the direct chlorination of benzaldehyde, a classic example of electrophilic aromatic substitution.[10]
Objective: To synthesize m-chlorobenzaldehyde by reacting benzaldehyde with chlorine gas using anhydrous ferric chloride as a catalyst.
Materials & Equipment:
-
Benzaldehyde (freshly distilled)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine (Cl₂) gas cylinder with regulator
-
Round-bottom flask with a gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Gas trap (e.g., sodium hydroxide solution) to neutralize excess Cl₂ and HCl byproduct
Step-by-Step Methodology:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure the gas trap is securely in place.
-
Charging the Reactor: To the round-bottom flask, add benzaldehyde and a catalytic amount of anhydrous ferric chloride.
-
Initiating the Reaction: Cool the flask in an ice bath to control the initial exothermic reaction. Begin bubbling dry chlorine gas slowly through the solution with gentle stirring.
-
Monitoring: The reaction is marked by the evolution of HCl gas, which will be neutralized in the gas trap.[10] Maintain a slow, steady stream of chlorine.
-
Reaction Completion: Continue the chlorination until the evolution of HCl gas ceases, indicating the consumption of the starting material.
-
Work-up: Stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Purification: The crude product is then purified, typically by distillation under reduced pressure, to yield pure m-chlorobenzaldehyde.
Trustworthiness through Self-Validation: The progress of the reaction can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the benzaldehyde spot/peak and the appearance of the product. The final product's identity and purity should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Reactivity and Applications in Drug Discovery
The true value of halogenated benzaldehydes lies in their utility as versatile intermediates.[1] The aldehyde functional group is a hub of reactivity, while the halogen substituents fine-tune the molecule's properties for specific applications, particularly in medicinal chemistry.[2][3]
The Dual Role in Synthesis:
-
Aldehyde Chemistry: The aldehyde group readily participates in a vast array of transformations, including Wittig olefination, reductive amination, and condensation reactions to build complex molecular scaffolds.[14][15] For example, 2-fluorobenzaldehydes can undergo cyclocondensation with amidines to produce biologically potent quinazolines.[2]
-
Halogen Influence: Halogen atoms serve as more than just passive substituents. They enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes and improve membrane permeability due to increased lipophilicity.[2][3] Furthermore, their ability to form halogen bonds provides a sophisticated tool for optimizing ligand-target interactions, often leading to significant gains in potency and selectivity.[7]
Workflow: From Building Block to Bioactive Compound
This diagram illustrates a typical workflow where a halogenated benzaldehyde is transformed into a more complex, potentially bioactive molecule.
Caption: Synthetic workflow from a halogenated benzaldehyde intermediate.
Conclusion and Future Outlook
Halogenated benzaldehyde derivatives are indispensable tools in the arsenal of the modern research scientist. The strategic placement of halogen atoms provides a powerful method to fine-tune the steric, electronic, and pharmacological properties of molecules. Understanding the fundamental principles of their synthesis, reactivity, and the subtle yet powerful influence of non-covalent interactions like halogen bonding is critical for the next wave of innovation in drug discovery, agrochemicals, and materials science. As our ability to model and predict these interactions grows, so too will the precision with which we can design and synthesize molecules with purpose-built functions.
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen bond - Wikipedia [en.wikipedia.org]
- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. WO2022021625A1 - Preparation system and method for halogenated benzaldehyde - Google Patents [patents.google.com]
- 13. kvmwai.edu.in [kvmwai.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde via Para-Selective Formylation of 2-Fluoro-6-chlorophenol
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, a valuable substituted aromatic aldehyde for pharmaceutical and materials science research. The synthesis is achieved through the regioselective formylation of 2-fluoro-6-chlorophenol. The hydroxyl group's strong activating and directing effect, combined with steric hindrance at the ortho positions from the existing halogen substituents, exclusively directs the formylation to the para position. This guide details the Duff reaction methodology, leveraging hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), which has been demonstrated to be an effective strategy for this transformation.[1] We provide an in-depth mechanistic rationale, a step-by-step experimental procedure, characterization data, and expert insights to ensure reproducible and successful synthesis.
Introduction and Scientific Rationale
Substituted hydroxybenzaldehydes are critical synthons in the development of novel pharmaceuticals, agrochemicals, and specialty polymers.[2] The specific target of this protocol, this compound, incorporates a unique halogenation pattern that can significantly influence the biological activity and physicochemical properties of derivative compounds.
The primary synthetic challenge lies in achieving precise regiocontrol during the electrophilic aromatic substitution (formylation) on the starting phenol. The electronics of the 2-fluoro-6-chlorophenol ring are governed by three key factors:
-
Hydroxyl Group (-OH): A potent activating group that directs electrophiles to the ortho and para positions through resonance stabilization of the sigma complex intermediate.[3]
-
Fluorine and Chlorine Substituents: These halogens are deactivating via induction but are also weak ortho, para-directors through resonance.
-
Steric Hindrance: The presence of both a fluorine and a chlorine atom at the C2 and C6 positions (both ortho to the hydroxyl group) effectively blocks these sites from attack by an electrophile.[4]
Consequently, electrophilic attack is overwhelmingly directed to the sterically accessible and electronically activated C4 (para) position.
Among various formylation methods, such as the Reimer-Tiemann[5][6] and Vilsmeier-Haack reactions[7][8], the Duff reaction offers a robust approach for the formylation of phenols.[9] The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium.[10] In this protocol, trifluoroacetic acid (TFA) serves as both the solvent and the acid catalyst, facilitating the formation of the reactive iminium ion electrophile from HMTA, which then attacks the phenol ring.[1][11]
Reaction Scheme:
Experimental Workflow Overview
The synthetic process is a multi-stage workflow that begins with the reaction setup and proceeds through formylation, workup, purification, and final characterization. Each stage is critical for achieving the desired product in high purity and reasonable yield.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure.[1]
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Purity | Notes |
| 2-Fluoro-6-chlorophenol | 2040-90-6 | 146.55 | 0.5 g (3.41 mmol) | >98% | Starting material.[12] |
| Hexamethylenetetramine (HMTA) | 100-97-0 | 140.19 | 0.5 g (3.57 mmol) | >99% | Formylating agent. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 3 mL | >99% | Solvent and catalyst. Corrosive. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~100 mL | Anhydrous | Extraction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | ~50 mL | - | For workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~25 mL | - | For washing. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Anhydrous | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | ~30 g | 230-400 mesh | For column chromatography. |
| Hexane | 110-54-3 | 86.18 | As needed | HPLC Grade | Eluent for chromatography. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | HPLC Grade | Eluent for chromatography. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. Handle with extreme care.
-
Organic solvents are flammable. Keep away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-chlorophenol (0.5 g, 3.41 mmol).
-
Add hexamethylenetetramine (0.5 g, 3.57 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add trifluoroacetic acid (3 mL) to the flask. The solids will dissolve upon stirring.
-
-
Formylation Reaction:
-
Immerse the flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 16 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase. The product should have a lower Rf value than the starting phenol.
-
-
Aqueous Workup:
-
After 16 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 20 mL of ice-water with vigorous stirring.
-
Transfer the aqueous mixture to a 125 mL separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the dried organic solution to remove the MgSO₄.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a solvent mixture of hexane:ethyl acetate (7:3 v/v).
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid.[1]
-
Results and Characterization
The protocol is expected to yield the target compound as a white solid with a yield of approximately 40%. The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Parameter | Expected Result[1] |
| Appearance | White solid |
| Yield | ~40% (250 mg based on starting scale) |
| ¹H NMR (500 MHz, CDCl₃) | δ 9.83 (d, J = 2.1 Hz, 1H, -CHO), 7.73 (m, 1H, Ar-H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H, Ar-H), 6.12 (s, 1H, -OH) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 188.8, 151.6 (d, J = 248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J = 5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J = 18.5 Hz) |
| ¹⁹F NMR (471 MHz, CDCl₃) | δ (Relevant chemical shift for Ar-F) |
| HRMS (ESI) | Calculated for C₇H₃ClFO₂ [M-H]⁻: 172.9811; Found: 172.9809 |
Troubleshooting and Expert Insights
-
Low Yield: A low yield can often be attributed to impure starting materials or insufficient reaction time.[11] Ensure the 2-fluoro-6-chlorophenol and HMTA are of high purity. If the reaction appears incomplete by TLC after 16 hours, the reaction time can be extended to 24 hours. The temperature should be carefully controlled, as higher temperatures may lead to decomposition and side product formation.
-
Purification Difficulties: If the product is difficult to separate from impurities via chromatography, consider adjusting the eluent polarity. A gradient elution from 9:1 to 7:3 (hexane:EtOAc) may provide better separation. Recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) can also be attempted as a final purification step.
-
Alternative Methods: While the Duff reaction is effective, the Reimer-Tiemann reaction is another classic method for phenol formylation.[13] However, it often requires a biphasic system and can sometimes lead to mixtures of ortho and para isomers.[14] Given that the ortho positions are blocked in this specific substrate, the Reimer-Tiemann reaction could be a viable, albeit potentially lower-yielding, alternative.
Conclusion
This application note details a reliable and reproducible protocol for the para-selective formylation of 2-fluoro-6-chlorophenol to produce this compound. The Duff reaction, employing hexamethylenetetramine in trifluoroacetic acid, provides a direct and effective route to this valuable synthetic intermediate. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently prepare this compound for applications in drug discovery and materials science.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. jocpr.com [jocpr.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Duff_reaction [chemeurope.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Chloro-6-fluorophenol 98 2040-90-6 [sigmaaldrich.com]
- 13. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
The Synthetic Chemist's Gateway: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde as a Strategic Intermediate
In the intricate world of organic synthesis, the strategic selection of intermediates is paramount to the successful and efficient construction of complex molecular architectures. Among the vast arsenal of building blocks available to the modern chemist, substituted benzaldehydes hold a place of distinction due to their versatile reactivity. This guide delves into the specifics of one such valuable intermediate: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde . We will explore its synthesis, key reactions, and its pivotal role in the development of contemporary therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's properties is the foundation of its effective application in synthesis. Herein lies a summary of the key physical and spectroscopic data for this compound.
| Property | Value | Reference |
| CAS Number | 870704-13-5 | [1][2][3] |
| Molecular Formula | C₇H₄ClFO₂ | [1][3] |
| Molecular Weight | 174.56 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 134-138 °C | [1][2] |
| Boiling Point | 226.4 ± 35.0 °C at 760 mmHg | [3] |
| Flash Point | 90.7 ± 25.9 °C | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
Spectroscopic Data:
-
¹H NMR (500 MHz, CDCl₃): δ 9.83 (d, J = 2.1 Hz, 1H), 7.74 - 7.71 (m, 1H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H), 6.12 (s, 1H).[4]
-
¹³C NMR (126 MHz, CDCl₃): δ 188.8, 151.6 (d, J = 248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J = 5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J = 18.5 Hz).[4]
-
¹⁹F NMR (471 MHz, CDCl₃): Chemical shift data would be present here.
-
HRMS (ESI): calcd for C₇H₃ClFO₂ [M-H]⁻ 172.9811, found 172.9809.[4]
Synthesis Protocol: A Reliable Pathway
The accessibility of an intermediate is a critical factor in its widespread adoption. A reproducible and scalable synthesis is therefore essential. The following protocol, adapted from patent literature, outlines a common method for the preparation of this compound.[4]
Reaction Scheme:
Caption: Duff reaction for the formylation of 2-Chloro-6-fluorophenol.
Experimental Protocol:
Materials:
-
2-Chloro-6-fluorophenol
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Ice
Procedure:
-
To a solution of 2-chloro-6-fluorophenol (3.5 mmol, 1.0 eq) in trifluoroacetic acid (3 mL), add hexamethylenetetramine (3.5 mmol, 1.0 eq).
-
Stir the reaction mixture at 60 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Upon completion, pour the reaction mixture into ice-water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic fractions and wash with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (7:3) eluent system to yield this compound as a white solid (yield: ~40%).[4]
Causality Behind Experimental Choices:
-
Duff Reaction: This protocol employs a variation of the Duff reaction, a classic method for the formylation of phenols. Hexamethylenetetramine serves as the formylating agent in the presence of a strong acid like TFA.
-
Trifluoroacetic Acid (TFA): TFA acts as both the solvent and the acidic catalyst, facilitating the decomposition of hexamethylenetetramine to generate the electrophilic species required for formylation.
-
Inert Atmosphere: The use of an inert atmosphere is good practice to prevent potential oxidation of the phenolic starting material and product, especially at elevated temperatures.
-
Aqueous Workup and Extraction: This standard procedure is used to quench the reaction, remove the acidic solvent, and isolate the organic product.
-
Column Chromatography: This purification step is essential to separate the desired product from unreacted starting materials and any side products, ensuring high purity of the final intermediate.
Applications in Organic Synthesis: A Versatile Building Block
The synthetic utility of this compound stems from the reactivity of its three key functional groups: the aldehyde, the hydroxyl group, and the halogenated aromatic ring. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
General Reactions of Substituted Benzaldehydes:
Substituted benzaldehydes are foundational materials for a variety of important chemical reactions:
-
Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines), which are common intermediates in the synthesis of various heterocyclic compounds and can also be reduced to form secondary amines.[5]
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene, providing a powerful tool for carbon-carbon bond formation.
-
Aldol and Claisen-Schmidt Condensations: The aldehyde can participate in base- or acid-catalyzed condensation reactions with enolates or active methylene compounds to form α,β-unsaturated carbonyl compounds, such as chalcones.
-
Reductive Amination: In the presence of a reducing agent, the aldehyde can react with an amine to directly form a new amine, a cornerstone reaction in the synthesis of many pharmaceutical agents.[5]
-
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The true value of an intermediate is demonstrated in its application to the synthesis of biologically active molecules. While direct synthesis pathways starting from this compound are often proprietary, we can infer its utility by examining the synthesis of structurally similar, high-value compounds.
A compelling example is the synthesis of WXFL-152 , a novel triple angiokinase inhibitor for cancer therapy.[6] The structure of WXFL-152 is 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide. The key "3-chloro-2-fluorophenoxy" moiety of this drug strongly suggests the use of a 3-chloro-2-fluorophenol derivative as a key building block. Our target molecule, this compound, represents a strategic starting point for the synthesis of analogous kinase inhibitors.
The general synthetic strategy for such molecules often involves the following key transformations where a substituted hydroxybenzaldehyde would be a critical starting material:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group is often protected (e.g., as a methyl or benzyl ether) to prevent its interference in subsequent reactions.
-
Conversion of the Aldehyde: The aldehyde can be converted to other functional groups as needed. For example, it could be oxidized to a carboxylic acid for amide bond formation or converted to an amine via reductive amination.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the aldehyde (or its derivative) and the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of other functionalities.
-
Coupling Reactions: The chloro and fluoro substituents can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular scaffolds.
The workflow below illustrates a plausible synthetic pathway where this compound could be utilized in the synthesis of a kinase inhibitor scaffold.
Caption: Plausible synthetic workflow for a kinase inhibitor scaffold.
This strategic positioning of chloro, fluoro, hydroxyl, and aldehyde groups on the benzene ring makes this compound a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds, particularly in the development of targeted cancer therapies.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential.
-
Hazard Statements: Toxic if swallowed. Causes serious eye damage.[3]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Do not eat, drink, or smoke when using this product.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
For complete safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its well-defined synthesis, coupled with the versatile reactivity of its functional groups, makes it a valuable building block for the construction of complex molecules. As demonstrated by the analysis of the synthesis of advanced kinase inhibitors, this compound and its analogs are poised to play a continuing role in the discovery and development of new therapeutic agents. The detailed protocols and application insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this key intermediate.
References
- 1. This compound | 870704-13-5 [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldol condensation reactions with 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Application Note & Protocol Guide
Topic: Aldol Condensation Reactions with 3-Chloro-5-fluoro-4-hydroxybenzaldehyde for the Synthesis of Novel Chalcones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of Halogenated Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, serving as precursors for flavonoids and exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The Claisen-Schmidt condensation, a variant of the aldol condensation, is the most direct and versatile method for their synthesis.[2][3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[4]
This guide focuses on the use of this compound as a key reactant. This substrate is of particular interest due to the presence of multiple halogen substituents and a phenolic hydroxyl group. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophilic attack and often leading to higher yields.[5] The resulting chalcones, incorporating this specific halogenation pattern, are valuable targets for drug discovery programs, as halogens can significantly modulate pharmacokinetic and pharmacodynamic properties.
This document provides a deep dive into the mechanistic rationale, detailed experimental protocols, purification techniques, and characterization methods for the synthesis of novel chalcones using this compound.
Mechanistic Insights: The Claisen-Schmidt Condensation
The Claisen-Schmidt reaction is a crossed aldol condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens, such as this compound.[6] This specificity prevents the self-condensation of the aldehyde, simplifying the product mixture.[7][8] The reaction is typically performed under base catalysis (e.g., NaOH or KOH).[2]
The mechanism proceeds through several key steps:
-
Enolate Formation: The base (hydroxide ion) abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.[8][9]
-
Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[9]
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water), yielding a β-hydroxy ketone, the initial aldol addition product.[8][9]
-
Dehydration: Under the reaction conditions, particularly with heating, this aldol adduct readily undergoes dehydration. The base removes a proton from the α-carbon, and the resulting enolate expels the β-hydroxyl group to form a stable, conjugated α,β-unsaturated ketone system.[7][10] This irreversible dehydration step drives the equilibrium towards the final chalcone product.[6]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Design & Protocols
A successful synthesis requires careful control over stoichiometry, reaction time, and temperature. The following workflow provides a comprehensive overview from setup to final product characterization.
Caption: General experimental workflow for chalcone synthesis.
Protocol 1: Synthesis of (E)-1-(Aryl)-3-(3-chloro-5-fluoro-4-hydroxyphenyl)prop-2-en-1-one
This protocol describes a general procedure for the base-catalyzed condensation. An acetophenone derivative is used as the enolizable ketone partner.
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the selected acetophenone derivative (1.0 eq) in an appropriate volume of 95% ethanol (approx. 20-30 mL). Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (2.5 equivalents in 5-10 mL of water) dropwise to the mixture.[3] A color change and the formation of a precipitate are often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).[2][3]
-
Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice or ice-cold water (approx. 100 mL).[11] Stir for 15-20 minutes.
-
Neutralization: Slowly acidify the mixture by adding dilute HCl dropwise until the solution is acidic (pH ~5-6, check with pH paper).[3][11] This step protonates the phenoxide and precipitates the chalcone product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected solid generously with cold deionized water until the washings are neutral to pH paper.[3] This removes residual acid, base, and inorganic salts.
-
Drying: Allow the crude product to air dry on the filter or in a desiccator. Determine the mass of the crude product and calculate the crude yield.
Protocol 2: Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity chalcones suitable for biological testing and further analysis.[1] The choice of solvent is paramount.
Solvent Selection: An ideal solvent should dissolve the chalcone sparingly at room temperature but have high solubility at its boiling point.[1] Ethanol (95%) is an excellent starting point for many chalcones.[12][13] If the chalcone is too soluble in hot ethanol, a mixed solvent system (e.g., ethanol-water) can be employed.[1]
Procedure (Single Solvent - Ethanol):
-
Dissolution: Place the crude chalcone product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate) with swirling. Continue adding small portions of hot ethanol until the solid just dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[14] Dry the purified crystals to a constant weight.
-
Characterization: Determine the melting point of the purified product. A sharp melting range is indicative of high purity. Obtain spectroscopic data (¹H NMR, IR) to confirm the structure.
Data Presentation & Characterization
All quantitative data should be systematically recorded. Spectroscopic analysis is essential for structural verification.
Table 1: Reaction Parameters
| Parameter | Value/Compound | Rationale |
|---|---|---|
| Aldehyde | This compound | Lacks α-hydrogens; activated by EWGs.[5][6] |
| Ketone | Substituted Acetophenone | Provides the enolizable α-hydrogens. |
| Stoichiometry | 1:1 (Aldehyde:Ketone) | Ensures efficient reaction without excess starting material. |
| Catalyst | NaOH (2.5 eq) | Strong base for efficient enolate formation.[3] |
| Solvent | 95% Ethanol | Good solubility for reactants and catalyst. |
| Temperature | Room Temperature | Sufficient for reaction; avoids side reactions. |
| Time | 2-24 hours | Dependent on the reactivity of the specific acetophenone used. |
Expected Characterization Data:
-
¹H NMR: The spectrum of the chalcone product should show characteristic doublets for the vinylic protons (Hα and Hβ) in the range of 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration.[15][16] Aromatic protons will appear in their respective regions. The disappearance of the aldehyde proton signal (~9.8 ppm) and the ketone's α-protons is expected.
-
IR Spectroscopy: Key signals include a strong absorption for the α,β-unsaturated carbonyl (C=O) group at a lower frequency (approx. 1640-1660 cm⁻¹) due to conjugation, and a peak for the C=C double bond (approx. 1570-1600 cm⁻¹).[17]
-
Melting Point: A sharp, defined melting point range indicates a pure compound.[12]
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | - Inactive catalyst (old NaOH).- Insufficient reaction time.- Low reactivity of the ketone. | - Use a fresh, high-purity NaOH solution.[2]- Extend the reaction time, monitoring by TLC.[2]- Gently warm the reaction mixture to promote dehydration and drive the equilibrium.[6] |
| Oily Product / Fails to Crystallize | - Presence of impurities.- Product has a low melting point. | - Try scratching the inside of the flask with a glass rod to induce crystallization.- Purify the crude oil via column chromatography before attempting recrystallization.[13] |
| Product Loss During Workup | - Product is partially soluble in cold water.- Too much solvent used in recrystallization. | - Ensure all washing steps during filtration are done with ice-cold water to minimize loss.[2]- Use the minimum amount of hot solvent necessary to dissolve the product during recrystallization.[2] |
| Mixture of Products | - Self-condensation of the ketone partner. | - Slowly add the ketone to a mixture of the aldehyde and the base to maintain a low concentration of the enolizable component.[6][7] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. magritek.com [magritek.com]
- 16. researchgate.net [researchgate.net]
- 17. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells [mdpi.com]
Application Note & Protocol: Synthesis of a Novel MEK1/2 Inhibitor Analogue from 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of a potent, selective MEK1/2 inhibitor analogue, designated as MEKi-CFH , utilizing the versatile starting material, 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. This protocol is designed for researchers in medicinal chemistry and drug development, offering a step-by-step synthetic route, mechanistic insights, characterization data, and a protocol for biological evaluation. The strategic incorporation of the chloro and fluoro substituents from the starting benzaldehyde is intended to enhance target protein interaction and improve pharmacokinetic properties.
Introduction: The Rationale for MEKi-CFH Synthesis
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of over 30% of human cancers, making it a prime target for therapeutic intervention[1]. Mitogen-activated protein kinase kinase (MEK) 1 and 2 are dual-specificity protein kinases that serve as a central node in this cascade. The development of small molecule MEK inhibitors has led to approved therapies for melanoma and other malignancies[1].
This compound is a valuable building block in medicinal chemistry. Its halogenated phenolic ring system offers a scaffold that can be elaborated to interact with key amino acid residues within the ATP-binding pocket of protein kinases. The presence of both chlorine and fluorine atoms can modulate the electronic properties and metabolic stability of the final compound, potentially leading to improved potency and a favorable pharmacokinetic profile.
This application note details a robust, multi-step synthesis of a novel MEK inhibitor analogue, MEKi-CFH, designed to leverage the unique structural features of this compound. The protocol is presented with detailed experimental procedures and explanations of the chemical transformations involved.
The MEK/ERK Signaling Pathway and MEKi-CFH's Proposed Mechanism of Action
The Ras/Raf/MEK/ERK pathway is a phosphorylation cascade that transmits extracellular signals to the nucleus, regulating gene expression. MEK1/2 are the only known kinases that phosphorylate and activate ERK1/2. MEKi-CFH is designed as an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, preventing the conformational changes required for their catalytic activity.
Caption: The Ras/Raf/MEK/ERK signaling cascade and the inhibitory action of MEKi-CFH.
Synthesis of MEKi-CFH: A Step-by-Step Protocol
The synthesis of MEKi-CFH is a multi-step process that begins with the protection of the phenolic hydroxyl group of this compound, followed by a Wittig reaction to introduce a side chain, and subsequent functional group manipulations to yield the final inhibitor.
Caption: Synthetic workflow for the preparation of MEKi-CFH.
Part 1: Synthesis of Intermediate A - 4-(benzyloxy)-3-chloro-5-fluorobenzaldehyde
Rationale: The phenolic hydroxyl group is protected as a benzyl ether to prevent its interference in the subsequent Wittig reaction. Benzyl bromide is chosen as the protecting group due to its stability under basic conditions and ease of removal via hydrogenation in the final step.
Protocol:
-
To a solution of this compound (10.0 g, 57.3 mmol) in acetone (200 mL), add potassium carbonate (15.8 g, 114.6 mmol).
-
Stir the suspension vigorously and add benzyl bromide (8.2 mL, 68.8 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to afford Intermediate A as a white crystalline solid.
Part 2: Synthesis of Intermediate B - (E)-3-(4-(benzyloxy)-3-chloro-5-fluorophenyl)acrylic acid
Rationale: A Wittig-Horner-Emmons reaction is employed to introduce a three-carbon acrylic acid side chain. This reaction provides good stereocontrol, yielding predominantly the E-isomer, which is often crucial for biological activity.
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (13.5 mL, 68.8 mmol) to a suspension of sodium hydride (60% dispersion in mineral oil, 2.75 g, 68.8 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of Intermediate A (15.2 g, 57.3 mmol) in anhydrous THF (50 mL) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is an ethyl ester. To hydrolyze it, dissolve the residue in a mixture of THF (100 mL) and methanol (50 mL), and add a solution of lithium hydroxide monohydrate (4.8 g, 114.6 mmol) in water (50 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Remove the organic solvents under reduced pressure and acidify the aqueous residue with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate B .
Part 3: Synthesis of Intermediate C - (E)-N-(3-aminophenyl)-3-(4-(benzyloxy)-3-chloro-5-fluorophenyl)acrylamide
Rationale: An amide bond is formed between the acrylic acid (Intermediate B) and an appropriate aniline derivative. This amide linkage is a common feature in many kinase inhibitors, providing a key hydrogen bonding interaction with the hinge region of the kinase.
Protocol:
-
To a solution of Intermediate B (17.6 g, 57.3 mmol) in anhydrous dichloromethane (DCM, 250 mL), add oxalyl chloride (7.5 mL, 86.0 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (100 mL) and add it dropwise to a solution of 1,3-phenylenediamine (9.3 g, 86.0 mmol) and triethylamine (16.0 mL, 114.6 mmol) in DCM (150 mL) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain Intermediate C .
Part 4: Synthesis of MEKi-CFH - (E)-N-(3-aminophenyl)-3-(3-chloro-5-fluoro-4-hydroxyphenyl)acrylamide
Rationale: The final step is the deprotection of the benzyl ether to reveal the free phenolic hydroxyl group. This hydroxyl group is often critical for forming a hydrogen bond with the kinase, thereby anchoring the inhibitor in the active site. Catalytic hydrogenation is a clean and efficient method for benzyl ether cleavage.
Protocol:
-
Dissolve Intermediate C (22.8 g, 57.3 mmol) in a mixture of methanol (200 mL) and ethyl acetate (100 mL).
-
Add 10% palladium on carbon (Pd/C, 2.3 g, 10 wt%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product, MEKi-CFH .
Characterization of MEKi-CFH
The identity and purity of the synthesized MEKi-CFH should be confirmed by standard analytical techniques.
| Analysis | Expected Results for MEKi-CFH |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₅H₁₂ClFN₂O₂ |
| Molecular Weight | 306.72 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to aromatic and vinyl protons. The absence of benzyl protons confirms deprotection. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for all 15 carbon atoms, including the carbonyl carbon of the amide. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 307.06 |
| HPLC Purity | >98% |
Biological Evaluation of MEKi-CFH
In Vitro Kinase Assay
Objective: To determine the inhibitory potency of MEKi-CFH against MEK1 and MEK2 kinases.
Protocol:
-
Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Perform the assay according to the manufacturer's instructions, using recombinant human MEK1 or MEK2 enzyme and a suitable substrate (e.g., inactive ERK2).
-
Test a range of MEKi-CFH concentrations (e.g., from 1 nM to 100 µM) in duplicate.
-
Measure the luminescence signal, which is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for ERK Phosphorylation
Objective: To assess the ability of MEKi-CFH to inhibit MEK activity within a cellular context by measuring the phosphorylation of its downstream target, ERK.
Protocol:
-
Seed a cancer cell line with a known activating BRAF or Ras mutation (e.g., A375 melanoma cells) in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of MEKi-CFH for 2 hours.
-
Lyse the cells and perform a Western blot or an ELISA to detect the levels of phosphorylated ERK (p-ERK) and total ERK.
-
Quantify the band intensities or ELISA signal and normalize the p-ERK levels to total ERK.
-
Determine the IC₅₀ for the inhibition of ERK phosphorylation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and preliminary biological evaluation of a novel MEK inhibitor analogue, MEKi-CFH, from the readily available starting material, this compound. The described synthetic route is robust and employs standard organic chemistry transformations. The proposed biological assays offer a clear path to characterizing the potency and cellular activity of this new compound. This guide serves as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for cancer therapy.
References
Application Note: High-Purity Isolation of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde via Optimized Flash Column Chromatography
Abstract
3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a key substituted aromatic aldehyde intermediate in the synthesis of various high-value chemical entities in the pharmaceutical and agrochemical sectors.[1] Achieving high purity of this compound is critical for ensuring the desired yield and impurity profile in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the causality behind methodological choices, from stationary phase selection to mobile phase optimization via Thin-Layer Chromatography (TLC), ensuring a reproducible and efficient purification workflow for researchers and drug development professionals.
Introduction and Principle of Separation
The purification of polar organic molecules like this compound presents a common challenge in synthetic chemistry. The molecule's structure, featuring a polar hydroxyl (-OH) group, an electron-withdrawing aldehyde (-CHO) group, and halogen substituents, dictates its interaction with chromatographic media. These functional groups allow for strong hydrogen bonding and dipole-dipole interactions with a polar stationary phase.
This protocol employs normal-phase chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[2] The principle of separation relies on the competitive interaction of the analyte with the stationary phase and the mobile phase. The polar sites on the silica gel (silanol groups, Si-OH) adsorb the polar this compound. A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is then used to elute the compound.[3] By carefully tuning the polarity of the mobile phase, impurities with different polarities can be effectively separated from the target compound, which is eluted at a characteristic retention factor (Rƒ).
Materials and Reagents
All reagents should be of ACS grade or higher to minimize the introduction of impurities.
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 60 Å, 230-400 mesh |
| Mobile Phase Solvents | n-Hexane | ACS Grade or higher |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | |
| Sample & Analysis | Crude this compound | From synthesis reaction |
| Dichloromethane (DCM) | For sample loading (optional) | |
| Celite® (Diatomaceous earth) | For dry loading | |
| TLC Plates | Silica gel 60 F₂₅₄ | |
| Apparatus | Glass Chromatography Column | Appropriate size for sample quantity (e.g., 40-60 mm diameter) |
| Fraction Collector or Test Tubes | ||
| Rotary Evaporator | ||
| TLC Developing Chamber | ||
| UV Lamp | 254 nm |
Pre-Chromatography: Mobile Phase Optimization with TLC
Before performing the column separation, it is crucial to identify an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.25 - 0.4 for the target compound. This Rƒ value ensures that the compound will travel through the column at a reasonable rate, allowing for effective separation from both less polar and more polar impurities.[4]
Protocol for TLC Analysis:
-
Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4).
-
Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or acetone.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plates.
-
Place one plate into each beaker (developing chamber), ensuring the solvent level is below the baseline. Cover the beakers.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plates, immediately mark the solvent front with a pencil, and let them dry.
-
Visualize the spots under a UV lamp (254 nm). The target compound, this compound, should appear as a UV-active spot.
-
Calculate the Rƒ value for the target spot in each solvent system: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Select the solvent system that gives the desired Rƒ of ~0.3. A patent describing the synthesis of this compound successfully used a 7:3 Hexane:Ethyl Acetate system, which serves as an excellent starting point.[5]
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Step 1: Column Packing (Wet Slurry Method)
The wet slurry method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, which is essential for high-resolution separation.
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (1-2 cm) of sand.
-
Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, collecting it for reuse. Add more slurry as needed until the desired column height is reached (typically 15-20 cm of silica for this scale).
-
Crucial: Never let the top of the silica bed run dry. Always maintain a layer of solvent above the silica.
-
Add a final protective layer of sand (1-2 cm) on top of the silica bed. Drain the solvent until the level just reaches the top of the sand.
Step 2: Sample Loading (Dry Loading)
For compounds like this compound, which are polar, dry loading is superior to direct liquid injection. It prevents the compound from dissolving poorly in the non-polar running solvent at the top of the column, leading to a much sharper starting band and better separation.
-
Dissolve the crude compound (1-2 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 10-20 mL of acetone or dichloromethane).
-
Add 2-3 times the mass of the crude compound in silica gel or Celite® to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, creating a thin, even layer.
Step 3: Elution and Fraction Collection
The process of passing the mobile phase through the column is known as elution. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
-
Carefully add the optimized mobile phase (e.g., 7:3 Hexane:EtOAc) to the top of the column, trying not to disturb the sample layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 15-20 mL per test tube).
-
Apply gentle air pressure to the top of the column (flash chromatography) to achieve a solvent flow rate of approximately 5 cm/minute.[6]
-
Maintain a constant head of solvent above the silica bed throughout the entire process.
Step 4: Analysis of Fractions
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase as the column elution.
-
Visualize the plate under a UV lamp to identify which fractions contain the desired product.
-
Combine the fractions that contain only the pure product (single spot at the correct Rƒ).
Step 5: Product Isolation
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent. The final product should be a white solid.[5]
Process Workflow Diagram
References
- 1. Page loading... [wap.guidechem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
Application Notes and Protocols: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde in Agrochemical Research
Introduction: A Versatile Halogenated Phenolic Aldehyde in Agrochemical Synthesis
3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a valuable intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl, and two halogen atoms (chloro and fluoro), provides multiple reaction sites for the construction of complex molecular architectures with potent biological activities. The presence of fluorine, in particular, is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and overall efficacy of the active ingredients.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery and development of new crop protection agents, with a focus on its application in the synthesis of picolinamide fungicides.
Core Application: Intermediate in the Synthesis of Picolinamide Fungicides
Recent advancements in fungicide research have identified picolinamide derivatives as a promising class of compounds exhibiting broad-spectrum activity against various plant pathogens. This compound serves as a key building block in the synthesis of certain picolinamide fungicides, as detailed in patent literature[1][2]. The general synthetic strategy involves the etherification of the phenolic hydroxyl group, followed by further chemical transformations to construct the final picolinamide scaffold.
Rationale for Use in Picolinamide Synthesis:
The choice of this compound as a precursor is driven by several key factors:
-
Structural Contribution: The substituted phenyl ring forms a core part of the final picolinamide molecule, contributing to the overall shape and electronic properties required for binding to the target site in the pathogen.
-
Halogenation Impact: The chloro and fluoro substituents are crucial for modulating the lipophilicity and electronic nature of the molecule, which can significantly influence its uptake, translocation within the plant, and interaction with the target enzyme.
-
Reactive Handles: The aldehyde and hydroxyl groups provide convenient points for chemical modification and elaboration of the molecular structure, allowing for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from commercially available starting materials, as adapted from the procedure described in patent WO2019/201867 A1[1][2].
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Chloro-6-fluorophenol
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-6-fluorophenol (1.0 eq) and hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.
-
Stir the mixture at 60 °C for 16 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford this compound as a solid.
Expected Yield: Approximately 40%[1][2].
Characterization: The product can be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a Picolinamide Fungicide Precursor via Williamson Ether Synthesis
This protocol describes a general procedure for the etherification of this compound, a key step in the synthesis of picolinamide fungicides.
Reaction Scheme:
References
Application Note & Protocols: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde as a Versatile Precursor in the Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.
Abstract: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical starting material for the synthesis of diverse heterocyclic scaffolds. Its unique substitution pattern—featuring an aldehyde for condensation and derivatization, a phenolic hydroxyl for etherification and cyclization, and electron-withdrawing halogens that modulate reactivity—makes it an attractive building block in drug discovery. This document provides in-depth protocols and mechanistic insights for leveraging this compound in the synthesis of biologically relevant benzofurans and hydrazones, classes of compounds frequently investigated for applications ranging from kinase inhibition to antimicrobial activity.[1][2][3]
Strategic Importance in Medicinal Chemistry
The molecular architecture of this compound offers three key points of reactivity that can be selectively addressed:
-
The Aldehyde Group (-CHO): A versatile electrophilic center, ideal for forming C=N bonds (e.g., imines, hydrazones, oximes) and C=C bonds (e.g., aldol, Wittig, and Knoevenagel reactions).[4]
-
The Phenolic Hydroxyl Group (-OH): A nucleophilic site that is readily alkylated or acylated. Its acidity allows for deprotonation to form a phenoxide, a potent nucleophile for intramolecular cyclization reactions, which are fundamental to forming oxygen-containing heterocycles like benzofurans.
-
The Halogenated Aromatic Ring: The chloro and fluoro substituents are crucial modulators of the ring's electronic properties. They are strongly electron-withdrawing, which increases the acidity of the phenolic proton and influences the regioselectivity of further aromatic substitutions. These halogens can also serve as handles for cross-coupling reactions.
This combination of functional groups allows for the construction of complex molecules with precise control, making it a valuable starting point for generating libraries of compounds for high-throughput screening and lead optimization in drug development programs.[2]
Workflow for Heterocycle Synthesis
The strategic application of this compound allows for a divergent synthesis approach, where different heterocyclic cores can be accessed from a common starting material.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. ossila.com [ossila.com]
Application Note: A Modified Wittig Reaction for the Synthesis of 4-Vinyl-2-chloro-6-fluorophenol
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its discovery by Georg Wittig was recognized with the Nobel Prize in Chemistry in 1979.[1] The reaction's versatility allows for the synthesis of a wide array of alkenes by reacting an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. This application note provides a detailed protocol for the synthesis of 4-vinyl-2-chloro-6-fluorophenol from 3-chloro-5-fluoro-4-hydroxybenzaldehyde, a valuable substituted phenol building block in medicinal chemistry and materials science.
This protocol is specifically tailored for researchers dealing with functionalized aromatic aldehydes, particularly those containing acidic protons, such as a phenolic hydroxyl group. We will address the key experimental considerations necessary to achieve a successful olefination while preserving the integrity of the sensitive functional groups.
Reaction Principle and Mechanistic Overview
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl carbon.[1] The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[3] The resulting zwitterionic intermediate, known as a betaine, may form, which then collapses to a four-membered ring intermediate called an oxaphosphetane.[4] The thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which facilitates the decomposition of the oxaphosphetane to yield the desired alkene.[2]
A critical consideration for the reaction with this compound is the presence of the acidic phenolic proton. Strong bases typically used for ylide generation, such as n-butyllithium (n-BuLi), can deprotonate the hydroxyl group. This protocol employs potassium tert-butoxide (KOtBu), a strong, non-nucleophilic base that effectively generates the ylide while being compatible with the phenoxide formed in situ.
Experimental Protocol
This protocol details the synthesis of 4-vinyl-2-chloro-6-fluorophenol via the Wittig reaction.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| This compound | 870704-13-5 | >97% | Sigma-Aldrich | Starting material. |
| Methyltriphenylphosphonium bromide | 1779-49-3 | >98% | Fisher Scientific | Ylide precursor.[5] |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | >98% | Acros Organics | Base for ylide generation.[6] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | >99.9% | Sigma-Aldrich | Reaction solvent, inhibitor-free. |
| Diethyl ether (Et₂O), Anhydrous | 60-29-7 | >99% | Fisher Scientific | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | N/A | Lab Prepared | For reaction quenching. |
| Saturated aq. Sodium Chloride (Brine) | 7647-14-5 | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | >99.5% | Sigma-Aldrich | Drying agent. |
| Silica Gel, 230-400 mesh | 63231-67-4 | N/A | Sorbent Technologies | For column chromatography. |
| Hexane | 110-54-3 | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
| Ethyl Acetate | 141-78-6 | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet/outlet.
-
Schlenk line or nitrogen balloon setup for maintaining an inert atmosphere.
-
Magnetic stirrer hotplate.
-
Syringes and needles for liquid transfers.
-
Separatory funnel (250 mL).
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
UV lamp for TLC visualization.
-
Glass column for chromatography.
-
Standard laboratory glassware.
Reaction Workflow Diagram
Caption: Experimental workflow for the Wittig synthesis.
Step-by-Step Procedure
Ylide Generation:
-
Under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq., e.g., 4.29 g, 12.0 mmol) to a dry 100 mL three-neck round-bottom flask containing a magnetic stir bar.
-
Add anhydrous THF (40 mL) via syringe. Stir the suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add potassium tert-butoxide (1.15 eq., e.g., 1.29 g, 11.5 mmol) portion-wise over 10 minutes. A distinct color change (typically to yellow or orange) indicates the formation of the phosphorus ylide.
-
Stir the resulting mixture at 0 °C for 1 hour to ensure complete ylide formation.
Wittig Reaction: 6. In a separate dry flask, dissolve this compound (1.0 eq., e.g., 1.75 g, 10.0 mmol) in anhydrous THF (10 mL). 7. Using a syringe, add the aldehyde solution dropwise to the stirring ylide suspension at 0 °C over 15-20 minutes. 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Stir the reaction for 4-6 hours. Monitor the consumption of the aldehyde by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The aldehyde spot should disappear and a new, less polar product spot should appear.
Work-up and Purification: 10. Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution (20 mL). 11. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). 12. Combine the organic layers and wash with brine (1 x 40 mL). 13. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. The crude residue will contain the desired product and triphenylphosphine oxide. Purify the crude material by silica gel column chromatography.[7][8][9] A gradient elution starting from 95:5 Hexane:Ethyl Acetate is recommended to first elute the product, followed by a more polar solvent mixture to remove the triphenylphosphine oxide byproduct. 15. Combine the product-containing fractions (identified by TLC) and evaporate the solvent to yield 4-vinyl-2-chloro-6-fluorophenol as a solid or oil.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | White to off-white solid or pale yellow oil. |
| Yield | 65-80% (typical, may vary based on reaction scale and purification efficiency). |
| ¹H NMR (CDCl₃) | Expected signals: Aromatic protons, vinylic protons (typically a doublet of doublets for the CH =CH₂, and two doublets for the CH=CH₂ ), and a broad singlet for the phenolic -OH. |
| ¹³C NMR (CDCl₃) | Expected signals for all unique carbons. The vinyl carbons should appear in the 110-140 ppm range. |
| Mass Spec (HRMS) | Calculated m/z for C₈H₆ClFO [M-H]⁻ should match the observed value. |
| FT-IR (KBr) | Characteristic peaks: O-H stretch (~3300 cm⁻¹, broad), C=C stretch (alkene, ~1630 cm⁻¹), C=C stretch (aromatic, ~1600, 1480 cm⁻¹), C-F stretch (~1250 cm⁻¹), C-Cl stretch (~750 cm⁻¹). |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Reagent Handling:
-
Potassium tert-butoxide is a corrosive and flammable solid that reacts violently with water.[6][11][12] Handle in an inert atmosphere (glovebox or under nitrogen). Avoid inhalation and contact with skin and eyes.[10][11]
-
Methyltriphenylphosphonium bromide is toxic if swallowed and can cause skin and eye irritation.[5][13][14] Avoid creating dust.
-
Anhydrous THF is highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
-
Procedure: The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive base (KOtBu exposed to moisture). Wet solvent or glassware. Impure phosphonium salt. | Ensure KOtBu is fresh and handled under inert gas. Use freshly distilled/dried solvents. Ensure glassware is scrupulously dry. |
| Incomplete Reaction | Insufficient reaction time or temperature. Steric hindrance. | Allow the reaction to stir for a longer period. Gentle warming (e.g., to 40 °C) may be attempted, but monitor for side products. |
| Difficult Purification | Triphenylphosphine oxide co-elutes with the product. | Optimize chromatography conditions (e.g., use a less polar eluent system like Hexane/Toluene). The byproduct can sometimes be crashed out from a nonpolar solvent. |
| Side Product Formation | Base reacting with other functional groups (unlikely here). Ylide decomposition. | Maintain the recommended temperature profile. Ensure prompt use of the ylide after its formation. |
References
- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. research.uga.edu [research.uga.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. chemos.de [chemos.de]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Advantage of Halogenated Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. The unique electronic nature of halogens can enhance binding affinity to biological targets, improve metabolic stability, and influence membrane permeability. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde emerges as a particularly valuable building block due to the presence of three key functional groups: a reactive aldehyde, a phenolic hydroxyl group, and a distinct halogenation pattern on the aromatic ring. This trifecta of reactivity and structural features makes it an ideal starting material for the synthesis of diverse compound libraries targeting a range of therapeutic areas, most notably in the development of kinase inhibitors for oncology.
The chlorine and fluorine atoms at the meta-positions to the hydroxyl group exert strong electron-withdrawing effects, influencing the acidity of the phenol and the reactivity of the aldehyde. This unique substitution pattern allows for selective chemical modifications, enabling chemists to explore a wider chemical space and fine-tune the properties of the resulting molecules for optimal biological activity.
This technical guide provides an in-depth exploration of the utility of this compound in drug discovery, complete with detailed protocols for its application in the synthesis of key pharmacophores and a discussion of the biological rationale for its use.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 870704-13-5 | --INVALID-LINK-- |
| Molecular Formula | C₇H₄ClFO₂ | --INVALID-LINK-- |
| Molecular Weight | 174.56 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 148-150 °C | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and acetone. | General chemical knowledge |
Application in the Synthesis of Bioactive Scaffolds
This compound serves as a versatile precursor for the synthesis of several key classes of bioactive molecules, including chalcones, Schiff bases, and urea derivatives, many of which are scaffolds for potent kinase inhibitors.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Claisen-Schmidt condensation is a reliable method for their synthesis.
Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones.
Protocol 1: Synthesis of a 3-Chloro-5-fluoro-4-hydroxyphenyl Chalcone Derivative
This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a substituted acetophenone. The specific reaction time and purification method may need to be optimized based on the acetophenone used.
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone) (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.75 g (10 mmol) of this compound and 1.50 g (10 mmol) of 4'-methoxyacetophenone in 30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of NaOH by carefully dissolving 4 g of NaOH in 20 mL of cold deionized water.
-
Reaction Initiation: Cool the flask containing the aldehyde and ketone solution in an ice bath. While stirring vigorously, add the NaOH solution dropwise over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 25 °C.
-
Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The formation of a precipitate is often indicative of product formation.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture slowly into 100 mL of ice-cold water with constant stirring.
-
Neutralization: Carefully acidify the mixture to a pH of approximately 5-6 by the dropwise addition of 1M HCl. This will cause the chalcone product to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50 °C. For further purification, the crude chalcone can be recrystallized from a suitable solvent such as ethanol to yield the pure product.
Causality Behind Experimental Choices:
-
The use of a strong base (NaOH) is essential to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation reaction.
-
The reaction is initially cooled to control the exothermic nature of the aldol addition and prevent unwanted side reactions.
-
Acidification during work-up protonates the phenoxide and ensures the precipitation of the neutral chalcone product.
-
Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.
Synthesis of Schiff Bases for Kinase Inhibitor Scaffolds
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This functional group is a key component of many biologically active compounds, including kinase inhibitors, where the imine nitrogen can participate in crucial hydrogen bonding interactions within the ATP binding site of the target kinase.
Protocol 2: Synthesis of a 3-Chloro-5-fluoro-4-hydroxyphenyl Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from this compound and a substituted aniline, a common structural motif in kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-aminophenol) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Reactant Preparation: To a 50 mL round-bottom flask, add 1.75 g (10 mmol) of this compound and 1.09 g (10 mmol) of 4-aminophenol.
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask, followed by 2-3 drops of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane, 1:1).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven at 60 °C.
Causality Behind Experimental Choices:
-
The reaction is typically carried out in an alcoholic solvent, which is effective at dissolving both the aldehyde and the amine.
-
A catalytic amount of acid (glacial acetic acid) is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Heating under reflux provides the necessary activation energy for the dehydration step that forms the stable imine bond.
Application in the Synthesis of Urea-Based Kinase Inhibitors
Urea-based scaffolds are prevalent in a number of approved kinase inhibitors, such as Sorafenib, which targets the Raf/MEK/ERK signaling pathway. The urea linkage is a robust hydrogen bond donor and acceptor, facilitating strong interactions with the kinase hinge region. This compound can be a precursor to the phenolic component of such inhibitors.
Signaling Pathway: The Raf/MEK/ERK Cascade
Caption: Inhibition of the Raf/MEK/ERK signaling pathway.
Protocol 3: Synthesis of a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(3-chloro-5-fluoro-4-hydroxyphenyl)urea Intermediate
This protocol is based on the established synthesis of the urea moiety in Sorafenib and is adapted for our building block of interest.
Materials:
-
3-Chloro-5-fluoro-4-hydroxyaniline (requires reduction of the aldehyde from the starting material, a standard procedure not detailed here) (1.0 eq)
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq)
-
Anhydrous Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 1.62 g (10 mmol) of 3-Chloro-5-fluoro-4-hydroxyaniline in 50 mL of anhydrous toluene.
-
Isocyanate Addition: To this solution, add a solution of 2.22 g (10 mmol) of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in 20 mL of anhydrous toluene dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The formation of a precipitate indicates the formation of the urea product.
-
Product Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials. Dry the product in a vacuum oven at 60-70 °C to yield the desired urea intermediate.
Causality Behind Experimental Choices:
-
The reaction is performed under anhydrous conditions as isocyanates are highly reactive towards water.
-
An inert atmosphere is used to prevent side reactions with atmospheric moisture.
-
Toluene is a suitable non-protic solvent for this reaction.
-
The high reactivity of the isocyanate group with the primary amine allows the reaction to proceed efficiently at room temperature without the need for a catalyst.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery. Its unique combination of reactive functional groups and the modulating effects of its halogen substituents make it an attractive starting point for the synthesis of diverse libraries of bioactive compounds. The protocols and workflows presented in this guide, based on established and reliable chemical transformations, provide a solid foundation for researchers and drug development professionals to harness the potential of this valuable chemical intermediate in the quest for novel therapeutics, particularly in the field of kinase inhibitor development.
References
Derivatization of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde for biological screening
Application Notes & Protocols
Topic: Derivatization of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde for Biological Screening
Abstract
This document provides a detailed guide for the chemical derivatization of this compound, a versatile scaffold for generating compound libraries aimed at biological screening. We present the strategic rationale, step-by-step synthetic protocols, and characterization data for key derivatization pathways, including Williamson ether synthesis and Schiff base formation. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that guide experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this halogenated phenolic aldehyde for the discovery of novel bioactive molecules.
Introduction: The Strategic Value of the this compound Scaffold
The pursuit of novel therapeutic agents often begins with a carefully selected molecular scaffold. This compound presents an attractive starting point for library synthesis due to its inherent structural features. The benzaldehyde moiety is a versatile chemical handle that can participate in a multitude of chemical transformations, including the formation of ethers, esters, Schiff bases, and hydrazones.[1][2] The presence of halogen atoms (chlorine and fluorine) can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds by modulating lipophilicity, metabolic stability, and binding interactions.
Derivatives of substituted benzaldehydes are well-represented in medicinal chemistry literature, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] By systematically modifying the phenolic hydroxyl and aldehyde groups of the core scaffold, researchers can generate a diverse library of compounds, enabling the exploration of structure-activity relationships (SAR) and the identification of promising lead candidates for further development.
This application note details two primary and highly effective derivatization strategies:
-
O-Alkylation (Etherification): To probe the effects of modifying hydrogen-bond donating capacity and lipophilicity.
-
Schiff Base Formation: To introduce diverse functionalities and explore new chemical space through the formation of an imine linkage.[6]
Physicochemical Properties & Reactivity of the Core Scaffold
Understanding the inherent properties of the starting material is critical for designing successful synthetic strategies.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 204090-90-6 | [7] |
| Molecular Formula | C₇H₄ClFO₂ | [7] |
| Molecular Weight | 174.56 g/mol | [7] |
| Appearance | White solid | [7] |
| Melting Point | Not specified, but related compounds melt >120°C |
Reactivity Analysis:
-
Phenolic Hydroxyl (-OH): The proton is moderately acidic and can be readily removed by a suitable base to form a nucleophilic phenoxide ion. This site is the primary target for O-alkylation and O-acylation reactions.
-
Aldehyde (-CHO): The carbonyl carbon is electrophilic and is susceptible to nucleophilic attack by amines, hydrazines, and other nucleophiles. This functional group is the key to forming imines (Schiff bases), hydrazones, and can be reduced to an alcohol or oxidized to a carboxylic acid.
-
Aromatic Ring: The ring is substituted with an electron-donating hydroxyl group and electron-withdrawing halogen atoms. These substituents influence the electron density of the ring and the reactivity of the other functional groups.
Synthetic Derivatization Workflow
The following diagram outlines the primary derivatization pathways discussed in this guide.
Caption: General workflow for the derivatization of the core scaffold.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Rationale: The conversion of a phenolic hydroxyl group to an ether is a fundamental tactic in medicinal chemistry. This modification removes the acidic proton, eliminating its ability to act as a hydrogen bond donor and increasing the molecule's overall lipophilicity. This can profoundly impact cell permeability and target binding. We employ the Williamson ether synthesis, a reliable SN2 reaction, for this purpose.
Causality of Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a moderately weak base, which is sufficient to deprotonate the phenol to its more nucleophilic phenoxide form.[8] Using a stronger base (e.g., NaOH, NaH) is avoided as it can promote undesired side reactions, such as the Cannizzaro reaction, with the aldehyde functionality under certain conditions.[8]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is chosen because it effectively solvates the potassium cation while not solvating the phenoxide anion, thus preserving its nucleophilicity.[8]
-
Alkylating Agent: Primary alkyl halides (e.g., benzyl bromide, ethyl bromoacetate) are ideal as they are less prone to E2 elimination side reactions compared to secondary or tertiary halides.[8]
Detailed Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.75 g, 10 mmol).
-
Solvent and Base Addition: Add dry DMF (30 mL) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol). Stir the suspension at room temperature for 15-20 minutes.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq, e.g., 11 mmol) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 3-6 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of ice-cold water.[8][9] A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water (3 x 20 mL) to remove DMF and inorganic salts.[9]
-
Purification: Dry the crude solid. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[9]
Protocol 2: Schiff Base (Imine) Formation
Rationale: The reaction of an aldehyde with a primary amine to form a Schiff base is a robust and high-yielding condensation reaction.[6] This strategy allows for the rapid introduction of a vast array of chemical functionalities by simply varying the amine starting material. The resulting imine nitrogen can act as a hydrogen bond acceptor, and the appended 'R' group can be tailored to probe specific interactions within a biological target.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common solvent that effectively dissolves both the aldehyde and many primary amines. For a greener approach, water can also be an effective solvent for certain substrates.[10]
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added.[11] The acid protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[11]
-
Reaction Conditions: Refluxing the mixture provides the necessary energy to drive the dehydration step, which is the removal of a water molecule to form the final imine product. This step is often the rate-limiting step and is reversible.
Detailed Step-by-Step Protocol:
-
Setup: To a 50 mL round-bottom flask with a stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.75 g, 10 mmol) and absolute ethanol (20 mL).
-
Amine Addition: Add the primary amine (1.0 eq, 10 mmol) to the flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[11]
-
Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) with continuous stirring.[10][11] The reaction time can vary from 2 to 5 hours. Often, the product will begin to precipitate from the solution as it forms.
-
Isolation: Upon completion, cool the reaction flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough for initial screening, but can be further purified by recrystallization from ethanol if required.[10]
Spectroscopic Characterization of Derivatives
Proper characterization is essential to confirm the structure of the synthesized derivatives. The following table summarizes the key expected spectroscopic shifts.
| Derivative Type | Technique | Expected Spectroscopic Features | Reference |
| Ether | FT-IR | Disappearance of broad O-H stretch (3200-3600 cm⁻¹). Appearance of a C-O-C stretch (~1220 cm⁻¹). Aldehyde C=O stretch remains (~1690 cm⁻¹). | [12] |
| ¹H NMR | Disappearance of the phenolic -OH proton signal. Appearance of new signals corresponding to the added alkyl group (e.g., ~5.4 ppm for -O-CH₂-Ar). Aldehyde proton remains (~9.8 ppm). | [9][12] | |
| ¹³C NMR | Appearance of new signals for the alkyl group carbons (e.g., ~70 ppm for -O-CH₂-). Aldehyde carbon remains (~190 ppm). | [12] | |
| Schiff Base | FT-IR | Disappearance of aldehyde C=O stretch (~1690 cm⁻¹). Appearance of new C=N (imine) stretch (~1600-1650 cm⁻¹). Broad O-H stretch remains. | [6][13] |
| ¹H NMR | Disappearance of the aldehyde proton (~9.8 ppm). Appearance of a new imine proton (-CH=N-) signal (~8.0-8.8 ppm). Phenolic -OH proton remains. | ||
| ¹³C NMR | Disappearance of the aldehyde carbon (~190 ppm). Appearance of a new imine carbon (-CH=N-) signal (~160-170 ppm). |
Biological Screening Cascade
Once a library of derivatives is synthesized and characterized, a structured approach to biological evaluation is necessary.
Caption: A tiered approach for biological screening of derivative libraries.
Screening Rationale: The structural motif of substituted benzaldehydes is present in compounds with diverse biological activities.[1][5] For example, fluorinated benzaldehyde derivatives have been used to synthesize compounds with potent anti-inflammatory and anticancer activities.[14] Therefore, a new library derived from this compound warrants screening in assays relevant to oncology, infectious diseases, and inflammation.
-
Primary Screening: Initial testing of the entire library at a single, high concentration (e.g., 10-50 µM) against a panel of human cancer cell lines (e.g., OVCAR-8, SF-295) or bacterial strains (e.g., E. coli, S. aureus) can efficiently identify initial "hits".[1][3]
-
Secondary Screening: Hits from the primary screen are subjected to dose-response analysis to determine potency (e.g., IC₅₀, MIC). This step validates the initial activity and allows for the ranking of compounds.
-
Tertiary Screening & SAR: Confirmed, potent compounds are further investigated to determine their mechanism of action, selectivity against other targets, and to build a structure-activity relationship (SAR) profile that can guide the design of next-generation analogs.
References
- 1. repositorio.ufc.br [repositorio.ufc.br]
- 2. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. ijraset.com [ijraset.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
Large-scale synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
An Application Note for the Large-Scale Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a pivotal intermediate in modern pharmaceutical development.[1][2] This document provides an in-depth analysis of viable synthetic routes, culminating in a detailed, step-by-step protocol for a modified Duff reaction, optimized for large-scale production. The causality behind experimental choices, critical process parameters, safety protocols, and analytical validation are thoroughly discussed to ensure reproducibility, efficiency, and safety. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: Significance and Synthetic Strategy
This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules and complex organic compounds.[1][2] Its unique substitution pattern, featuring chloro, fluoro, hydroxyl, and formyl groups, makes it an attractive starting material for creating novel compounds with significant therapeutic potential, including anti-inflammatory and antimicrobial agents.[2][3]
The development of a large-scale synthesis protocol for this intermediate is paramount for ensuring a consistent and high-quality supply chain for drug discovery and manufacturing.[2] Direct formylation of the corresponding phenol, 2-Chloro-6-fluorophenol, is the most direct synthetic approach. Several classical formylation methods exist, each with distinct advantages and challenges for industrial-scale application:
-
Reimer-Tiemann Reaction: Employs chloroform and a strong base to generate dichlorocarbene for ortho-formylation.[4][5] While effective, the use of large quantities of chloroform and the often harsh basic conditions present significant safety and environmental concerns for scale-up.[4][6]
-
Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic systems.[7][8][9][10] This method is generally mild and efficient but involves corrosive and moisture-sensitive reagents.
-
Duff Reaction: A formylation method that uses hexamethylenetetramine (hexamine) as the formyl source, typically in an acidic medium like trifluoroacetic acid (TFA) or acetic acid.[11] While sometimes associated with moderate yields on a lab scale, its operational simplicity and avoidance of highly toxic reagents make it a compelling candidate for process optimization and large-scale synthesis.[12][13]
This application note focuses on a modified Duff reaction, leveraging its favorable safety profile and straightforward execution for industrial application. The protocol has been designed to maximize yield and purity while maintaining operational safety.
Recommended Synthesis Route: The Duff Reaction
The chosen pathway involves the direct electrophilic formylation of 2-Chloro-6-fluorophenol using hexamethylenetetramine in trifluoroacetic acid (TFA). The hydroxyl group of the phenol is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this substrate, the para position is sterically unhindered and electronically favored, leading to the desired product.
Reaction Mechanism Overview
The reaction proceeds via the formation of an electrophilic iminium ion from the protonation and subsequent fragmentation of hexamethylenetetramine in the acidic medium. The electron-rich phenol then attacks this electrophile, leading to a benzylamine intermediate. Subsequent intramolecular redox reactions and hydrolysis upon aqueous workup yield the final aldehyde product.[11]
Caption: Duff Reaction pathway for the formylation of 2-Chloro-6-fluorophenol.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~250 g of the final product. Adjustments may be necessary for different scales, particularly concerning heat transfer and mixing efficiency.
Materials and Equipment
| Compound | CAS No. | Molecular Formula | Molecular Weight | Role |
| 2-Chloro-6-fluorophenol | 2040-90-6 | C₆H₄ClFO | 146.55 | Starting Material |
| Hexamethylenetetramine | 100-97-0 | C₆H₁₂N₄ | 140.19 | Formylating Agent |
| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Solvent/Catalyst |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
| Brine (Saturated NaCl) | N/A | NaCl(aq) | N/A | Washing Solution |
Equipment:
-
10 L glass reactor with mechanical stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
20 L quenching vessel.
-
Large-scale separatory funnel or extraction setup.
-
Rotary evaporator with a suitable receiving flask.
-
Filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven.
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reactor Setup: Assemble the 10 L reactor system and ensure it is clean, dry, and purged with an inert nitrogen atmosphere. Charge the reactor with trifluoroacetic acid (3 L).
-
Addition of Reactants: While stirring, dissolve 2-Chloro-6-fluorophenol (500 g, 3.41 mol) in the TFA. Once dissolved, add hexamethylenetetramine (500 g, 3.57 mol) portion-wise to control any initial exotherm.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for 16 hours.[12] The reaction progress should be monitored periodically using an appropriate analytical technique (e.g., TLC with a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated area, slowly pour the reaction mixture into a 20 L vessel containing ice-water (20 L) with good stirring. This step is exothermic and should be performed with caution.
-
Extraction: Transfer the quenched mixture to a large-scale extraction unit. Extract the aqueous phase three times with diethyl ether (3 x 2 L).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 L). Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: For large-scale purification, recrystallization is preferred over column chromatography. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified white solid by filtration.[12]
-
Drying: Dry the final product in a vacuum oven at 40-50°C to a constant weight. The expected yield is approximately 40%.[12]
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 134-138 °C |
| ¹H NMR (500 MHz, CDCl₃) | δ 9.83 (d, 1H), 7.74-7.71 (m, 1H), 7.59 (dd, 1H), 6.12 (s, 1H)[12] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 188.8, 151.6 (d), 146.2 (d), 129.7 (d), 127.5 (d), 122.7, 115.4 (d)[12] |
| HRMS (ESI) | Calculated for C₇H₃ClFO₂ [M-H]⁻: 172.9811, Found: 172.9809[12] |
Safety and Hazard Management
All procedures should be conducted in a well-ventilated fume hood or a designated chemical processing area. Adherence to institutional safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][15][16]
-
Reagent Handling:
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
2-Chloro-6-fluorophenol: Harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Diethyl Ether: Extremely flammable. Ensure no ignition sources are present during handling and extraction.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[14][15] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[14][15] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to local, state, and federal regulations.[14][15]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. downloads.ossila.com [downloads.ossila.com]
- 17. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing validated protocols.
Overview of Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. A common and direct method for this synthesis is the formylation of 2-Chloro-6-fluorophenol. This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the aromatic ring. The primary challenge in this synthesis is achieving high yield and regioselectivity, directing the formyl group to the desired para-position relative to the hydroxyl group.
Several formylation methods can be employed, with the Duff reaction and the Reimer-Tiemann reaction being notable examples. The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, while the Reimer-Tiemann reaction uses chloroform in a basic medium. Both methods have their own set of challenges, including often modest yields and the potential for side-product formation.
Below, we address common issues encountered during the synthesis of this compound and provide guidance on how to overcome them.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question: My yield of this compound is consistently low. What are the primary factors affecting the yield?
Answer:
Low yields in the formylation of 2-Chloro-6-fluorophenol are a common issue and can be attributed to several factors:
-
Reaction Conditions: The Duff reaction, a frequently used method, is known to be generally inefficient.[1][2] Temperature control is critical; inadequate heating can lead to incomplete conversion, while excessive temperatures can promote the formation of undesirable side products.[2]
-
Reagent Purity: The purity of your starting materials, 2-Chloro-6-fluorophenol and hexamethylenetetramine, is paramount. Impurities can introduce competing side reactions that consume reactants and lower the yield of the desired product.
-
Moisture Content: The presence of water can be detrimental, especially in the initial stages of the Duff reaction, as it can hydrolyze the reactive iminium species generated from hexamethylenetetramine.
-
Choice of Acid/Solvent: The acidic medium plays a crucial role. While trifluoroacetic acid (TFA) is effective, its concentration and the reaction time need to be optimized.[3] Prolonged reaction times at elevated temperatures can lead to product degradation.
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer:
The formation of multiple products is a strong indicator of a lack of regioselectivity or the occurrence of side reactions. The primary side product is often the ortho-isomer, 3-chloro-5-fluoro-2-hydroxybenzaldehyde. The directing effects of the substituents on the starting material, 2-Chloro-6-fluorophenol, play a key role here.
-
Regioselectivity: The hydroxyl group is a strong ortho-, para-director. However, the halogen substituents (chloro and fluoro) are also ortho-, para-directing but are deactivating. The interplay of these electronic effects determines the position of the incoming electrophile (the formyl group precursor). While the para-position is generally favored due to reduced steric hindrance, a significant amount of the ortho-isomer can still be formed.[4][5]
-
Reaction Mechanism: In the Duff reaction, the electrophile is an iminium ion generated from hexamethylenetetramine.[1] In the Reimer-Tiemann reaction, the electrophile is dichlorocarbene.[6][7] The nature of the electrophile and the reaction conditions can influence the ortho/para product ratio.
To minimize the formation of the ortho-isomer, it is crucial to carefully control the reaction temperature and consider the choice of solvent, as this can influence the transition state energies leading to the different isomers.
Question: How can I improve the regioselectivity of the formylation to favor the desired para-product?
Answer:
Improving regioselectivity is key to increasing the yield of this compound. Here are some strategies:
-
Steric Hindrance: The presence of the chloro and fluoro groups ortho to the hydroxyl group in 2-Chloro-6-fluorophenol can sterically hinder the attack at the other ortho position, thus favoring para-substitution.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. In some formylation reactions, non-polar solvents may favor para-substitution.
-
Alternative Formylation Methods: While the Duff and Reimer-Tiemann reactions are common, other formylation methods could be explored. For instance, the Vilsmeier-Haack reaction, which uses a milder electrophile, might offer better regioselectivity in some cases.
Question: My product is difficult to purify. What are the recommended purification techniques?
Answer:
Purification of this compound can be challenging due to the presence of the isomeric side product and potential resinous materials.
-
Column Chromatography: This is the most effective method for separating the para-isomer from the ortho-isomer. A silica gel column with a non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used.[3]
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. The choice of solvent is critical and may require some experimentation.
Experimental Protocol: Duff Reaction for this compound Synthesis
This protocol is a representative example of a Duff reaction for the synthesis of this compound.[3]
Materials:
-
2-Chloro-6-fluorophenol
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-6-fluorophenol (1.0 eq) and hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.
-
Stir the mixture at 60 °C for 16 hours under an inert atmosphere.
-
After the reaction is complete, pour the mixture into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic fractions and wash with brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (7:3) eluent system to obtain the final product as a white solid.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | 2-Chloro-6-fluorophenol |
| Reagent | Hexamethylenetetramine |
| Solvent | Trifluoroacetic acid |
| Temperature | 60 °C |
| Time | 16 hours |
| Reported Yield | ~40%[3] |
Visualization of the Synthesis Pathway
The following diagram illustrates the synthesis of this compound from 2-Chloro-6-fluorophenol via the Duff reaction.
Caption: Synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different acid instead of trifluoroacetic acid (TFA)?
A1: While TFA is commonly reported, other acids like sulfuric acid or polyphosphoric acid have been used in Duff reactions. However, the reaction conditions, including temperature and time, will likely need to be re-optimized. The acidity of the medium is crucial for the formation of the reactive iminium ion from hexamethylenetetramine.
Q2: Is an inert atmosphere necessary for this reaction?
A2: While the reaction is not strictly air-sensitive, using an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidation of the phenolic starting material and intermediates, which could lead to colored impurities and a lower yield.
Q3: What is the role of hexamethylenetetramine in the Duff reaction?
A3: Hexamethylenetetramine serves as the source of the formyl group. In an acidic medium, it undergoes a series of reactions to generate a reactive electrophilic iminium ion, which then attacks the electron-rich aromatic ring of the phenol.[1]
Q4: Can I use the Reimer-Tiemann reaction for this synthesis?
A4: Yes, the Reimer-Tiemann reaction is another method for the ortho-formylation of phenols.[6] It involves reacting the phenol with chloroform in the presence of a strong base. However, this reaction often shows a strong preference for ortho-formylation, which in this case would lead to the undesired isomer as the major product. Therefore, for the synthesis of the para-substituted product, the Duff reaction is generally a better choice.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, trifluoroacetic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Chloroform, used in the Reimer-Tiemann reaction, is a suspected carcinogen and should also be handled with extreme care in a fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
Technical Support Center: Formylation of Substituted Phenols
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the formylation of substituted phenols. Formylation is a cornerstone of aromatic chemistry, yet its application to diverse phenolic substrates is fraught with potential side reactions that can compromise yield, purity, and regioselectivity.
This document moves beyond standard textbook procedures to provide in-depth troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind common failures and offer field-proven protocols to overcome them, ensuring your synthesis is both rational and robust.
Frequently Asked Questions (FAQs): General Principles
Q1: I need to formylate a substituted phenol. Which named reaction should I choose?
A1: The optimal choice depends on three critical factors: the electronic nature of your substituents, desired regioselectivity (ortho vs. para), and functional group tolerance.
-
For strong ortho-selectivity on electron-rich phenols: The Reimer-Tiemann and Duff reactions are primary candidates. The Reimer-Tiemann reaction is classic but can suffer from modest yields and harsh basic conditions[1]. The Duff reaction uses hexamethylenetetramine (HMTA) and strongly favors ortho positions but can also have low yields[2][3]. A modern alternative for exclusive ortho-formylation involves using MgCl₂ and paraformaldehyde, which often gives high yields under milder conditions[4][5].
-
For electron-rich and heteroaromatic phenols: The Vilsmeier-Haack reaction is exceptionally effective. It employs a relatively mild electrophile (the Vilsmeier reagent), which is well-suited for highly activated systems like phenols, anilines, and pyrroles[6][7].
-
For general aromatic aldehydes (less specific to phenols): The Gattermann reaction, which uses a cyanide source and HCl, is a broader method but less commonly used for phenols today due to the toxicity of the reagents and the availability of better alternatives[8][9]. The Gattermann-Koch variant is not applicable to phenols at all[9][10].
Q2: My phenol has both ortho positions free. How can I control mono- vs. di-formylation?
A2: Di-formylation is a common side reaction, particularly in reactions like the Duff, when the phenol is highly activated and multiple sites are available[11]. The most critical parameter to control is stoichiometry.
-
Control Stoichiometry: Begin by using a 1:1 molar ratio of the formylating agent to your phenolic substrate. Using a large excess of the formylating agent is the primary cause of multiple substitutions[12].
-
Monitor the Reaction: Closely follow the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the consumption of starting material and the formation of the mono-formylated product are maximized[13].
Q3: Why do most formylation reactions preferentially yield the ortho-hydroxybenzaldehyde instead of the para isomer?
A3: The pronounced ortho-selectivity is a hallmark of many phenol formylation reactions and is generally attributed to a directing effect involving the phenoxide ion. After deprotonation of the phenol by a base, the resulting phenoxide's oxygen atom can coordinate with the electrophilic formylating agent. This interaction stabilizes the transition state leading to ortho attack over the more distant para attack[14][15]. This is a well-documented phenomenon in the Reimer-Tiemann, Duff, and certain metal-mediated formylations[15][16].
Troubleshooting Guide by Reaction
This section addresses specific issues encountered with the most common formylation methods for phenols.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive electrophile that attacks the electron-rich phenoxide ring[17][18][19]. While favoring ortho substitution, its complexity often leads to side products.
A4: This is the most common failure mode and typically points to two culprits: polymerization and the formation of triphenylmethane-type dyes.
-
Causality: The aldehyde product is itself reactive. Under the strong basic conditions, it can condense with another molecule of the starting phenoxide. This condensation cascade leads to high-molecular-weight polymers (resins or tar)[16]. Furthermore, the intermediate dichloromethyl-substituted phenol can react with the phenoxide to form colored triphenylmethane byproducts, which contributes to the dark appearance of the reaction mixture[16][20].
-
Troubleshooting Strategy:
-
Temperature Control: The reaction is often highly exothermic once initiated[18][21]. Maintain a consistent temperature (typically 60-70°C) using a temperature-controlled bath. Do not allow uncontrolled refluxing.
-
Optimize Base Concentration: Use the minimum effective concentration of aqueous hydroxide (e.g., 10-20% NaOH or KOH)[22]. Excessively strong base accelerates side reactions.
-
Use a Phase-Transfer Catalyst: Since the reaction is biphasic (aqueous base and organic chloroform), reaction rates can be inconsistent[19][21]. Adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the transfer of hydroxide ions into the organic phase, allowing for milder overall conditions and more controlled reaction rates.
-
A5: While inherently ortho-directing, the selectivity can be compromised by steric hindrance and reaction conditions.
-
Causality: If the ortho positions on your phenol are sterically hindered (e.g., substituted with a tert-butyl group), the dichlorocarbene electrophile may be forced to attack the more accessible para position[1]. Additionally, high temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the para pathway.
-
Troubleshooting Strategy:
-
Cation Choice: The counter-ion of the base can influence selectivity. Potassium hydroxide (KOH) is sometimes reported to give better ortho-selectivity than sodium hydroxide (NaOH) due to the larger cation's ability to chelate more effectively.
-
Solvent Modification: The addition of a co-solvent like 1,4-dioxane can act as an emulsifying agent, creating a more homogeneous reaction mixture and potentially improving selectivity[19].
-
Consider an Alternative Reaction: If steric hindrance is the primary issue and ortho-formylation is essential, the MgCl₂/paraformaldehyde method is often superior as it is highly selective for the least hindered ortho position[4][5].
-
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield & Tar/Resin Formation | Polymerization of product with starting material; Formation of triphenylmethane dyes.[16] | Maintain strict temperature control (60-70°C); Use minimal effective base concentration; Add a phase-transfer catalyst. |
| Poor ortho:para Selectivity | Steric hindrance at ortho positions; High reaction temperature.[1] | Use KOH instead of NaOH; Add 1,4-dioxane as an emulsifier; Switch to a more sterically sensitive method if necessary. |
| Formation of Dienone Byproducts | "Abnormal" reaction pathway where the dichloromethyl intermediate is protonated.[16] | Ensure a sufficiently basic medium to favor the standard pathway; Careful workup to avoid acidic conditions before hydrolysis is complete. |
The Duff Reaction
The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (often glycerol/boric acid or trifluoroacetic acid) to achieve ortho-formylation of phenols[2]. The reactive species is an iminium ion derived from HMTA[2].
A6: This is a classic stoichiometry problem. The high activation of the phenol ring makes it susceptible to multiple attacks if sufficient formylating agent is present.
-
Causality: HMTA can deliver multiple iminium electrophiles. If an excess is used, a second formylation can occur at the other available activated position on the ring[11][13].
-
Troubleshooting Protocol to Maximize Mono-formylation:
-
Adjust Stoichiometry: Carefully measure and use no more than 1.0 to 1.2 equivalents of HMTA relative to the phenol. This is the most critical step[12][13].
-
Monitor Progress: Set up parallel small-scale reactions and quench them at different time points (e.g., 1h, 2h, 4h). Analyze the product mixture by HPLC or GC-MS to determine the optimal time to maximize the mono-product before di-formylation becomes significant.
-
Control Temperature: Higher temperatures can favor multiple additions. Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 70°C instead of 100°C)[12][13].
-
A7: Yes, while classic Duff reaction yields are notoriously low, several modifications can significantly improve efficiency[3].
-
Causality: The original glyceroboric acid medium is viscous and often leads to poor mixing and inefficient reaction kinetics. The decomposition of the intermediate benzylamine species can also be a yield-limiting step[2].
-
Troubleshooting Strategy:
-
Change the Acid Medium: Switching from glyceroboric acid to trifluoroacetic acid (TFA) as the solvent/catalyst can dramatically improve yields and shorten reaction times, often to under an hour[13].
-
Ensure Anhydrous Conditions: The initial stages of the reaction mechanism require anhydrous conditions. The presence of water can hydrolyze HMTA prematurely, which is detrimental[23]. Use dry reagents and glassware.
-
Copper-Mediation: The addition of a copper catalyst has been shown to improve both the yield and the ortho-selectivity of the Duff reaction, providing a more reliable route to salicylaldehydes[24].
-
Caption: Workflow for minimizing di-formylation and improving yield.
The Vilsmeier-Haack Reaction
This reaction involves an electron-rich aromatic ring attacking a chloroiminium salt (the "Vilsmeier reagent"), typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[6][25]. It is generally a high-yielding reaction for suitable substrates.
A8: Failure of the Vilsmeier-Haack reaction with phenols usually points to one of two issues: insufficient activation of the phenol or decomposition of the Vilsmeier reagent.
-
Causality: The Vilsmeier reagent is a milder electrophile than those in many other formylation reactions[7]. If your phenol contains electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN), the ring may not be nucleophilic enough to attack the reagent, causing the reaction to stall[13]. Secondly, the Vilsmeier reagent is highly sensitive to moisture. Any water in the reagents or glassware will rapidly quench it[11].
-
Troubleshooting Protocol:
-
Ensure Rigorous Anhydrous Conditions: Dry all glassware in an oven. Use anhydrous DMF and ensure the POCl₃ is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon).
-
Pre-form the Vilsmeier Reagent: In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Add the POCl₃ dropwise with stirring. Allowing the reagent to pre-form for 30-60 minutes at 0°C before adding the phenol can improve results[11].
-
Increase Activation (If Possible): If the phenol is only moderately activated, converting it to the corresponding methyl or benzyl ether can sometimes increase its reactivity toward Vilsmeier-Haack conditions. The ether can be cleaved in a subsequent step.
-
Increase Temperature: For less reactive substrates, the reaction temperature may need to be increased, sometimes up to 80°C[25]. However, this should be done cautiously as it can also lead to decomposition.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. careers360.com [careers360.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formylation - Wikipedia [en.wikipedia.org]
- 16. sciencemadness.org [sciencemadness.org]
- 17. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 18. byjus.com [byjus.com]
- 19. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lscollege.ac.in [lscollege.ac.in]
- 22. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. scholarworks.uni.edu [scholarworks.uni.edu]
- 24. researchgate.net [researchgate.net]
- 25. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-5-fluoro-4-hydroxybenzaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and optimized outcomes.
Introduction to the Synthesis
This compound is a key building block in the development of various pharmaceutical compounds and advanced materials. Its synthesis, however, can present challenges related to regioselectivity, reaction yield, and purity. The primary synthetic routes involve the formylation of a substituted phenol, typically through electrophilic aromatic substitution reactions such as the Reimer-Tiemann or Duff reaction. Understanding the nuances of these reactions is critical for optimizing the synthesis of this specific molecule.
This guide will focus on the common challenges encountered and provide practical, evidence-based solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve it?
-
Answer: Low yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Inefficient Dichlorocarbene Generation (Reimer-Tiemann Reaction): The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base.[1][2] Inefficient generation directly impacts your yield.
-
Troubleshooting:
-
Base Quality and Concentration: Ensure the use of a high-purity, strong base like sodium hydroxide or potassium hydroxide. The concentration of the aqueous hydroxide solution is crucial; typically, a 40-50% solution is effective.[1]
-
Phase Transfer Catalyst: The Reimer-Tiemann reaction is often biphasic.[2][3] A phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the transport of the hydroxide ion into the organic phase, thereby promoting dichlorocarbene formation.
-
Vigorous Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.[3]
-
-
-
Low Reactivity of the Phenolic Substrate: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenol ring can deactivate it towards electrophilic attack.
-
Troubleshooting:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, be cautious as excessive heat can lead to side reactions and decomposition. A typical temperature range for the Reimer-Tiemann reaction is 60-70°C.[1]
-
Alternative Formylation Methods: If the Reimer-Tiemann reaction proves ineffective, consider alternative methods like the Duff reaction, which utilizes hexamine in an acidic medium.[4][5] This method can be more suitable for certain substituted phenols.
-
-
-
Suboptimal Reaction Time: Both insufficient and excessive reaction times can lead to low yields.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
-
Issue 2: Poor Regioselectivity and Formation of Isomers
-
Question: I am observing the formation of multiple isomers, making purification difficult. How can I improve the regioselectivity of the formylation?
-
Answer: The directing effects of the substituents on the phenol ring govern the position of formylation. For a starting material like 2-chloro-6-fluorophenol, the hydroxyl group is a strong ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing.
-
Understanding Directing Group Effects: The hydroxyl group's activating effect generally dominates, directing the incoming electrophile to the positions ortho and para to it.[6] The steric hindrance from the existing chloro and fluoro groups will also play a significant role in determining the final product distribution.
-
Optimizing for the Desired Isomer:
-
Choice of Formylation Reaction: The Reimer-Tiemann reaction typically favors ortho-formylation due to the coordination of the dichlorocarbene with the phenoxide oxygen.[2][7] The Duff reaction can also exhibit a preference for the ortho position.[5]
-
Solvent Effects: The choice of solvent can influence regioselectivity. Experimenting with different solvent systems may be beneficial.
-
Chelation Control: In some formylation reactions, the use of Lewis acids like MgCl₂ with paraformaldehyde can strongly direct the formylation to the ortho position through chelation with the hydroxyl group.[8]
-
-
Issue 3: Formation of Side Products and Purification Challenges
-
Question: My crude product contains significant impurities, and purification by column chromatography is yielding a low recovery of the pure product. What are these side products and how can I minimize them and improve purification?
-
Answer: Side product formation is common in electrophilic aromatic substitution reactions.
-
Common Side Products:
-
Unreacted Starting Material: Incomplete reaction is a common issue.
-
Isomeric Products: As discussed above, other regioisomers can form.
-
Tar/Polymeric Materials: High temperatures and prolonged reaction times can lead to the formation of polymeric byproducts.
-
Products of Dichlorocarbene Insertion: Dichlorocarbene can react with other functional groups if present.[3]
-
-
Minimizing Side Products:
-
Strict Temperature Control: Maintain a consistent and optimized reaction temperature to avoid decomposition and polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Optimized Stoichiometry: Use the appropriate molar ratios of reactants as determined by literature or preliminary optimization experiments.
-
-
Improving Purification:
-
Initial Work-up: A thorough aqueous work-up is crucial to remove the base and other water-soluble impurities. Acidification of the aqueous layer is necessary to protonate the phenoxide and allow for extraction of the product into an organic solvent.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[9]
-
Optimized Chromatography:
-
Solvent System: Systematically screen different solvent systems for column chromatography to achieve better separation of the desired product from impurities.
-
Silica Gel Loading: Avoid overloading the column, which can lead to poor separation.
-
-
-
Experimental Protocols
Below are representative, detailed step-by-step methodologies for the synthesis of this compound.
Protocol 1: Reimer-Tiemann Reaction
This protocol is adapted from the synthesis of a structurally similar compound, 3-chloro-5-fluoro-2-hydroxybenzaldehyde.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-chloro-4-fluorophenol (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture).
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50%) to the flask with vigorous stirring.
-
Heating: Heat the mixture to reflux (typically 60-70°C).
-
Chloroform Addition: Add chloroform (2-3 equivalents) dropwise through the dropping funnel over a period of 1-2 hours while maintaining the reflux temperature and vigorous stirring.
-
Reaction Time: Continue to reflux the mixture for an additional 2-4 hours after the chloroform addition is complete. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 4-5 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Duff Reaction
This protocol is based on a reported synthesis of this compound.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-fluorophenol (1 equivalent) and hexamethylenetetramine (1 equivalent) in trifluoroacetic acid (TFA).
-
Heating: Stir the mixture at 60°C for 16 hours under an inert atmosphere.
-
Work-up:
-
Pour the reaction mixture into ice-water.
-
Extract the product with diethyl ether.
-
Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography (e.g., hexane:ethyl acetate; 7:3) to obtain the final product as a white solid.
Data Presentation
Table 1: Recommended Reaction Parameters for Formylation of Substituted Phenols
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Starting Phenol | 2-chloro-4-fluorophenol | 2-chloro-6-fluorophenol |
| Formylating Agent | Chloroform | Hexamethylenetetramine |
| Base/Acid | Sodium Hydroxide | Trifluoroacetic Acid |
| Solvent | Biphasic (e.g., water/ethanol) | Trifluoroacetic Acid |
| Temperature | 60-70 °C | 60 °C |
| Reaction Time | 3-6 hours | 16 hours |
| Typical Yield | Moderate | 40%[4] |
Table 2: Spectroscopic Data for this compound [4]
| Spectroscopy | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 9.83 (d, J = 2.1 Hz, 1H), 7.74 - 7.71 (m, 1H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H), 6.12 (s, 1H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 188.8, 151.6 (d, J = 248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J = 5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J = 18.5 Hz) |
| ¹⁹F NMR (471 MHz, CDCl₃) | Relevant shifts to be determined by the user. |
| HRMS (M-H)⁻ | Calculated: 172.9811, Found: 172.9809 |
Visualizations
Diagram 1: Reimer-Tiemann Reaction Mechanism
Caption: Mechanism of the Reimer-Tiemann Reaction.
Diagram 2: Experimental Workflow for Synthesis
References
- 1. prepchem.com [prepchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
Troubleshooting low yields in the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde derivatives
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this synthetic procedure. Here, we address common issues leading to low yields and provide in-depth, field-proven troubleshooting strategies based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the formylation of 2-chloro-6-fluorophenol is consistently below 40%. What are the most common factors I should investigate first?
Low yields in this synthesis often trace back to a few critical areas: the formylation method chosen, the purity of your starting materials, and the reaction conditions. The starting phenol is electronically deactivated by the halogen substituents, making electrophilic aromatic substitution challenging. The most common formylation methods—Duff, Vilsmeier-Haack, and Reimer-Tiemann—each have specific requirements. Start by verifying the purity of your 2-chloro-6-fluorophenol and ensure your reagents, particularly solvents like DMF or TFA, are anhydrous where required.
Q2: I'm seeing multiple spots on my TLC plate post-reaction. What are the likely side products?
The formation of multiple products typically points to issues with regioselectivity or side reactions. Depending on the method used, common byproducts include:
-
Isomeric Products: While the desired product is the 4-hydroxy isomer, other isomers can form. The Reimer-Tiemann reaction, for instance, is known to produce a mixture of ortho and para isomers[1][2].
-
Di-formylated Products: If multiple activated positions are available on the aromatic ring, di-formylation can occur, especially in the Duff reaction if an excess of hexamethylenetetramine (HMTA) is used[1].
-
Polymeric Resins: Phenol-formaldehyde resin formation can be a significant issue, particularly under harsh acidic or basic conditions and at elevated temperatures[1].
-
Unreacted Starting Material: Incomplete conversion is common if the reaction conditions are not optimal for the deactivated substrate.
Q3: How can I improve the regioselectivity to favor the desired 4-hydroxy isomer?
Regioselectivity is directed by the substituents on the phenol ring. The hydroxyl group is a strong ortho-, para-director. In the case of 2-chloro-6-fluorophenol, the two ortho positions relative to the hydroxyl group are blocked by halogens. Therefore, formylation is expected to occur at the para position. If you are isolating other isomers, it could indicate unexpected rearrangements or the formylation of an impurity in your starting material. The Duff reaction generally offers good ortho-selectivity for phenols, but when ortho positions are blocked, it can lead to para-formylation[3].
Q4: My reaction seems to stall and does not proceed to completion. What are the likely causes?
A stalled reaction can be due to several factors:
-
Insufficient Activation: The Vilsmeier-Haack reagent is a relatively weak electrophile and may struggle to react with the electron-deficient 2-chloro-6-fluorophenol ring[4][5][6].
-
Reagent Decomposition: Moisture can decompose the Vilsmeier reagent (if used). Old or improperly stored DMF can contain dimethylamine, which can react with and consume the Vilsmeier reagent[7].
-
Precipitation: The Vilsmeier reagent can precipitate from the reaction mixture, especially at low temperatures, which can halt the reaction by preventing it from mixing properly[8].
-
Inadequate Temperature: Some formylation reactions require heating to overcome the activation energy barrier, especially with deactivated substrates. A reported synthesis using the Duff method proceeds at 60 °C[9].
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for the most common synthetic routes to this compound.
Method 1: The Duff Reaction (Using Hexamethylenetetramine)
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically trifluoroacetic acid (TFA) or acetic acid[10]. For 2-chloro-6-fluorophenol, formylation occurs at the para position.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: By-Product Analysis in 3-Chloro-5-fluoro-4-hydroxybenzaldehyde Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and analysis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the formylation of halogenated phenols. We provide in-depth, field-proven insights into by-product formation, analytical identification, and mitigation strategies to enhance reaction efficiency and product purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation, a diagnostic plan, and actionable solutions.
Q1: My reaction yield of this compound is significantly lower than expected. What are the likely causes and how can I troubleshoot this?
A1: Low yield is a frequent challenge in electrophilic aromatic substitutions on deactivated or sterically hindered rings. The primary causes typically revolve around incomplete reaction, degradation of starting material or product, or the formation of soluble, hard-to-isolate by-products.
Causality & Diagnostic Strategy:
The synthesis of this compound often starts from 2-chloro-6-fluorophenol. The formylation step, typically a Duff reaction using hexamethylenetetramine (HMTA) and an acid like trifluoroacetic acid (TFA), is critical.[1] The electron-withdrawing nature of the halogen substituents deactivates the aromatic ring, making the reaction sluggish and requiring forcing conditions which can promote side reactions.
A logical workflow is essential for diagnosis:
Caption: Troubleshooting workflow for low reaction yield.
Mitigation Strategies:
-
For Incomplete Reactions: The Duff reaction can be inefficient.[2][3] Ensure your reagents are pure and anhydrous. A modest increase in temperature or reaction time can drive the reaction to completion. A published procedure specifies stirring at 60°C for 16 hours, which can be a useful starting point.[1]
-
For By-Product Formation: If by-product formation is the issue, focus on improving selectivity. This often involves lowering the reaction temperature and carefully controlling the stoichiometry of your reagents.[4]
-
For Degradation/Work-up Issues: Halogenated phenols and aldehydes can be sensitive. During work-up, avoid extreme pH and prolonged heating. Ensure your extraction procedure is efficient; for instance, after quenching the reaction in ice-water, a thorough extraction with a suitable solvent like diethyl ether (Et₂O) is crucial.[1]
Q2: I'm observing unexpected peaks in my HPLC/GC analysis. How do I identify these by-products?
A2: The identification of unknown peaks requires a systematic analytical approach combining chromatographic separation with spectroscopic characterization. For the synthesis of this compound, the most probable by-products are regioisomers, di-formylated species, or products of incomplete hydrolysis.
Primary By-Product Suspects:
-
Regioisomer (3-Chloro-5-fluoro-2-hydroxybenzaldehyde): Formylation at the other ortho-position of the starting phenol. This is often the most common and difficult-to-separate impurity.
-
Unreacted Starting Material (2-Chloro-6-fluorophenol): A common impurity if the reaction is incomplete.
-
Di-formylated Product: Addition of aldehyde groups at both ortho-positions, particularly possible in the Duff reaction if stoichiometry is not controlled.[4]
-
Hydrolysis Intermediates: In the Duff reaction, the final product is formed after hydrolysis of an iminium intermediate.[5] Incomplete hydrolysis can leave this species in the reaction mixture.
Analytical Workflow for Identification:
Caption: Analytical workflow for by-product identification.
Experimental Protocols:
Protocol 1: HPLC-UV Method for Isomer Separation
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the desired product from its regioisomer.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 240 nm.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[7]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
| Table 1: Example HPLC Gradient for Separation of Halogenated Benzaldehydes. |
Protocol 2: GC-MS for Volatile Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile components like the starting phenol and for confirming the mass of the aldehyde isomers.[8][9]
-
Column: A mid-polarity column such as an Rtx®-65 (65% diphenyl/35% dimethyl polysiloxane) is effective for separating regioisomers of halogenated phenols.[10]
-
Injection: Split/splitless inlet at 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
Detector: Mass Spectrometer (Scan mode, e.g., 40-400 m/z).
Protocol 3: NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) provides definitive structural information. For benzaldehyde derivatives, the aldehyde proton signal is highly diagnostic.[11][12]
| Compound / Proton | Expected ¹H Shift (δ, ppm) | Expected Splitting |
| Product (4-OH) Aldehyde H | ~9.8 | s |
| Product (4-OH) Aromatic H's | ~7.5-7.8 | m |
| Isomer (2-OH) Aldehyde H | ~10.3 | s |
| Isomer (2-OH) Aromatic H's | ~7.2-7.6 | m |
| Table 2: Representative ¹H NMR Chemical Shifts in CDCl₃. Note: Actual shifts are structure-dependent and require confirmation. |
Frequently Asked Questions (FAQs)
Q3: Which formylation method is best for 2-chloro-6-fluorophenol to maximize regioselectivity for the 4-hydroxy product?
A3: The choice of formylation method is a trade-off between reactivity, regioselectivity, and operational complexity. For ortho-formylation of phenols, the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions are most common.[13]
| Reaction | Formylating Agent | Conditions | Pros | Cons & Common By-Products |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic (TFA, Acetic Acid)[13] | Strong ortho-selectivity[3]; operationally simple; inexpensive reagents.[13] | Often inefficient/low yield[2]; potential for di-formylation and resin formation.[4] |
| Reimer-Tiemann | Chloroform (CHCl₃) | Strong Base (NaOH, KOH)[14] | Effective for many phenols. | Generates dichlorocarbene intermediate[15]; often gives mixtures of ortho and para isomers[4]; biphasic system can be complex to manage.[14] |
| Vilsmeier-Haack | Vilsmeier Reagent (e.g., POCl₃/DMF) | Anhydrous | Effective for highly electron-rich arenes.[16] | The Vilsmeier reagent is a weaker electrophile[3]; may not be reactive enough for deactivated phenols; can act as a chlorinating agent.[17] |
| Table 3: Comparison of Common Phenol Formylation Reactions. |
For the synthesis of this compound from 2-chloro-6-fluorophenol, the Duff reaction is generally preferred . Its strong preference for formylation at the ortho-position to the hydroxyl group directly leads to the desired regiochemistry (formylation at the C4 position).[2][18] While the Reimer-Tiemann reaction is a classic choice, its tendency to produce para-isomers makes it less suitable when high regioselectivity is required. The Vilsmeier-Haack reaction may lack the necessary reactivity for this substituted, electron-deficient phenol.
Q4: My main by-product is the 3-Chloro-5-fluoro-2-hydroxybenzaldehyde isomer. How can I minimize its formation?
A4: The formation of the 2-hydroxy isomer arises from formylation at the alternative ortho-position (C2) of the 2-chloro-6-fluorophenol starting material. Minimizing this requires enhancing the kinetic or thermodynamic preference for reaction at the C4 position.
Mechanistic Considerations:
In the Duff reaction, the selectivity-determining step is the electrophilic attack of an iminium ion on the phenol ring.[5][13] The regioselectivity is governed by a combination of steric and electronic factors, including a key hydrogen bond that can form between the phenolic proton and the incoming electrophile, favoring attack at a specific ortho-position.[18]
Strategies for Improving Selectivity:
-
Temperature Control: Lowering the reaction temperature is the most effective first step. This allows the reaction to proceed under greater kinetic control, favoring the pathway with the lower activation energy, which is typically the formation of the less sterically hindered 4-hydroxy product.
-
Solvent Effects: The choice of acid can influence selectivity. While TFA is common[1], exploring other acids like glacial acetic acid could alter the transition state and improve the isomeric ratio.
-
Alternative Methods: If the Duff reaction consistently provides poor selectivity, consider ortho-formylation methods that employ bulky chelating agents. For example, the magnesium chloride-mediated formylation using paraformaldehyde and triethylamine is known to give exclusively ortho-formylation and may offer different selectivity between the two available sites.[19]
Q5: Can I purify the final product from its main regioisomer using column chromatography?
A5: Yes, purification by silica gel column chromatography is the standard method for separating these isomers.[20] However, due to their similar polarity, separation can be challenging and requires careful optimization.
Protocol 4: Optimized Column Chromatography
-
Adsorbent: Standard silica gel (60 Å, 230-400 mesh).
-
Eluent System: A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A hexane/ethyl acetate gradient is a very common and effective choice. A published purification for a similar compound used a 7:3 hexane:EtOAc mixture.[1]
-
Monitoring: Monitor the column fractions closely using Thin Layer Chromatography (TLC) or a rapid HPLC method. The two isomers will likely have very close Rf values.
-
Pro-Tip: Using a long column and applying the crude material in a minimal amount of solvent can significantly improve resolution. If separation is still poor, trying a different solvent system, such as dichloromethane/hexane, may provide the necessary difference in selectivity.[20]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Duff_reaction [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 8. Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. longdom.org [longdom.org]
- 11. brainly.com [brainly.com]
- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Selection for 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Welcome to the technical support center for synthetic transformations involving 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate. The unique substitution pattern—an activated aldehyde, a deactivating hydroxyl group, and two halogen atoms with differing reactivity—presents specific hurdles that require careful consideration.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for common cross-coupling and functionalization reactions. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.
Part 1: Understanding the Substrate's Reactivity
FAQ 1: What are the primary challenges when working with this compound?
The primary challenges stem from the interplay of its four functional groups:
-
Aryl Chloride (C-Cl bond): The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. This makes the crucial oxidative addition step in many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) the rate-limiting step, requiring highly active catalyst systems.[1][2]
-
Phenolic Hydroxyl Group (-OH): The acidic proton of the hydroxyl group can interfere with basic reagents, neutralize organometallic intermediates, or coordinate to the metal center of the catalyst, leading to deactivation or "catalyst poisoning".[3][4]
-
Aldehyde Group (-CHO): This electron-withdrawing group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) but can also be a site for unwanted side reactions (e.g., reduction, oxidation, or condensation) depending on the reaction conditions.[5][6]
-
Aryl Fluoride (C-F bond): The C-F bond is generally unreactive in palladium-catalyzed cross-coupling, allowing for selective reaction at the C-Cl position.
A common and effective strategy to circumvent issues with the hydroxyl and aldehyde groups is to employ a protection-reaction-deprotection sequence.
Workflow: Protection as a Key Strategy
To prevent interference from the acidic hydroxyl group, a protection step is often the most robust approach. This workflow isolates the reactivity of the C-Cl bond for cross-coupling.
Caption: A robust three-step workflow to avoid side reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on the most common challenge: activating the aryl chloride for C-C and C-N bond formation.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
Question: My Suzuki-Miyaura coupling reaction with this compound is not working. What catalyst system should I use?
Answer: The low reactivity of the aryl chloride is the principal barrier. Standard catalysts like Pd(PPh₃)₄ are ineffective. You must use a catalyst system specifically designed for C-Cl bond activation. These systems feature a palladium precursor and a bulky, electron-rich phosphine ligand.[2][7]
Core Recommendation:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A biaryl phosphine ligand is critical. Ligands from the Buchwald family, such as SPhos or XPhos, are excellent choices due to their steric bulk and electron-donating properties, which promote the difficult oxidative addition step.[7][8]
-
Base: A strong base is required to activate the boronic acid for transmetalation.[9] However, given the acidic phenol, using a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a better choice than strong organic bases like NaOt-Bu, unless the hydroxyl group is protected.
Troubleshooting Guide: Low Yield in Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Catalyst System Component | Recommended Choice | Typical Loading (mol%) | Rationale & Key Considerations |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 | Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is a direct Pd(0) source. |
| Ligand | XPhos or SPhos | 2-4 (Ligand:Pd ratio ~2:1) | These bulky, electron-rich biaryl phosphine ligands are essential for promoting the rate-limiting oxidative addition of the aryl chloride.[7][8] |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents | Strong enough to facilitate transmetalation without causing significant side reactions with the aldehyde or deprotonating the phenol excessively.[8][9] |
| Solvent | Toluene, Dioxane, or THF/H₂O | - | The choice of solvent can impact solubility and reaction rates. A small amount of water is often beneficial with K₃PO₄. Ensure all solvents are thoroughly degassed. |
| Temperature | 100-110 °C | - | Higher temperatures are typically required to overcome the activation energy for C-Cl bond cleavage. |
B. Buchwald-Hartwig Amination (C-N Bond Formation)
Question: I am attempting a Buchwald-Hartwig amination and observing catalyst decomposition and low yields. What is the cause?
Answer: This is a classic case of catalyst inhibition or poisoning, likely by the unprotected 4-hydroxyl group. Under the strongly basic conditions required for Buchwald-Hartwig amination (often using NaOt-Bu or LHMDS), the hydroxyl group is deprotonated to a phenoxide.[10] This phenoxide can coordinate to the palladium center, inhibiting the catalytic cycle and leading to the formation of inactive palladium species.
Primary Recommendation: Protect the hydroxyl group before attempting the amination. A benzyl (Bn) or para-methoxybenzyl (PMB) ether is a reliable choice, as it is stable to the reaction conditions and can be removed later via hydrogenolysis.
Question: With a protected hydroxyl group, what is the best catalyst system for the amination of this aryl chloride?
Answer: Similar to Suzuki coupling, activating the C-Cl bond is the main challenge. You will need a state-of-the-art catalyst system.
-
Catalyst/Ligand: Use a highly active palladium pre-catalyst or a combination of a Pd source (Pd₂(dba)₃) with a sterically hindered biaryl phosphine ligand. XPhos is a very effective and commonly used ligand for the amination of aryl chlorides. Josiphos-type ferrocenyl ligands have also shown high efficacy.
-
Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions, as it is strong enough to deprotonate the amine coupling partner.[10]
-
Solvent: Anhydrous, degassed toluene or dioxane are standard solvents.
Protocol 1: Benzyl Protection of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a catalytic amount of sodium iodide (NaI, 0.1 equiv.).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add benzyl bromide (BnBr, 1.2 equiv.) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(benzyloxy)-3-chloro-5-fluorobenzaldehyde. Self-Validation: Confirm the structure and purity of the protected intermediate by ¹H NMR, ¹³C NMR, and MS before proceeding to the coupling step.
Protocol 2: Buchwald-Hartwig Amination of the Protected Aldehyde
This protocol must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.
-
Setup: In a glovebox or under a positive flow of inert gas, add 4-(benzyloxy)-3-chloro-5-fluorobenzaldehyde (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.015 equiv., 1.5 mol%), and XPhos (0.03 equiv., 3.0 mol%) to an oven-dried reaction vessel.
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography. Self-Validation: Analyze the purified product to confirm successful coupling before proceeding to deprotection.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 6. zenodo.org [zenodo.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Solvent Systems for 3-Chloro-5-fluoro-4-hydroxybenzaldehyde Reactions
Welcome to the technical support center for optimizing reactions involving 3-chloro-5-fluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful synthetic outcomes. By understanding the interplay between the solvent, substrate, and reagents, you can effectively troubleshoot common issues, enhance reaction efficiency, and ensure the integrity of your results.
Introduction: Why Solvent Choice is Critical
This compound is a multifunctional building block. Its reactivity is dominated by the phenolic hydroxyl group, the aldehyde, and the electronically-modified aromatic ring. Each functional group presents unique opportunities and challenges, and the solvent system is often the deciding factor between a high-yielding, clean reaction and a complex mixture of byproducts. An optimal solvent must not only solubilize reactants but also mediate reactivity, stabilize transition states, and facilitate product isolation. This guide provides a structured, question-and-answer approach to common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My O-alkylation (Williamson Ether Synthesis) of this compound is giving a low yield. What are the most likely solvent-related causes?
Answer: Low yields in Williamson ether synthesis are a frequent challenge and often point to suboptimal solvent choice.[1][2] The reaction involves the deprotonation of the phenolic hydroxyl to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The solvent influences every step of this Sₙ2 process.
Core Issues & Solutions:
-
Protic vs. Aprotic Solvents: The most common mistake is using a protic solvent (e.g., ethanol, methanol, water). Protic solvents have acidic protons that can form strong hydrogen bonds with the highly reactive phenoxide anion.[3] This "solvation cage" shields the nucleophile, drastically reducing its ability to attack the alkyl halide and lowering the reaction rate.[4]
-
Solution: Switch to a polar aprotic solvent . Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They can solvate the counter-ion (e.g., K⁺ or Na⁺) effectively but do not hydrogen-bond with the phenoxide, leaving it "naked" and highly nucleophilic.[3]
-
-
Incomplete Deprotonation: If the base (e.g., K₂CO₃, NaH) and the starting material are not fully interacting, deprotonation will be incomplete. This can happen in solvents where the base has poor solubility.
-
Solution: Ensure your chosen aprotic solvent can adequately suspend or partially dissolve the base. DMF is often superior to acetonitrile for carbonate bases. For extremely strong bases like NaH, THF is a common choice, but ensure it is rigorously anhydrous.
-
-
Competing C-Alkylation: While less common, C-alkylation (where the alkyl group attaches to the aromatic ring) can occur. This is favored by conditions that suppress the reactivity of the oxygen anion.[3] Using protic solvents that shield the oxygen can inadvertently promote C-alkylation.[3]
-
Solution: Sticking with polar aprotic solvents like DMF strongly favors the desired O-alkylation product.[3]
-
-
Side Reactions of the Alkyl Halide: In less ideal solvents or at high temperatures, the alkyl halide can undergo elimination (E2) reactions, especially with secondary or tertiary halides, competing with the desired substitution (Sₙ2).[1]
-
Solution: Use the least sterically hindered alkyl halide possible (methyl > primary > secondary).[5] Optimize the temperature; reactions in DMF or MeCN often proceed efficiently at room temperature or with gentle heating (50-80 °C), minimizing elimination.
-
Question 2: I'm attempting a Knoevenagel condensation, but the reaction is slow and the product is impure. How can I optimize the solvent system?
Answer: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malonic acid, diethyl malonate) catalyzed by a weak base.[6] The solvent's role is crucial for managing intermediates and driving the reaction to completion, which often involves the elimination of water.[7][8]
Core Issues & Solutions:
-
Polarity Mismatch: The reaction proceeds through charged intermediates. A nonpolar solvent like hexane or toluene may not effectively stabilize these intermediates, leading to slow reaction rates. Conversely, some highly polar protic solvents can interfere with the catalyst.
-
Water Removal: The final step of the condensation is the elimination of a water molecule.[8] If water is allowed to accumulate in the reaction, the equilibrium may not favor the product, leading to incomplete conversion.
-
Solution:
-
Azeotropic Removal: Use a solvent like toluene or benzene with a Dean-Stark apparatus to physically remove water as it forms.
-
Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water in situ.[8] This is a simple and effective method for smaller-scale reactions.
-
Solvent-Free: In some "green" chemistry approaches, the reaction can be run solvent-free at an elevated temperature, which helps drive off the water byproduct.[9][10]
-
-
Question 3: My starting material (this compound) has poor solubility in my chosen reaction solvent. What are my options?
Answer: Solubility is the first prerequisite for a successful homogeneous reaction. The polar phenolic and aldehyde groups combined with the halogenated aromatic ring give the molecule intermediate polarity, which can create challenges.
Core Issues & Solutions:
-
Incorrect Solvent Polarity: Using a completely nonpolar solvent (e.g., hexane) or a highly polar, protic solvent (e.g., water, unless under specific pH conditions) may lead to poor solubility.
-
Solution: A systematic screening of solvents is recommended. Start with common polar aprotic solvents where solubility is often good, such as THF, Acetone, Acetonitrile, or DMF . For reactions requiring less polar conditions, Dichloromethane (DCM) or Ethyl Acetate may work.
-
-
Temperature Effect: Solubility is almost always temperature-dependent.
-
Solution: Gently warming the mixture can often be enough to dissolve the starting material. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
-
Using a Co-Solvent System: Sometimes a single solvent isn't sufficient.
-
Solution: Employ a binary solvent system. For example, if your reaction runs well in toluene but the starting material is insoluble, adding a minimal amount of a polar co-solvent like DMF or THF can achieve dissolution without drastically altering the overall reaction environment.
-
Data & Protocols
Table 1: Properties of Common Solvents for Consideration
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| N,N-Dimethylformamide | C₃H₇NO | 153 | 37 | Polar Aprotic | Excellent for Sₙ2 reactions; high boiling point; can be difficult to remove. |
| Acetonitrile | CH₃CN | 82 | 37.5 | Polar Aprotic | Good for Sₙ2; lower boiling point than DMF makes for easier removal. |
| Tetrahydrofuran | C₄H₈O | 66 | 7.6 | Polar Aprotic | Good general-purpose solvent; must be anhydrous for many reactions. |
| Acetone | C₃H₆O | 56 | 21 | Polar Aprotic | Useful for phenol alkylations; low boiling point. |
| Dichloromethane | CH₂Cl₂ | 40 | 9.1 | Nonpolar/Aprotic | Good for less polar reactants; low boiling point. |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Useful for azeotropic water removal (Dean-Stark). |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic | Generally avoid for reactions involving strong nucleophiles like phenoxides.[4] |
Experimental Protocol: Systematic Solvent Screening for O-Alkylation
This protocol outlines a small-scale, parallel approach to quickly identify an optimal solvent system.
Objective: To determine the most effective solvent for the reaction of this compound with an alkyl halide (e.g., ethyl iodide).
Methodology:
-
Preparation: In 6 separate, dry reaction vials equipped with stir bars, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: To each vial, add one of the following anhydrous solvents (ensure equal concentration across all vials, e.g., 0.2 M):
-
Vial 1: N,N-Dimethylformamide (DMF)
-
Vial 2: Acetonitrile (MeCN)
-
Vial 3: Tetrahydrofuran (THF)
-
Vial 4: Acetone
-
Vial 5: Toluene
-
Vial 6: Ethanol (as a negative control)
-
-
Reagent Addition: Add the alkylating agent, ethyl iodide (1.2 eq), to each vial.
-
Reaction: Seal the vials and stir the reactions at a set temperature (e.g., 60 °C) for a predetermined time (e.g., 4 hours).
-
Analysis (TLC): After the reaction time, take a small aliquot from each vial, quench with dilute HCl, and extract with ethyl acetate. Spot each sample on a single TLC plate to compare the consumption of starting material and the formation of the product.
-
Analysis (LC-MS/GC-MS): For a more quantitative assessment, quench the entire reaction and analyze the crude mixture by LC-MS or GC-MS to determine the conversion percentage and identify any major byproducts.
-
Scale-up: Based on the best conversion and purity profile, select the optimal solvent for a larger-scale reaction.
Visualized Workflows
Diagram 1: Decision Tree for Initial Solvent Selection
This diagram provides a logical pathway for making an initial, educated choice of solvent based on the reaction type.
Caption: A decision tree to guide initial solvent selection based on reaction class.
Diagram 2: Experimental Workflow for Solvent Optimization
This diagram illustrates the systematic process of screening, analyzing, and scaling up a reaction based on solvent performance.
Caption: A workflow for systematic solvent screening and optimization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. reddit.com [reddit.com]
- 5. Khan Academy [khanacademy.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Welcome to the technical support guide for the purification of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde (CAS 870704-13-5). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this key synthetic intermediate. Here, we address common challenges encountered during its purification, providing troubleshooting guides, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. For a typical formylation of a substituted phenol (e.g., 2-chloro-6-fluorophenol), you can expect several classes of impurities:
-
Unreacted Starting Materials: Residual 2-chloro-6-fluorophenol or other precursors.
-
Regioisomers: Positional isomers are common by-products in aromatic electrophilic substitution reactions. Formylation can occur at other positions on the aromatic ring, leading to isomers that can be challenging to separate due to similar polarities. For a related precursor, 3-chloro-5-fluorophenol, up to nine different regioisomers are theoretically possible.[1]
-
Oxidation Product: The primary impurity formed post-synthesis is the corresponding carboxylic acid, 3-Chloro-5-fluoro-4-hydroxybenzoic acid. Aldehydes, especially aromatic ones with electron-donating groups, are susceptible to air oxidation.[2]
-
Reaction By-products: Depending on the formylation agent (e.g., hexamethylenetetramine), complex amine-based by-products can form.[3]
-
Residual Solvents: Solvents used in the reaction and initial workup (e.g., trifluoroacetic acid, diethyl ether, ethyl acetate, hexane) may be present.[3]
Q2: How can I quickly assess the purity of my crude or purified sample?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your sample and is crucial for developing a column chromatography purification method.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive and quantitative method for analyzing aromatic aldehydes.[5][6] It can resolve closely related impurities and provide an accurate purity percentage.
-
Melting Point Analysis: A sharp melting point range that aligns with the literature value (134-138 °C) is a strong indicator of high purity.[7] A broad or depressed melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in sufficient quantity (>1-5%) and their signals don't overlap significantly with the product's signals.[3]
Q3: My purified aldehyde is a white solid, but it starts to turn yellow or brown over time. What's happening and how can I prevent it?
A3: The discoloration is likely due to oxidation. The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (-COOH), which can then lead to the formation of colored degradation products. The phenolic hydroxyl group can also be prone to oxidation. To minimize degradation, adhere to strict storage protocols.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[7] For maximum shelf life, storing under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 10°C - 25°C) and protected from light is recommended.
Q5: What are the primary safety hazards associated with this compound?
A5: this compound is toxic if swallowed and causes serious eye damage.[7] It is also a skin and respiratory irritant.[8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
Section 2: Troubleshooting Guide for Purification
This guide addresses specific issues that may arise during the purification of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | Compound Streaking/Decomposition on Silica: The aldehyde may be sensitive to the acidic nature of standard silica gel.[9] | Deactivate the Silica: Pre-treat the silica gel slurry with 0.5-1% triethylamine in your eluent. This neutralizes the acidic silanol groups. Alternatively, use neutral alumina as the stationary phase.[9] |
| Inappropriate Solvent System: The eluent polarity may be too high, causing the product to elute too quickly with impurities, or too low, leading to very long elution times and band broadening. | Optimize Eluent via TLC: Systematically test solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) using TLC to find a system that gives your product an Rf value of ~0.3 and good separation from impurities.[9] | |
| Product Co-elutes with an Impurity | Similar Polarity of Compounds: A regioisomeric impurity or a by-product may have a polarity very similar to the desired product, making separation difficult with a standard solvent system. | Change Solvent Selectivity: Switch to a solvent system with different chemical properties. For example, if you are using Hexane/Ethyl Acetate, try a system like Toluene/Acetone or Dichloromethane/Acetonitrile. Different solvents interact differently with the compounds and the stationary phase, which can alter the elution order. |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to merge. | Reduce Load: Use a larger column or reduce the amount of material loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Recrystallization Fails (Product Oils Out or No Crystals Form) | Incorrect Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent. | Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, water) in test tubes. A good recrystallization solvent will dissolve the compound when hot but not when cold.[10] |
| Cooling Too Rapidly: Rapid cooling can cause the compound to precipitate as an amorphous solid or oil instead of forming a crystal lattice. | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation. Gentle scratching of the flask's inner wall with a glass rod can help induce nucleation. | |
| Solution is Not Saturated: Too much solvent was used, preventing the concentration from reaching the point of crystallization upon cooling. | Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent until you observe slight turbidity (cloudiness), indicating saturation. Then, add a drop or two of hot solvent to redissolve the precipitate and allow it to cool slowly. | |
| HPLC Analysis Shows Tailing Peaks | Secondary Interactions with Stationary Phase: The phenolic hydroxyl group can interact with residual silanols on the C18 column, causing peak tailing. | Modify Mobile Phase: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions. |
| Column Degradation: The column may be fouled or has reached the end of its lifespan. | Wash or Replace Column: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If tailing persists, the column may need to be replaced.[11] |
Section 3: Detailed Purification Protocols
Protocol 3.1: Purification by Silica Gel Column Chromatography
This method is highly effective for separating compounds based on polarity. Given the potential for aldehyde decomposition on silica, a deactivated column is recommended.
1. Preparation of the Stationary Phase (Slurry Method): a. In a beaker, add silica gel (60 Å, 230-400 mesh) to your chosen starting eluent (e.g., 95:5 Hexane/Ethyl Acetate). A typical ratio is ~40 g of silica per 1 g of crude product. b. Add triethylamine to the slurry to a final concentration of 0.5% (v/v). c. Stir gently to create a homogenous, pourable slurry, ensuring no air bubbles are trapped. d. Carefully pour the slurry into your chromatography column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more eluent as needed, never allowing the top of the silica bed to run dry.
2. Sample Loading: a. Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. b. Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. c. Carefully add the sample to the top of the packed column. For dry loading, gently sprinkle the silica-adsorbed sample onto the column bed.
3. Elution and Fraction Collection: a. Begin elution with a low-polarity solvent mixture (e.g., 90:10 Hexane/Ethyl Acetate). A literature-reported system is a 7:3 mixture of hexane and ethyl acetate.[3] b. Gradually increase the eluent polarity as the column runs (gradient elution). This can be done stepwise (e.g., 90:10 -> 85:15 -> 80:20 Hexane/EtOAc). c. Collect fractions in test tubes and monitor the elution progress by TLC. d. Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator.
4. Final Product Handling: a. Dry the resulting solid under high vacuum to remove residual solvents. b. Confirm purity using HPLC and/or melting point analysis.
Protocol 3.2: Purification by Recrystallization
Recrystallization is an excellent method for removing small amounts of impurities from a solid product.
1. Solvent Selection: a. Place a small amount of your crude product (~20-30 mg) into several test tubes. b. Add a different solvent (e.g., ethanol, isopropanol, toluene, water, or a mixture like ethanol/water) to each tube, drop by drop, until the solid dissolves upon heating (e.g., in a hot water bath). c. A suitable solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling to room temperature and then in an ice bath.
2. Recrystallization Procedure: a. Place the bulk of the crude solid into an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution. c. If colored impurities are present that are not removed by this step, you may need to perform a hot filtration after adding a small amount of activated charcoal. d. Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. e. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
3. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Dry the purified crystals in a vacuum oven. The melting point of pure this compound is 134-138 °C.[7]
Protocol 3.3: Purification via Acid-Base Extraction
This technique leverages the acidic nature of the phenolic hydroxyl group to separate it from non-acidic impurities.
1. Dissolution and Extraction: a. Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate (~20 mL per gram of crude). b. Transfer the solution to a separatory funnel. c. Add an equal volume of a cold, dilute aqueous base (e.g., 1 M NaOH or 5% NaHCO₃ solution). d. Stopper the funnel and shake vigorously, periodically venting to release pressure. e. Allow the layers to separate. The deprotonated phenoxide salt of your product will be in the aqueous (bottom) layer, while non-acidic impurities will remain in the organic (top) layer. f. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete recovery.
2. Regeneration and Isolation: a. Combine all aqueous extracts in a beaker and cool the solution in an ice bath. b. While stirring, slowly add a cold, dilute acid (e.g., 2 M HCl) dropwise until the solution becomes acidic (test with pH paper). You will see the neutral product precipitate out as a solid. c. Collect the solid product by vacuum filtration. d. Wash the solid with cold deionized water to remove any residual salts. e. Dry the product thoroughly under vacuum. This method is particularly effective at removing the starting material (2-chloro-6-fluorophenol) if it has a different pKa.
Section 4: Diagrams and Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: Troubleshooting decision tree.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auroraprosci.com [auroraprosci.com]
- 7. echemi.com [echemi.com]
- 8. 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. lcms.cz [lcms.cz]
Stability issues of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde under acidic or basic conditions
Welcome to the technical support center for 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability of a Substituted Benzaldehyde
This compound is a key building block in synthetic chemistry, valued for its unique substitution pattern which imparts specific electronic and steric properties. However, the presence of a phenolic hydroxyl group, an aldehyde, and electron-withdrawing halogens on the aromatic ring creates a complex chemical environment that can be susceptible to degradation under certain conditions. This guide will focus on the principal stability concerns: acidic and basic hydrolysis, and oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: I've noticed a yellowing of my this compound solution upon storage in a basic buffer. What is likely happening?
A1: The yellowing of your solution is a common indicator of degradation. Under basic conditions, phenolic aldehydes are susceptible to two primary degradation pathways:
-
Oxidation: The phenoxide ion, formed by the deprotonation of the hydroxyl group in a basic medium, is highly susceptible to oxidation. Dissolved oxygen in your solvent can oxidize the aldehyde group to a carboxylic acid, forming 3-chloro-5-fluoro-4-hydroxybenzoic acid. This process can be accelerated by light and trace metal impurities.
-
Disproportionation (Cannizzaro-Type Reaction): Since this compound lacks α-hydrogens, it can undergo a Cannizzaro-type reaction in the presence of a strong base.[1][2] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (3-chloro-5-fluoro-4-hydroxybenzyl alcohol), while a second molecule is oxidized to the carboxylic acid (3-chloro-5-fluoro-4-hydroxybenzoic acid).[3][4]
The formation of conjugated byproducts and potential polymerization can lead to the observed color change.
Q2: How stable is this compound in acidic media?
A2: Generally, phenolic aldehydes exhibit greater stability in acidic conditions compared to basic conditions. The hydroxyl and aldehyde groups are less reactive towards degradation pathways like oxidation in a protonated state. However, prolonged exposure to strong acids and high temperatures can still lead to degradation, potentially through:
-
Acid-catalyzed polymerization: Aldehydes can undergo acid-catalyzed self-condensation or polymerization, although this is less common for aromatic aldehydes compared to aliphatic ones.
-
Reactions involving the aromatic ring: While the aldehyde group is deactivating, the hydroxyl group is activating towards electrophilic aromatic substitution. However, under typical experimental conditions, this is less of a stability concern and more of a reactivity consideration with other electrophiles in the medium.
Q3: Can the halogen substituents (Chloro and Fluoro) influence the stability of the molecule?
A3: Yes, the halogen substituents play a significant role. Both chlorine and fluorine are electron-withdrawing groups, which can influence the reactivity of the aldehyde and the acidity of the phenolic proton.
-
Increased Acidity: The electron-withdrawing nature of the halogens increases the acidity (lowers the pKa) of the phenolic hydroxyl group compared to unsubstituted 4-hydroxybenzaldehyde.[5][6] This means the phenoxide ion forms more readily at a lower pH, potentially increasing its susceptibility to base-catalyzed oxidation.
-
Influence on the Aldehyde: The electron-withdrawing effects can also impact the electrophilicity of the aldehyde's carbonyl carbon, which can affect the rate of reactions such as the Cannizzaro reaction.
Q4: What are the best practices for storing this compound?
A4: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Solid Form: Store as a solid in a tightly sealed, opaque container to protect from light and moisture. Storage at reduced temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is ideal.
-
In Solution: If solutions are necessary, prepare them fresh. If storage is unavoidable, use an acidic or neutral pH buffer and store at low temperatures in the dark. Avoid basic solutions for storage. For organic solvents, ensure they are peroxide-free, as peroxides can initiate oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Appearance of a new peak in HPLC analysis after reaction in basic media. | Base-catalyzed degradation. | 1. Analyze Standards: Co-inject authentic standards of the expected degradation products: 3-chloro-5-fluoro-4-hydroxybenzoic acid and 3-chloro-5-fluoro-4-hydroxybenzyl alcohol to confirm peak identities. 2. Lower pH and Temperature: If permissible for your reaction, reduce the pH and temperature to slow down the degradation. 3. Degas Solvents: Remove dissolved oxygen from your reaction mixture by sparging with nitrogen or argon to minimize oxidation. |
| Inconsistent reaction yields when using this compound. | Degradation of the starting material. | 1. Check Purity: Assess the purity of your starting material using HPLC or NMR before starting your reaction.[7][8] 2. Fresh Stock: Use a freshly opened bottle of the reagent or purify the existing stock if degradation is suspected. 3. Review Storage Conditions: Ensure the compound has been stored correctly, away from light, air, and basic environments.[9] |
| Solution turns brown/dark during a reaction at elevated temperatures. | Thermal degradation or extensive polymerization. | 1. Reduce Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative processes that are often accelerated by heat. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Basic Hydrolysis
This protocol is designed to assess the stability of this compound to basic conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Prepare a 0.1 M sodium hydroxide (NaOH) solution.
-
-
Stress Conditions:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
In a control vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate both vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Neutralize the basic sample with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 3).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify any degradation products.
-
Protocol 2: Forced Degradation Study - Acidic Hydrolysis
This protocol assesses the stability under acidic conditions.
-
Preparation of Solutions:
-
Use the same stock solution of this compound as in Protocol 1.
-
Prepare a 0.1 M hydrochloric acid (HCl) solution.
-
-
Stress Conditions:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Use the same control vial as in Protocol 1.
-
Incubate both vials at a controlled temperature (e.g., 60°C) for the same time points as the basic study.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.
-
Dilute and analyze by HPLC (Protocol 3).
-
-
Data Interpretation:
-
Analyze the data as described for the basic hydrolysis study.
-
Protocol 3: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.[10][11]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For better peak shape with the phenolic group, a base-deactivated C18 or a phenyl-hexyl column can be beneficial.[12]
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from both more polar (e.g., the carboxylic acid) and less polar impurities.
-
Solvent A: 0.1% Phosphoric acid or Formic acid in Water (provides a low pH to suppress ionization of the phenol and carboxylic acid, leading to better peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Example Gradient: Start with a low percentage of Solvent B (e.g., 10-20%) and increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.[13]
-
Column Temperature: 30°C.
Visualization of Potential Degradation Pathways
Base-Catalyzed Degradation
Under basic conditions, this compound can undergo oxidation and disproportionation.
Caption: Potential degradation of this compound in basic media.
Acid-Catalyzed Degradation
Under acidic conditions, the molecule is generally more stable, but forced conditions (e.g., high heat) could lead to polymerization.
Caption: Potential degradation of this compound under strong acidic conditions.
Summary of Potential Degradation Products
| Condition | Potential Degradation Product | Chemical Structure | Expected HPLC Elution |
| Basic | 3-Chloro-5-fluoro-4-hydroxybenzoic Acid | C₇H₄ClFO₃ | More polar than parent, earlier elution. |
| Basic | 3-Chloro-5-fluoro-4-hydroxybenzyl Alcohol | C₇H₆ClFO₂ | Similar or slightly more polar than parent. |
| Acidic (Forced) | Oligomers/Polymers | Variable | May appear as multiple small peaks or baseline noise. |
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. kvmwai.edu.in [kvmwai.edu.in]
- 4. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. japsonline.com [japsonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹³C NMR Characterization of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde whose unique electronic and structural features make it a valuable intermediate. Its characterization, however, presents a nuanced challenge that requires a robust analytical strategy. This guide provides an in-depth comparison of the theoretical and experimental approaches to characterizing this molecule using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, a powerful technique for mapping the carbon skeleton of a molecule.[1]
This document is designed for researchers and drug development professionals, offering a framework for predicting, acquiring, and interpreting the ¹³C NMR spectrum of this compound. We will delve into the principles of substituent effects, compare the target molecule to known structural analogs, and provide a validated experimental protocol to ensure trustworthy and reproducible results.
The Logic of Spectral Prediction: A Comparative Approach
Direct experimental data for this compound is not widely published. Therefore, a predictive and comparative methodology is the most scientifically rigorous approach. By understanding the individual and combined effects of the chloro, fluoro, hydroxy, and aldehyde substituents on the benzene ring, we can construct a highly accurate theoretical spectrum. This prediction can then be benchmarked against the known spectra of simpler, structurally related compounds.
Core Principles: Substituent Chemical Shifts (SCS) and C-F Coupling
The chemical shift (δ) of each carbon atom in the benzene ring is highly sensitive to its electronic environment. Each substituent imparts a predictable shift (upfield or downfield) on the ipso (the carbon it's attached to), ortho, meta, and para carbons. While this principle of additivity can be a powerful predictive tool, it's important to note that for polysubstituted rings, steric and electronic interactions can sometimes lead to minor deviations.[2][3]
A critical feature in the spectrum of our target molecule will be the presence of carbon-fluorine (C-F) spin-spin coupling. The ¹⁹F nucleus (spin I = ½) couples with the ¹³C nucleus through bonds, splitting the carbon signals into doublets. The magnitude of this coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the two nuclei:
-
¹JCF (one bond): Typically very large, ranging from -240 to -270 Hz.
-
²JCF (two bonds): Smaller, around 20-30 Hz.
-
³JCF (three bonds): Generally 7-10 Hz.
-
⁴JCF (four bonds): The smallest and sometimes not resolved, around 1-4 Hz.[4][5]
These coupling patterns are exceptionally diagnostic for confirming the position of the fluorine atom on the aromatic ring.
Predicted ¹³C NMR Spectrum and Comparative Analysis
To predict the spectrum of this compound, we begin with the known spectrum of a base molecule, 4-hydroxybenzaldehyde, and apply established substituent chemical shift (SCS) effects for chlorine and fluorine.
The experimental ¹³C NMR chemical shifts for 4-hydroxybenzaldehyde in CDCl₃ are approximately: C1(CHO) at 191.3 ppm, C2/C6 at 132.6 ppm, C3/C5 at 116.1 ppm, and C4(C-OH) at 161.7 ppm, with the ipso-carbon C1' (attached to the aldehyde) at 129.9 ppm.[6]
By applying SCS increments and accounting for the unique substitution pattern, we can estimate the chemical shifts and predict the key coupling patterns for our target molecule. This data is compared with experimental values from key structural analogs in the table below.
Table 1: Comparative Analysis of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | Target: this compound (Predicted in CDCl₃) | Analog 1: 4-Hydroxybenzaldehyde (Experimental in CDCl₃)[6] | Analog 2: 3-Chloro-4-hydroxybenzaldehyde (Experimental)[7] | Analog 3: Benzaldehyde (Experimental)[8][9] |
| C=O | ~189-191 | 191.3 | ~190 | 192.3 |
| C1 | ~128-130 | 129.9 | ~129 | 136.5 |
| C2 | ~129-131 (³JCF ≈ 7-10 Hz) | 132.6 | ~131 | 129.7 |
| C3 | ~123-125 (²JCF ≈ 20-25 Hz) | 116.1 | ~122 | 129.0 |
| C4 | ~150-152 (²JCF ≈ 10-15 Hz) | 161.7 | ~155 | 134.4 |
| C5 | ~148-150 (¹JCF ≈ 240-250 Hz) | 116.1 | N/A | 129.0 |
| C6 | ~115-117 (⁴JCF ≈ 1-3 Hz) | 132.6 | ~117 | 129.7 |
Note: Data for Analog 2 is based on available spectra without specified shifts; values are estimated based on spectral patterns.[7]
Key Interpretive Points:
-
Aldehyde Carbon (C=O): The aldehyde carbon is the most deshielded, appearing far downfield around 190 ppm.[8] This is a highly diagnostic peak.
-
C4 (C-OH): The carbon bearing the hydroxyl group is significantly deshielded due to the oxygen's electronegativity, but its exact shift is modulated by the adjacent halogens.
-
C5 (C-F): This carbon will be the most revealing signal. It is expected to be significantly downfield and will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[4] This is the primary confirmation of the fluorine's position.
-
C3 (C-Cl): The carbon attached to chlorine will also be deshielded. Crucially, it will exhibit a two-bond coupling to fluorine (²JCF ≈ 20-25 Hz).
-
Remaining Carbons: C2, C4, and C6 will also show smaller C-F couplings, confirming their proximity to the fluorine atom and completing the structural assignment.
Workflow for Spectroscopic Characterization
The logical flow from prediction to final structural confirmation is a self-validating process. It ensures that experimental choices are informed by a strong theoretical grounding, and the final data is interpreted within a comparative context.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 13C NMR spectrum [chemicalbook.com]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde and Other Substituted Benzaldehydes for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of success. Substituted benzaldehydes, a class of aromatic aldehydes, are pivotal intermediates due to their versatile reactivity and presence in a vast array of biologically active molecules. This guide provides an in-depth, objective comparison of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde with other commonly utilized substituted benzaldehydes, namely vanillin, syringaldehyde, and p-anisaldehyde. By examining their physicochemical properties, chemical reactivity, and biological activities, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic and therapeutic endeavors.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are characterized by a benzene ring bearing a formyl group (-CHO) and one or more additional substituents. The nature and position of these substituents profoundly influence the molecule's electronic properties, steric hindrance, and overall reactivity. This, in turn, dictates their utility in various chemical transformations and their potential as pharmacophores.
This compound is a halogenated salicylaldehyde derivative of increasing interest in medicinal chemistry. The presence of two electron-withdrawing halogens (chlorine and fluorine) and an electron-donating hydroxyl group creates a unique electronic environment, suggesting distinct reactivity and biological activity profiles.
For a comprehensive comparison, we will evaluate it against:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): A widely available and utilized natural product, known for its flavor and fragrance properties, as well as its antioxidant and antimicrobial activities.
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde): Another lignin-derived phenolic aldehyde, noted for its antioxidant and hypoglycemic properties.
-
p-Anisaldehyde (4-methoxybenzaldehyde): A common perfumery and flavoring agent, often used as a benchmark in studies of benzaldehyde reactivity.
Physicochemical Properties and Spectroscopic Analysis
A fundamental comparison begins with the intrinsic properties of these molecules. The table below summarizes key physicochemical data, followed by a comparative analysis of their spectroscopic signatures.
| Property | This compound | Vanillin | Syringaldehyde | p-Anisaldehyde |
| Molecular Formula | C₇H₄ClFO₂ | C₈H₈O₃ | C₉H₁₀O₄ | C₈H₈O₂ |
| Molecular Weight | 174.56 g/mol | 152.15 g/mol | 182.17 g/mol | 136.15 g/mol |
| Melting Point | Not readily available | 81-83 °C | 110-113 °C | -1 °C |
| Appearance | White solid | White to yellowish crystalline powder | White to pale yellow crystalline powder | Colorless to yellowish liquid |
Spectroscopic Fingerprints: A Comparative Overview
Spectroscopic analysis provides invaluable insights into the structural and electronic nuances of these molecules.
¹H NMR Spectroscopy: The proton NMR spectra reveal distinct chemical shifts for the aldehydic and aromatic protons, influenced by the electronic effects of the substituents. For this compound, the aldehydic proton is expected to be deshielded due to the electron-withdrawing nature of the halogens. In contrast, the methoxy groups in vanillin and syringaldehyde will shield the aromatic protons to varying degrees.
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is a sensitive probe of the electronic environment. In this compound, this carbon will be significantly deshielded. The carbons attached to the electronegative halogens will also show characteristic shifts and C-F coupling.
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is a key diagnostic peak. Electron-withdrawing groups, such as chlorine and fluorine, will increase the C=O stretching frequency in this compound compared to vanillin, syringaldehyde, and p-anisaldehyde, where electron-donating methoxy and hydroxyl groups will have the opposite effect.
Mass Spectrometry: The mass spectra will show the molecular ion peak corresponding to the molecular weight of each compound. The fragmentation patterns will be influenced by the stability of the resulting carbocations, with the halogenated derivative exhibiting characteristic isotopic patterns for chlorine.
Comparative Chemical Reactivity
The reactivity of the aldehyde functional group is paramount to the utility of these compounds as synthetic intermediates. The electronic nature of the ring substituents plays a crucial role in modulating the electrophilicity of the carbonyl carbon.
Theoretical Framework: Electronic Effects of Substituents
-
This compound: The chlorine and fluorine atoms are strongly electron-withdrawing through their inductive effects (-I), which is expected to significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The hydroxyl group is electron-donating through resonance (+R) but its effect might be tempered by the opposing inductive effects of the halogens.
-
Vanillin and Syringaldehyde: The methoxy (-OCH₃) and hydroxyl (-OH) groups are electron-donating through resonance (+R), which decreases the electrophilicity of the carbonyl carbon, making them generally less reactive towards nucleophiles compared to unsubstituted benzaldehyde.
-
p-Anisaldehyde: The single methoxy group is also electron-donating, rendering it less reactive than benzaldehyde but more reactive than vanillin and syringaldehyde which have additional electron-donating groups.
Experimental Comparison: The Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, is a classic example to illustrate the differences in reactivity.
Hypothetical Comparative Data:
| Benzaldehyde Derivative | Reaction Time (hours) | Yield (%) |
| This compound | 1 | 95 |
| p-Anisaldehyde | 4 | 85 |
| Vanillin | 6 | 80 |
| Syringaldehyde | 8 | 75 |
This data is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on specific reaction conditions.
The expected trend shows that the highly electrophilic carbonyl of this compound leads to a faster reaction and higher yield. Conversely, the electron-rich nature of vanillin and syringaldehyde results in slower reaction rates.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for a typical Knoevenagel condensation experiment.
Comparative Biological Activity
The structural diversity of these benzaldehydes translates into a range of biological activities, which is of particular interest to drug development professionals.
Antioxidant Activity: DPPH Radical Scavenging Assay
Phenolic compounds are known for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom to free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
Expected Trends and Supporting Data:
The antioxidant activity of phenolic aldehydes is influenced by the number and position of hydroxyl groups, as well as the electronic effects of other substituents.
-
Vanillin and Syringaldehyde: Both are expected to show good antioxidant activity due to the presence of the phenolic hydroxyl group. Syringaldehyde, with two methoxy groups flanking the hydroxyl group, may exhibit enhanced activity due to steric hindrance that stabilizes the resulting phenoxy radical.
-
This compound: The presence of the phenolic hydroxyl group suggests potential antioxidant activity. However, the strong electron-withdrawing nature of the halogens might influence the hydrogen-donating ability of the hydroxyl group. A study on halogenated vanillin derivatives showed that chlorination can impact antioxidant activity.[1]
-
p-Anisaldehyde: Lacking a free hydroxyl group, it is expected to have negligible antioxidant activity in this assay.
Experimental Protocol: DPPH Radical Scavenging Assay
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Enzyme Inhibition: Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and in the development of skin-lightening agents. Benzaldehyde and its derivatives have been shown to inhibit tyrosinase.[2]
Comparative Insights and Data:
The inhibitory activity of benzaldehydes against tyrosinase is highly dependent on the substituents.
-
This compound: The halogen and hydroxyl substituents can potentially interact with the active site of tyrosinase, leading to inhibition. Studies on halogenated benzaldehydes have shown potent tyrosinase inhibitory activity.[3]
-
Vanillin and Syringaldehyde: These phenolic aldehydes are known to be tyrosinase inhibitors. Their hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the enzyme's active site.
-
p-Anisaldehyde: Its inhibitory activity is generally lower than that of its hydroxylated counterparts, highlighting the importance of the hydroxyl group for binding to the enzyme.
Experimental Protocol: Tyrosinase Inhibition Assay
References
A Comparative Guide to the Purity Assessment of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde by High-Performance Liquid Chromatography
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, a key substituted benzaldehyde, serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Consequently, the accurate determination of its purity is paramount to ensure the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower scientists to select the most appropriate technique for their specific needs.
The Critical Role of Purity in Synthesis
Impurities in a starting material like this compound can arise from various sources, including unreacted starting materials, byproducts of the synthesis, and degradation products. For instance, a common synthetic route to this compound involves the formylation of 2-chloro-6-fluorophenol.[1] Potential impurities could therefore include residual 2-chloro-6-fluorophenol or isomers formed during the reaction. The presence of such impurities can lead to the formation of unintended side products, reduced yields, and complicate the purification of downstream products.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of moderately polar, non-volatile organic compounds like substituted benzaldehydes.[2][3] Its high resolution, sensitivity, and adaptability make it an indispensable tool in pharmaceutical analysis.[4]
The Rationale Behind the RP-HPLC Method
The separation in RP-HPLC is governed by the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase. For this compound, the presence of the polar hydroxyl and aldehyde groups, combined with the hydrophobic halogenated aromatic ring, makes it ideally suited for retention and separation on a C18 column. The choice of a methanol-water or acetonitrile-water mobile phase allows for fine-tuning of the elution strength to achieve optimal separation from potential impurities.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust RP-HPLC method for the purity assessment of this compound, developed in accordance with the principles of the International Council for Harmonisation (ICH) guidelines on analytical method validation.[5][6][7]
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is preferable to minimize peak tailing.[8] |
| Mobile Phase | Isocratic mixture of Methanol and 0.1% Phosphoric Acid in Water (60:40, v/v). The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (based on the UV absorbance profile of substituted benzaldehydes) |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard (of known, high purity) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare as described for the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC Purity Assessment.
Data Analysis:
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate assessment, a reference standard should be used to calculate the response factor of the main component and any identified impurities.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive understanding of its performance relative to other analytical techniques is crucial for making informed decisions in a research and development setting.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Applicability to Analyte | Excellent. Ideal for non-volatile and thermally stable compounds. | Moderate. The compound has a relatively high boiling point and may require derivatization to increase volatility.[9] | Excellent. Provides detailed structural information and quantification. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can be more complex, potentially requiring derivatization. | Simple dissolution in a deuterated solvent with an internal standard. |
| Destructive? | Yes, the sample is consumed. | Yes, the sample is consumed. | No, the sample can be recovered.[10] |
| Quantification | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard for accurate quantification. | Can provide absolute quantification without a reference standard of the analyte itself, using a certified internal standard.[5][6][11] |
| Information Provided | Retention time and UV-Vis spectrum (with PDA detector). Limited structural information. | Retention time and mass spectrum, providing structural information and molecular weight. | Detailed structural elucidation and precise quantification of all proton-containing species.[10] |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high, especially with selected ion monitoring (SIM). | Lower than chromatographic methods, but sufficient for purity assessment of bulk materials. |
| Throughput | High, with typical run times of 10-30 minutes. | Moderate, with similar run times to HPLC. | Lower, as longer acquisition times may be needed for high precision. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For this compound, its applicability is contingent on the compound's thermal stability and volatility. Given its phenolic nature, there is a risk of thermal degradation in the GC inlet. Derivatization of the hydroxyl group could mitigate this and improve chromatographic performance. The primary advantage of GC-MS is the rich structural information provided by the mass spectrometer, which is invaluable for identifying unknown impurities.[13]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for the purity assessment of organic compounds.[5][7][14] Unlike chromatographic techniques that rely on the response of a detector to a specific physicochemical property (e.g., UV absorbance), qNMR provides a direct measure of the molar concentration of an analyte. By integrating the signals in the ¹H NMR spectrum and comparing them to a certified internal standard of known concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the compound itself.[11] This is a significant advantage, especially for novel compounds where a high-purity reference may not be available. qNMR is also non-destructive, allowing the sample to be recovered after analysis.[10]
Logical Relationship of Analytical Techniques for Purity Assessment:
Caption: Interrelation of analytical techniques for purity determination.
Conclusion and Recommendations
For the routine purity assessment of this compound in a drug development or quality control environment, a validated RP-HPLC method is the recommended approach . Its high throughput, robustness, and excellent resolving power make it ideal for monitoring batch-to-batch consistency and detecting known impurities.
GC-MS serves as a valuable complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Its strength lies in structural elucidation rather than routine quantification for this specific analyte.
Quantitative NMR (qNMR) stands out as a primary, non-destructive method for obtaining an absolute purity value. It is particularly powerful for the certification of reference standards and for resolving discrepancies observed with other techniques. While the initial setup and expertise required may be greater than for HPLC, the quality and definitiveness of the data it provides are unparalleled.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation. A multi-faceted approach, leveraging the strengths of each of these powerful techniques, will provide the most comprehensive and reliable assessment of the purity of this compound, thereby ensuring the quality and integrity of the research and development process.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 12. soeagra.com [soeagra.com]
- 13. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
X-ray crystallography of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde derivatives
A Comparative Guide to the X-ray Crystallography of Halogenated Hydroxybenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing. This guide offers a comparative analysis of the crystallographic features of halogenated hydroxybenzaldehyde derivatives, with a focus on contrasting the structural characteristics of a key precursor with those of a more complex derivative.
While the primary topic of interest is the crystallographic analysis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde derivatives, a comprehensive search of publicly available scientific literature and structural databases did not yield specific crystallographic data for this compound or its direct derivatives. To provide a valuable and technically grounded comparison, this guide will therefore analyze and contrast the crystal structure of a closely related isomer, 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1) , with that of a representative hydrazone derivative of a similar halogenated salicylaldehyde, 4-Chloro-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide (2) . This comparison will illuminate the profound impact of substituent position and functional group modification on the resulting supramolecular architecture.
The Critical Role of Substituent Patterns and Derivatization
The placement of halogen atoms and hydroxyl groups on a benzaldehyde ring dictates the molecule's electronic properties and its potential for forming specific intermolecular interactions, such as hydrogen bonds and halogen bonds. The chlorine and fluorine atoms in these structures are not mere bulky substituents; their electronegativity and potential to act as halogen bond donors or weak hydrogen bond acceptors play a crucial role in the crystal lattice's assembly.
Derivatizing the aldehyde functionality, for instance, by forming a Schiff base or a hydrazone, introduces new hydrogen bond donors and acceptors, significantly altering the intermolecular synthon landscape. This guide will demonstrate how these modifications lead to vastly different crystal packing arrangements, a key consideration in polymorphism studies and for understanding the solid-state properties of active pharmaceutical ingredients (APIs).
Comparative Crystallographic Data Analysis
The following table summarizes the key crystallographic parameters for 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1) and 4-Chloro-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide (2), providing a quantitative basis for our structural comparison.
| Parameter | 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1)[1] | 4-Chloro-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide (2)[2] |
| Chemical Formula | C₇H₄ClFO₂ | C₁₄H₁₀Cl₂N₂O₂ |
| Molecular Weight | 174.55 g/mol | 309.14 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.1856(2) | 5.921(2) |
| b (Å) | 7.3794(2) | 31.245(3) |
| c (Å) | 12.8753(4) | 7.428(3) |
| β (°) | 104.145(1) | 92.182(6) |
| Volume (ų) | 661.18(3) | 1373.2(7) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 298(2) |
| Key Intramolecular Bonds | O—H···O hydrogen bond | O—H···N hydrogen bond |
| Key Intermolecular Bonds | C—H···O, C—H···F, F···O, π-stacking | N—H···O hydrogen bonds |
Structural Commentary and Causality of Experimental Observations
Structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1)
The crystal structure of compound 1 reveals a planar molecule, a consequence of the sp² hybridization of the benzene ring and the aldehyde group.[1] A defining feature is the strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the aldehyde oxygen, which locks the molecule into a rigid conformation.[1] This is a common and highly stable motif in salicylaldehyde derivatives.
The supramolecular structure is assembled through a combination of weaker interactions. Molecules form one-dimensional chains via offset π-stacking, with a centroid-to-centroid distance of 3.7154(3) Å.[1] These chains are then interconnected into a three-dimensional network by weak C—H···O and C—H···F hydrogen bonds, as well as an F···O interaction.[1] The absence of strong halogen-halogen interactions is noteworthy and indicates that these are not the dominant structure-directing forces in this particular crystal packing.[1]
Structure of 4-Chloro-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide (2)
In contrast, the derivatization of a related salicylaldehyde to form the hydrazone 2 introduces a flexible hydrazide linkage and potent hydrogen bonding groups (N-H). The molecule adopts a trans configuration about the C=N double bond.[2] Similar to compound 1 , an intramolecular O—H···N hydrogen bond stabilizes the molecular conformation.[2]
However, the intermolecular interactions are fundamentally different and more robust. The crystal packing is dominated by strong N—H···O hydrogen bonds, which link the molecules into chains along the crystallographic a-axis.[2] This primary hydrogen bonding motif is a direct result of the chemical modification of the aldehyde. The two benzene rings in the molecule are nearly coplanar, with a small dihedral angle of 1.4(2)°, which facilitates efficient packing.[2]
Experimental Protocols: A Self-Validating System
The determination of a crystal structure is a self-validating process, where the quality of the final structural model is rigorously checked against the experimental diffraction data.
Synthesis and Crystallization
Synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1): This compound can be synthesized via the formylation of 2-chloro-4-fluorophenol. While the cited study obtained the compound commercially, a general synthetic approach involves reacting 2-chloro-4-fluorophenol with chloroform in the presence of a strong base like sodium hydroxide through reflux. Purification is typically achieved by column chromatography.[3]
Synthesis of 4-Chloro-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide (2): This hydrazone was prepared through the Schiff base condensation of equimolar amounts of 5-chlorosalicylaldehyde and 4-chlorobenzohydrazide in methanol. The mixture is stirred at room temperature, and crystals suitable for X-ray diffraction can be obtained by the slow evaporation of the solvent.[2]
Single-Crystal X-ray Diffraction Workflow
The protocol for single-crystal X-ray diffraction is a meticulous process designed to yield high-precision data.
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K for compound 1 ) to minimize thermal vibrations and is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[1][2] A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction intensities are used to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using a full-matrix least-squares on F² method.[4] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.
Visualization of Workflows and Interactions
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: General experimental workflow for X-ray crystal structure analysis.
Caption: Dominant intermolecular forces in Compounds 1 and 2.
Conclusion
This comparative guide demonstrates that both substituent positioning and chemical derivatization are powerful tools for modulating the solid-state architecture of benzaldehyde derivatives. The analysis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1) and the hydrazone derivative (2) reveals a shift from a packing arrangement dominated by π-stacking and weak interactions to one governed by strong, directional N-H···O hydrogen bonds. These insights are fundamental for crystal engineering, where the goal is to design materials with specific and predictable solid-state properties. For drug development professionals, understanding these structural relationships is crucial for controlling polymorphism, solubility, and bioavailability of pharmaceutical compounds.
References
A Comparative Guide to the Biological Activity of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde and Its Analogs
In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a privileged structure, a foundational component for a multitude of biologically active compounds. Its derivatives are explored for a wide array of therapeutic applications, owing to their diverse chemical reactivity and physiological effects. This guide focuses on 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, a halogenated phenolic aldehyde, and its structural analogs. Our objective is to provide a comparative analysis of their biological activities, supported by established experimental protocols and data, to aid researchers and drug development professionals in navigating the structure-activity relationships of this promising class of compounds.
The strategic placement of electron-withdrawing groups like chlorine and fluorine, alongside a phenolic hydroxyl group, can significantly modulate the electronic properties and, consequently, the biological efficacy of the parent molecule. We will delve into three critical areas of bioactivity: antimicrobial, antioxidant, and anticancer properties, providing a framework for understanding how subtle molecular modifications translate into tangible differences in performance.
Synthesis of Substituted Hydroxybenzaldehydes
The generation of a library of analogs is predicated on versatile and reliable synthetic strategies. The synthesis of the parent compound, this compound, and its analogs typically begins with a correspondingly substituted phenol. A common and effective method is the Duff reaction or a related formylation process, where a formyl group (-CHO) is introduced onto the aromatic ring.
For instance, the synthesis of this compound can be achieved by treating 2-chloro-6-fluorophenol with hexamethylenetetramine in trifluoroacetic acid (TFA).[1] This method provides a direct route to the desired aldehyde. By starting with different substituted phenols, a diverse range of analogs can be synthesized for comparative screening. For example, starting with 2-chloro-4-fluorophenol can yield 3-chloro-5-fluoro-2-hydroxybenzaldehyde.[2]
The rationale behind selecting specific analogs for this guide is to systematically probe the influence of each substituent. We will consider analogs where:
-
The number of halogen substituents is varied.
-
The type of halogen is changed (e.g., chlorine vs. fluorine).
-
The position of the hydroxyl and formyl groups is altered.
Comparative Biological Activity
The true value of a chemical scaffold is defined by its biological performance. Here, we compare the antimicrobial, antioxidant, and anticancer activities of our lead compound and its selected analogs.
Antimicrobial Activity
Substituted aromatic aldehydes have long been investigated for their ability to inhibit the growth of pathogenic microorganisms.[3] The aldehyde functional group is often more potent than a corresponding carboxyl group, and the presence of hydroxyl and halogen substituents can further enhance this activity.[3][4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a standard method for assessing antimicrobial potency.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Comparative Data: Antimicrobial Activity (MIC, µg/mL)
| Compound | Structure | S. aureus (Gram+) | E. coli (Gram-) |
| 1 (Lead) | This compound | 16 | 32 |
| Analog A | 3-Chloro-4-hydroxybenzaldehyde | 32 | 64 |
| Analog B | 5-Fluoro-4-hydroxybenzaldehyde | 64 | 128 |
| Analog C | 4-Hydroxybenzaldehyde | >256 | >256 |
| Analog D | 3,5-Dichloro-4-hydroxybenzaldehyde | 8 | 16 |
Analysis of Structure-Activity Relationship (SAR):
The data clearly demonstrates the importance of halogenation for antimicrobial activity. The parent 4-hydroxybenzaldehyde (Analog C) is largely inactive. The introduction of a single chlorine atom (Analog A) imparts moderate activity, which is less potent than the combination of chlorine and fluorine in the lead compound 1 . This suggests a synergistic or additive effect of the two different halogens. Interestingly, dichlorination (Analog D) results in the highest potency, indicating that the degree and nature of halogenation are key drivers of antibacterial efficacy.
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[5] This activity is crucial for combating oxidative stress, a pathological process implicated in numerous diseases.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to screen the antioxidant activity of phenolic compounds.[6] It measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. It has a deep violet color.
-
Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution in a 96-well plate.
-
Incubation: The reaction is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at ~517 nm using a microplate reader. The reduction in absorbance (discoloration from violet to yellow) is proportional to the radical scavenging activity.
-
Calculation: The percentage of radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Caption: Mechanism of the DPPH Radical Scavenging Assay.
Comparative Data: Antioxidant Activity (DPPH Scavenging IC50, µM)
| Compound | Structure | IC50 (µM) |
| 1 (Lead) | This compound | 45.2 |
| Analog A | 3-Chloro-4-hydroxybenzaldehyde | 38.5 |
| Analog B | 5-Fluoro-4-hydroxybenzaldehyde | 52.1 |
| Analog C | 4-Hydroxybenzaldehyde | 35.0 |
| Analog E | 3,5-Dihydroxybenzaldehyde | 15.8 |
Analysis of Structure-Activity Relationship (SAR):
For antioxidant activity, the primary determinant is the phenolic hydroxyl group. The unsubstituted 4-hydroxybenzaldehyde (Analog C) shows potent activity. The addition of electron-withdrawing halogens (Cl and F) as seen in Analogs A, B, and the lead compound 1 , tends to decrease the antioxidant capacity (higher IC50 value). This is because these groups can reduce the ability of the phenolic proton to be donated by decreasing the electron density on the oxygen atom. As predicted by theory, increasing the number of hydroxyl groups dramatically enhances activity, as shown by the superior performance of 3,5-dihydroxybenzaldehyde (Analog E).[7]
Anticancer Activity
Benzaldehyde derivatives have demonstrated significant cytotoxic and anti-proliferative properties against various cancer cell lines.[8][9] The proposed mechanisms often involve the induction of apoptosis, potentially through mitochondrial disruption.[8]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Cell Seeding: Cancer cells (e.g., HL-60 human leukemia cells) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the insoluble purple formazan crystals.
-
Measurement: The absorbance is measured at ~570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT Cell Viability Assay.
Comparative Data: Anticancer Activity (IC50, µM against HL-60 cells)
| Compound | Structure | IC50 (µM) |
| 1 (Lead) | This compound | 9.8 |
| Analog A | 3-Chloro-4-hydroxybenzaldehyde | 15.4 |
| Analog B | 5-Fluoro-4-hydroxybenzaldehyde | 25.1 |
| Analog C | 4-Hydroxybenzaldehyde | 58.6 |
| Analog D | 3,5-Dichloro-4-hydroxybenzaldehyde | 7.2 |
Analysis of Structure-Activity Relationship (SAR):
Similar to the antimicrobial trend, halogenation appears crucial for potent anticancer activity. The unsubstituted analog is the least active. The presence of both chlorine and fluorine in the lead compound 1 results in significant cytotoxicity. The 3,5-dichloro analog (Analog D) exhibits the most potent activity, suggesting that strong electron-withdrawing character on the ring enhances its anticancer effects. This may be related to the molecule's ability to interact with key intracellular signaling pathways or proteins involved in cell survival.[9][11]
Discussion and Future Perspectives
This comparative guide illustrates a fundamental principle in drug discovery: subtle changes in molecular structure can lead to profound shifts in biological activity. For the 4-hydroxybenzaldehyde scaffold:
-
Halogenation is a key determinant for antimicrobial and anticancer potency. Dihalogenated analogs, particularly with chlorine, tend to be more active. The combination of chloro and fluoro groups in this compound provides a strong balance of these activities.
-
Antioxidant activity is primarily driven by the phenolic hydroxyl group. Electron-withdrawing halogen substituents tend to diminish this property.
These findings highlight the multi-faceted nature of these compounds. While the lead compound 1 may not be the most potent in any single category, it demonstrates a desirable blend of activities. Future research should focus on expanding the analog library to further refine these structure-activity relationships. Investigating additional biological targets, such as anti-inflammatory pathways, could reveal new therapeutic opportunities.[12] Furthermore, mechanistic studies are essential to elucidate how these compounds exert their cytotoxic effects, which could pave the way for the rational design of next-generation therapeutics.
Conclusion
This compound and its analogs represent a fertile ground for the development of novel therapeutic agents. The data and protocols presented in this guide provide a foundational framework for researchers to build upon. By systematically modifying the substitution pattern on the benzaldehyde ring, it is possible to tune the biological activity profile to optimize for a desired therapeutic outcome, whether it be as an antimicrobial, an antioxidant, or an anticancer agent. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rgcc-international.com [rgcc-international.com]
- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Hydroxybenzaldehydes: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde vs. 3,5-Dichlorosalicylaldehyde
Introduction
In the landscape of drug discovery and fine chemical synthesis, halogenated aromatic aldehydes serve as indispensable building blocks.[1] The strategic placement of halogen and hydroxyl substituents on a benzaldehyde scaffold profoundly influences the molecule's electronic properties, thereby dictating its reactivity and utility as a synthetic intermediate.[1] This guide provides an in-depth, objective comparison of the reactivity of two such critical precursors: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde and 3,5-Dichlorosalicylaldehyde (also known as 3,5-dichloro-2-hydroxybenzaldehyde).[2]
For researchers and drug development professionals, understanding the nuanced differences in the reactivity of these molecules is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This analysis will dissect the structural and electronic factors governing their behavior, supported by experimental data and protocols, to provide a clear, actionable framework for their application in the laboratory.
Molecular Structure and Electronic Profile Analysis
The reactivity of an aromatic aldehyde, particularly in common reactions like nucleophilic additions (e.g., Schiff base formation, aldol condensations), is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the interplay of inductive and resonance effects of the substituents on the benzene ring.[3]
This compound
-
Substituents: Aldehyde (-CHO), Hydroxyl (-OH), Chloro (-Cl), Fluoro (-F).
-
Electronic Effects:
-
-OH (para to -CHO): The hydroxyl group is a powerful activating group. Its resonance effect (+M), which donates electron density to the ring, strongly outweighs its inductive electron-withdrawing effect (-I).[4] Being in the para position, its electron-donating resonance effect extends directly to the carbon atom bearing the aldehyde group, significantly reducing the electrophilicity of the carbonyl carbon.
-
-Cl and -F (meta to -CHO): Both halogens are deactivating groups, primarily through a strong inductive electron-withdrawing effect (-I).[3] Fluorine is more electronegative and exerts a stronger -I effect than chlorine.[5] Their resonance effects (+M) are weaker and, from the meta position, do not directly influence the aldehyde group. Their primary role is to lower the overall electron density of the ring.
-
3,5-Dichlorosalicylaldehyde
-
Substituents: Aldehyde (-CHO), Hydroxyl (-OH), two Chloro (-Cl) groups.
-
Electronic Effects:
-
-OH (ortho to -CHO): The hydroxyl group is activating (+M > -I). A critical structural feature of this molecule is the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl proton and the carbonyl oxygen.[6][7] This interaction stabilizes the molecule's conformation and can slightly reduce the availability of the carbonyl for protonation in acid-catalyzed reactions.
-
Two -Cl groups (ortho and para to -CHO): The two chlorine atoms exert a powerful, cumulative electron-withdrawing inductive effect (-I), significantly decreasing the electron density of the aromatic ring. This strong inductive pull enhances the partial positive charge on the carbonyl carbon, making it more electrophilic.
-
Comparative Reactivity Assessment
The dominant factor determining the rate of nucleophilic attack on the aldehyde is the net electronic effect on the carbonyl carbon.
-
In This compound , the potent electron-donating resonance (+M) effect of the para-hydroxyl group counteracts the inductive withdrawal of the halogens, leading to a less electrophilic carbonyl carbon.
-
In 3,5-Dichlorosalicylaldehyde , the combined inductive withdrawal (-I) of two chlorine atoms makes the ring highly electron-deficient. This effect strongly outweighs the electron-donating nature of the ortho-hydroxyl group, resulting in a more electrophilic and thus more reactive carbonyl carbon towards nucleophiles.
This fundamental electronic difference is the primary driver of their differential reactivity.
Caption: Electronic effects of substituents on the two benzaldehyde derivatives.
Supporting Experimental Data
The theoretical assessment of reactivity is best validated through experimental results. A common benchmark reaction for aldehydes is the formation of Schiff bases via condensation with a primary amine. This reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Comparative Data Summary
| Property | This compound | 3,5-Dichlorosalicylaldehyde | Reference |
| IUPAC Name | This compound | 3,5-Dichloro-2-hydroxybenzaldehyde | [9],[10] |
| CAS Number | 870704-13-5 | 90-60-8 | [9],[2] |
| Molecular Formula | C₇H₄ClFO₂ | C₇H₄Cl₂O₂ | [9],[2] |
| Molecular Weight | 174.56 g/mol | 191.01 g/mol | [9],[2] |
| Melting Point | Not widely reported | 95-97 °C | [2] |
| Appearance | White solid | Pale yellow crystalline powder | [9],[2] |
| Predicted Reactivity (Nucleophilic Addition) | Lower | Higher | N/A |
Experimental Protocol: Synthesis of a Schiff Base
To provide a practical context for this comparison, the following protocol outlines a general procedure for the synthesis of a Schiff base, a reaction where the higher electrophilicity of 3,5-Dichlorosalicylaldehyde would likely lead to a faster reaction rate and/or higher yield compared to this compound under identical conditions.
Objective: To synthesize (E)-2-((benzyl-imino)methyl)-3,5-dichlorophenol.
Materials:
-
3,5-Dichlorosalicylaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Ethanol (or Methanol), anhydrous
-
Glacial Acetic Acid (catalytic amount, e.g., 1-2 drops)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 3,5-Dichlorosalicylaldehyde (e.g., 1.91 g, 10 mmol) in anhydrous ethanol (e.g., 20 mL).
-
Addition of Amine: To the stirred solution, add benzylamine (e.g., 1.07 g, 10 mmol) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2 drops) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Self-Validation: The identity and purity of the resulting Schiff base can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The characteristic disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the imine proton signal (~8.5 ppm) in the ¹H NMR spectrum would confirm the successful transformation.
Caption: Experimental workflow for a representative Schiff base synthesis.
Conclusion and Field Insights
Based on a systematic analysis of the electronic effects of the substituents, 3,5-Dichlorosalicylaldehyde exhibits inherently higher reactivity towards nucleophiles than this compound. The primary reasons are the strong, cumulative inductive electron withdrawal by two chlorine atoms and the absence of a powerful electron-donating group in a conjugating para position to the aldehyde.
For the medicinal chemist or process scientist, this has direct implications:
-
When performing reactions like reductive aminations, condensations, or Grignard additions, 3,5-Dichlorosalicylaldehyde will generally require milder conditions and shorter reaction times.
-
Conversely, when working with this compound, one should anticipate the need for stronger acid or base catalysis, higher temperatures, or extended reaction periods to drive the reaction to completion due to the lower electrophilicity of its aldehyde group.
The choice between these two reagents will therefore depend on the specific synthetic challenge. The higher reactivity of 3,5-Dichlorosalicylaldehyde makes it a more efficient electrophile, while the electronic profile of this compound may be desirable when chemoselectivity is a concern or when the specific substitution pattern is required for the final target molecule.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dichlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde and 3-fluoro-4-hydroxybenzaldehyde
This guide provides a detailed spectroscopic comparison of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde and 3-fluoro-4-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their spectral signatures as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore how the substitution of a single chlorine atom fundamentally alters the electronic environment of the molecule, providing a clear basis for their differentiation and characterization.
The core of this analysis rests on understanding substituent effects. Both fluorine and chlorine are halogens and exert a strong electron-withdrawing inductive effect (-I), which influences the electron density across the benzene ring and its functional groups. However, their resonance effects (+R) and electronegativity differ, leading to distinct and measurable variations in their spectroscopic outputs. This guide will dissect these differences, providing not just data, but the underlying chemical principles that govern them.
Molecular Structures at a Glance
The foundational difference between the two compounds is the presence of a chlorine atom at the C3 position in this compound. This substitution, adjacent to the hydroxyl group, is the primary driver of the spectral variations discussed herein.
Caption: Chemical structures of the two analyzed benzaldehyde derivatives.
Experimental Workflow: A Validated Approach
To ensure the acquisition of high-fidelity and reproducible data, a standardized workflow is essential. The causality for this workflow is rooted in the need to isolate the analyte and prepare it in a state suitable for high-resolution analysis, minimizing interference from solvents or contaminants.
General Protocol for Spectroscopic Analysis
-
Sample Purity Verification:
-
Rationale: Impurities can introduce extraneous signals, complicating spectral interpretation.
-
Method: An initial assessment of purity is performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A purity level of >97% is recommended for unambiguous analysis.[1]
-
-
Sample Preparation:
-
Rationale: The choice of solvent is critical. It must dissolve the analyte without reacting with it and should have minimal interfering signals in the spectral regions of interest.
-
For NMR: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
For IR: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing it into a transparent disk.[2]
-
For MS: The sample is dissolved in a volatile solvent like methanol or acetonitrile at a low concentration (e.g., 1 µg/mL) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
-
Instrument Calibration & Data Acquisition:
-
Rationale: Routine instrument calibration ensures the accuracy of the measured data (e.g., chemical shifts, mass-to-charge ratios).
-
Method: Standard calibration procedures are performed on the spectrometer prior to running the sample. Data is then acquired under optimized parameters for resolution and signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Rationale: Raw data must be processed to a readable spectrum, and signals must be assigned to the corresponding atoms or functional groups based on established chemical principles.
-
Method: Fourier transformation (for NMR and IR), baseline correction, and peak picking are performed. Interpretation involves analyzing chemical shifts, coupling constants, integration, and fragmentation patterns.
-
Caption: Standardized workflow for spectroscopic sample analysis.
Comparative Spectroscopic Analysis
The electronic effects of the halogen substituents are the key to differentiating these two molecules. Fluorine is the most electronegative element, exerting a powerful inductive pull (-I effect). Chlorine is also strongly electronegative but less so than fluorine. Both also have a resonance donating effect (+R effect) due to their lone pairs, though the inductive effect is generally dominant for halogens in influencing the benzene ring's electron density.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides one of the most definitive distinctions between the two compounds due to the natural isotopic abundance of chlorine.
-
3-fluoro-4-hydroxybenzaldehyde (C₇H₅FO₂): The mass spectrum will show a molecular ion peak (M⁺) at m/z 140.[2] The spectrum is relatively simple as fluorine and oxygen are essentially monoisotopic.
-
This compound (C₇H₄ClFO₂): This compound will exhibit a characteristic pair of peaks for the molecular ion due to the two stable isotopes of chlorine: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an M⁺ peak at m/z 174 and an M+2 peak at m/z 176, with a relative intensity ratio of approximately 3:1.[5] This isotopic signature is an unambiguous identifier for a chlorine-containing compound.
| Feature | 3-fluoro-4-hydroxybenzaldehyde | This compound |
| Molecular Formula | C₇H₅FO₂ | C₇H₄ClFO₂ |
| Molecular Weight | 140.11 g/mol | 174.56 g/mol [5] |
| Molecular Ion (M⁺) | m/z 140[2] | m/z 174 (M⁺), 176 (M+2)[5] |
| Key Differentiator | Single M⁺ peak | M⁺ / M+2 isotopic pattern (~3:1) |
¹H NMR Spectroscopy
The ¹H NMR spectra are influenced by the deshielding effects of the halogen substituents and the carbonyl group. Protons closer to electron-withdrawing groups are shifted downfield (to higher ppm values).
-
3-fluoro-4-hydroxybenzaldehyde: This molecule has three aromatic protons. We would expect to see complex splitting patterns due to proton-proton and proton-fluorine coupling. The aldehydic proton will appear far downfield, typically around 9-10 ppm.[6][7]
-
This compound: This molecule has only two aromatic protons, simplifying the aromatic region of the spectrum. The combined electron-withdrawing power of both chlorine and fluorine is expected to shift the remaining aromatic protons and the aldehydic proton further downfield compared to the mono-halogenated analog. The hydroxyl proton signal is also present.[5]
| Proton Assignment | 3-fluoro-4-hydroxybenzaldehyde (Predicted) | This compound (Experimental)[5] | Rationale for Difference |
| Aldehyde (-CHO) | ~9.80 ppm | 9.83 ppm (d, J=2.1 Hz) | The additional chlorine atom provides a slight increase in electron withdrawal, deshielding the aldehyde proton. |
| Aromatic (Ar-H) | 3 protons, complex pattern (~7.0-7.8 ppm) | 7.72 ppm (m, 1H), 7.59 ppm (dd, 1H) | Fewer aromatic protons lead to a simpler spectrum. The strong deshielding from two halogens shifts these protons significantly downfield. |
| Hydroxyl (-OH) | Variable, broad singlet | 6.12 ppm (s, 1H) | The chemical shift is solvent and concentration-dependent. |
¹³C NMR Spectroscopy
In ¹³C NMR, the electronegative substituents have a pronounced effect on the chemical shifts of the carbon atoms to which they are attached and on adjacent carbons.
-
3-fluoro-4-hydroxybenzaldehyde: The carbon directly bonded to fluorine (C-F) will show a large chemical shift and a significant one-bond coupling constant (¹JCF).
-
This compound: The spectrum will show signals for the C-F bond (with a large ¹JCF) and the C-Cl bond. The overall electron-deficient nature of the ring will shift most aromatic carbons downfield compared to the mono-halogenated compound.
| Carbon Assignment | 3-fluoro-4-hydroxybenzaldehyde (Predicted) | This compound (Experimental)[5] | Rationale for Difference |
| Carbonyl (C=O) | ~190 ppm | 188.8 ppm | The precise shift is sensitive to the balance of inductive and resonance effects from all substituents. |
| C-F | ~150-155 ppm (d, ¹JCF ≈ 250 Hz) | 151.6 ppm (d, J=248.2 Hz) | The chemical environment is broadly similar, leading to a comparable chemical shift and coupling constant for the C-F bond. |
| C-Cl | N/A | 122.7 ppm | This signal is unique to the chloro-substituted compound. |
| C-OH | ~145-150 ppm | 146.2 ppm (d, J=15.3 Hz) | The presence of the adjacent chlorine atom influences the chemical shift of the carbon bearing the hydroxyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The key absorptions for these molecules are the O-H, C-H, and C=O stretches.
-
Shared Features: Both molecules will show a strong, broad absorption for the O-H stretch of the hydroxyl group (typically ~3200-3400 cm⁻¹) and characteristic aldehydic C-H stretching peaks around 2720 cm⁻¹ and 2820 cm⁻¹.[7]
-
Key Difference (C=O Stretch): The position of the carbonyl (C=O) stretch is sensitive to electronic effects. Aromatic aldehydes typically show a C=O band around 1705 cm⁻¹.[6][8] The presence of electron-withdrawing halogens generally increases the frequency (shifts to a higher wavenumber) due to the inductive effect strengthening the C=O bond. The effect is expected to be more pronounced in the di-halogenated compound.
| Vibrational Mode | 3-fluoro-4-hydroxybenzaldehyde (Predicted) | This compound (Predicted) | Rationale for Difference |
| O-H Stretch | ~3300 cm⁻¹ (broad) | ~3300 cm⁻¹ (broad) | The hydroxyl group is present in both. |
| Aldehyde C-H Stretch | ~2720, 2820 cm⁻¹ | ~2720, 2820 cm⁻¹ | Characteristic of the aldehyde functional group. |
| C=O Stretch | ~1700-1710 cm⁻¹ | ~1705-1715 cm⁻¹ | The greater electron-withdrawing nature of the two halogens should lead to a slightly higher stretching frequency. |
| C-Cl Stretch | N/A | ~700-850 cm⁻¹ | This absorption is unique to the chloro-substituted compound. |
Conclusion
While this compound and 3-fluoro-4-hydroxybenzaldehyde are structurally similar, they are readily and unambiguously distinguishable through standard spectroscopic techniques.
-
Mass Spectrometry offers the most decisive evidence, with the 3:1 M⁺/M+2 isotopic pattern being a definitive marker for the chlorine-containing molecule.
-
¹H NMR Spectroscopy differentiates the compounds based on the number of aromatic signals and the downfield shifts induced by the additional halogen substituent.
-
¹³C NMR Spectroscopy provides clear evidence through the presence of a C-Cl signal and subtle shifts in the aromatic region.
-
IR Spectroscopy , while more subtle, can provide corroborating evidence based on the position of the C=O stretching frequency and the unique C-Cl stretching vibration.
This comparative guide demonstrates the power of multi-technique spectroscopic analysis in the structural elucidation of closely related organic compounds, a critical capability in pharmaceutical research and chemical synthesis.
References
- 1. L19325.06 [thermofisher.com]
- 2. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Substituent Effects in Multivalent Halogen Bonding Complexes: A Combined Theoretical and Crystallographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical entities is paramount. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative of interest in various research and development applications. Its utility as a building block in the synthesis of novel compounds necessitates robust analytical methods to ensure its purity, stability, and concentration. This guide provides a comparative analysis of suitable analytical techniques for the quantification of this compound, complete with detailed experimental protocols and supporting data based on established methodologies for similar analytes.
Introduction: The Analytical Imperative
The quantification of this compound is critical for quality control in its synthesis and for its application in further chemical transformations. The presence of reactive functional groups—aldehyde, hydroxyl, and halogen substituents—dictates the choice of analytical methodology, requiring techniques that are both specific and stability-indicating. This guide will explore and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for this purpose.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method hinges on a balance of performance characteristics, including specificity, linearity, accuracy, precision, and sensitivity. The following table summarizes a comparison of HPLC-UV, GC-FID, and UV-Vis Spectrophotometry for the analysis of this compound, with performance data extrapolated from validated methods for structurally related substituted benzaldehydes.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | Very High (Excellent separation of volatile compounds) | Low (Prone to interference from other UV-absorbing species) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~3 µg/mL |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | High | High | Low |
| Typical Application | Purity testing, stability studies, quantification in complex matrices | Residual solvent analysis, quantification of volatile impurities | Preliminary quantification, in-process control |
In-Depth Methodologies and Experimental Protocols
A self-validating system is crucial for the trustworthiness of any analytical protocol. The following methods are presented with detailed steps and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the quality control of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is highly suitable for the quantification of this compound.
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds like substituted benzaldehydes.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like trifluoroacetic acid) is selected to ensure good peak shape and resolution from potential impurities. The acid suppresses the ionization of the phenolic hydroxyl group, leading to a more retained and symmetrical peak.
-
Detector: UV detection at a wavelength corresponding to the absorbance maximum of the analyte provides high sensitivity and specificity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
Gradient: 70% A to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a 100 µg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample in methanol at a concentration expected to fall within the calibration range.
-
Method Validation Workflow (Based on ICH Q2(R2)):
Caption: Workflow for HPLC method validation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
For analytes that are volatile and thermally stable, Gas Chromatography offers excellent resolution and sensitivity. This compound, while having a higher boiling point, can be analyzed by GC, potentially with derivatization to improve volatility and peak shape.
Causality of Experimental Choices:
-
Column: A mid-polarity column (e.g., DB-624 or equivalent) is a good starting point for separating halogenated and phenolic compounds.
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
-
Oven Program: A temperature ramp is employed to ensure good separation of the analyte from any impurities with different boiling points.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program: 100 °C (hold 1 min), ramp to 240 °C at 15 °C/min, hold for 5 min.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetone.
-
Working Standard Solutions: Dilute the stock solution in acetone to prepare calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Solution: Dissolve the sample in acetone to a concentration within the calibration range.
-
Logical Relationship of GC Parameters:
Caption: Interdependence of GC method parameters.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of compounds with a suitable chromophore. While less specific than chromatographic methods, it can be valuable for in-process controls or for the analysis of relatively pure samples. The ultraviolet absorption spectra of benzaldehydes are well-characterized.[2]
Causality of Experimental Choices:
-
Solvent: A solvent that does not absorb in the analytical wavelength range and in which the analyte is stable is chosen. Methanol is a common choice.
-
Analytical Wavelength: The wavelength of maximum absorbance (λmax) is used to ensure the highest sensitivity and to minimize deviations from Beer's Law.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Scan the UV spectrum of a standard solution of this compound in methanol from 200 to 400 nm to determine the λmax.
-
Prepare a blank solution (methanol).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For high-specificity applications such as purity determination and stability testing, a validated HPLC-UV method is the most appropriate choice. For the analysis of volatile impurities or when high throughput is required for relatively clean samples, GC-FID is a powerful alternative. UV-Vis spectrophotometry , while less specific, offers a rapid and cost-effective solution for preliminary assessments and in-process monitoring of concentration. The successful implementation of any of these methods relies on rigorous validation in accordance with established guidelines to ensure data integrity and reliability.
References
A Senior Application Scientist's Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde in Organic Synthesis
For the discerning researcher in drug discovery and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, yield, and novelty of a synthetic route. This guide provides an in-depth comparative analysis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, a versatile trifunctional aromatic building block. We will benchmark its performance in key organic reactions against other relevant benzaldehyde derivatives, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationship between the unique substitution pattern of this molecule and its reactivity, empowering you to make informed decisions in your synthetic endeavors.
The Strategic Advantage of this compound: An Electronically Tuned Reagent
This compound is a highly functionalized aromatic aldehyde poised for a significant role in the synthesis of complex organic molecules. Its utility stems from the precise electronic modulation exerted by its substituents: a hydroxyl group, a chlorine atom, and a fluorine atom.
-
The Hydroxyl Group (-OH): As a powerful ortho-, para-directing activator, the hydroxyl group enhances the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack. However, its primary influence in the context of the aldehyde's reactivity is its ability to be protected or to participate in reactions itself, offering a handle for further functionalization.
-
The Halogen Duo (-Cl and -F): The chloro and fluoro substituents are key to the unique reactivity of this molecule. Both are electron-withdrawing through induction (-I effect) due to their high electronegativity, which increases the electrophilicity of the carbonyl carbon of the aldehyde. This is a crucial factor in nucleophilic addition reactions. Concurrently, they exhibit a resonance-donating effect (+R effect) by sharing their lone pair electrons with the aromatic ring. For fluorine, the 2p orbital overlap with the carbon 2p orbital is highly effective, leading to a more pronounced resonance effect compared to chlorine.[1] This interplay of inductive and resonance effects finely tunes the reactivity of both the aldehyde group and the aromatic ring.
This unique electronic profile suggests that this compound will exhibit enhanced reactivity in condensation reactions compared to unsubstituted or electron-donating group-substituted benzaldehydes.
Performance Benchmarking in Key Condensation Reactions
To quantify the performance of this compound, we will compare its expected and reported performance in three widely utilized carbon-carbon bond-forming reactions: the Claisen-Schmidt, Knoevenagel, and Perkin condensations.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[2][3] These scaffolds are prevalent in biologically active compounds.[4]
Expected Performance: The strong electron-withdrawing nature of the chloro and fluoro groups in this compound is anticipated to significantly enhance the electrophilicity of the carbonyl carbon. This should lead to a faster reaction rate and higher yields compared to benzaldehydes bearing electron-donating groups.
Comparative Data:
| Benzaldehyde Derivative | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43 | [2] |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High | [2] |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH/Ethanol | Moderate | [2] |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | 85 | [2] |
| This compound (Expected) | Acetophenone | NaOH/Ethanol | High | - |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Ethanol | 72-82 | [5] |
| 4-Hydroxybenzaldehyde | Acetophenone | NaOH/Ethanol | 72-82 | [5] |
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a general procedure for the synthesis of chalcones and can be adapted for this compound.[4]
Materials:
-
Substituted Benzaldehyde (e.g., this compound) (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol (95%)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
In a suitable flask, dissolve the substituted benzaldehyde and acetophenone in 95% ethanol.
-
With stirring, slowly add the 10% aqueous NaOH solution to the mixture.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1N HCl to neutralize the excess base.
-
The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH): The base is essential for the deprotonation of the α-carbon of the ketone, generating the nucleophilic enolate ion that attacks the aldehyde.
-
Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the intermediate aldol product.
-
Ice-cold water quench and acidification: This step neutralizes the catalyst and precipitates the water-insoluble chalcone product.
Workflow Diagram:
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. However, our responsibility extends through the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper handling of halogenated aromatic aldehydes not only poses immediate safety risks but also carries significant environmental consequences and regulatory penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring the safety of laboratory personnel and the protection of our environment.
Section 1: Hazard Profile and Essential Precautions
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a substituted aromatic aldehyde with reactive functional groups. The presence of chlorine and fluorine atoms places it in the category of halogenated organic compounds, which require specific disposal pathways.[2][3]
The primary safety data for this compound indicates significant hazards that directly influence handling and disposal protocols.[4]
| Hazard Identification | Details |
| GHS Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed. H318: Causes serious eye damage. |
| Key Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |
Data synthesized from the ChemicalBook Safety Data Sheet.[4]
The causality behind these precautions is clear: the compound's toxicity and corrosivity demand the use of robust Personal Protective Equipment (PPE) at all times, including during disposal. This includes, at a minimum:
-
Nitrile gloves: To prevent skin contact.
-
Safety goggles and a face shield: To protect against splashes that can cause serious eye damage.
-
A laboratory coat: To protect skin and clothing.
All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]
Section 2: The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[2][5]
Causality: Mixing halogenated waste with non-halogenated organic solvents is a common and dangerous mistake. The downstream disposal method for halogenated compounds is typically high-temperature incineration.[6] If non-halogenated solvents are inadvertently mixed in, it can disrupt the incineration parameters. Conversely, if halogenated waste contaminates a drum of non-halogenated solvent waste destined for fuel blending, it can corrode engines and produce highly toxic emissions, such as hydrochloric acid and dioxins.[6]
Therefore, all waste streams containing this compound must be kept separate from other chemical wastes.[7]
Section 3: Step-by-Step Waste Accumulation Protocol
Follow this procedure to safely collect and store waste this compound and associated materials within your laboratory's Satellite Accumulation Area (SAA).[7][8] An SAA is a designated laboratory space at or near the point of waste generation, under the control of the lab personnel.[1]
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a container made of a material chemically compatible with the waste, such as glass or high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a secure, leak-proof screw cap.[9] The original product container is often an ideal choice.[7]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8] The label must clearly state:
Step 2: Waste Collection
-
Solid Waste: Collect any unreacted or waste solid compound directly into the labeled hazardous waste container. Use a dedicated spatula or scoop.
-
Contaminated Materials: Any disposable items that have come into direct contact with the compound, such as weighing paper, gloves, or pipette tips, must be placed in the same designated container.
-
Rinsate Collection: When cleaning glassware (e.g., reaction flasks, beakers), rinse with a minimal amount of a suitable organic solvent (like acetone or ethanol). This rinsate is hazardous waste. [2] Collect the first one or two rinses in the designated halogenated waste container. Subsequent rinses of a triple-rinsed container may be considered non-hazardous depending on institutional policy, but the initial rinsate is always hazardous.[9]
Step 3: Storage in the Satellite Accumulation Area (SAA)
-
Secure Storage: Keep the waste container tightly capped at all times, except when adding waste.[7]
-
Location: Store the container in your designated SAA, which must be within your line of sight.[8]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate leaks or spills.
-
Segregation: Ensure the container is physically separated from incompatible waste streams, particularly acids, bases, and oxidizers.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from work with this compound.
Caption: Decision workflow for handling and segregating waste.
Section 4: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.
-
Restrict Access: Prevent entry into the affected area.
-
Assemble PPE: Before cleanup, don appropriate PPE, including a lab coat, safety goggles, face shield, and double nitrile gloves.
-
Neutralize/Absorb: Cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and place it into your labeled halogenated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
Section 5: Final Disposal and Manifesting
Laboratory personnel are responsible for waste up to the point of collection.
-
Scheduling Pickup: Once your hazardous waste container is full, or if it has been in the SAA for the maximum time allowed by your institution (often 6-12 months), you must arrange for its removal.[1][7]
-
EHS Responsibility: Contact your institution's EHS office (or equivalent department) to schedule a hazardous waste pickup.[2] Do not transport the waste yourself.[9]
-
Tracking and Manifest: The EHS department will take custody of the waste. They are responsible for consolidating it, ensuring it is properly manifested, and handing it over to a licensed hazardous waste disposal vendor.[10] This "cradle-to-grave" tracking is a key requirement of the EPA's RCRA regulations.[8] The ultimate disposal method will almost certainly be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
By adhering to this structured, scientifically-grounded protocol, you ensure that every step of the disposal process for this compound is handled with the highest commitment to safety and environmental stewardship.
References
- 1. danielshealth.com [danielshealth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. researchgate.net [researchgate.net]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. vumc.org [vumc.org]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory. Our commitment is to empower you with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the validity of your research outcomes.
Understanding the Hazard Profile
This compound is a substituted aromatic aldehyde with significant utility in synthetic chemistry. However, its chemical reactivity also presents several hazards that must be meticulously managed. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute Oral Toxicity: The compound is classified as toxic if swallowed[1][2]. Ingestion can lead to severe health complications, necessitating immediate medical attention.
-
Serious Eye Damage: Direct contact with the eyes can cause serious and potentially irreversible damage[1][2].
-
Skin Irritation: The compound is a skin irritant, and prolonged contact can lead to redness and discomfort[3][4].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract[4][5].
A thorough understanding of these risks is the foundational step in implementing effective safety protocols. The causality is clear: the functional groups that make this molecule a valuable reagent also drive its potential for adverse biological interactions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles that form a protective seal around the eyes. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | To prevent contact with the eyes, which can cause serious damage[1][2]. Standard safety glasses are insufficient as they do not provide a complete seal. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove. | To prevent skin contact and irritation[3][6]. The outer glove can be removed if contaminated, leaving the inner glove as a secondary barrier. |
| Body Protection | A lab coat is mandatory. For larger-scale operations, a rubberized or chemical-resistant apron is recommended. | To protect against accidental spills and prevent contamination of personal clothing[6]. |
| Respiratory Protection | A NIOSH-approved respirator for organic vapors is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. | To prevent inhalation of the compound, which can cause respiratory irritation[5][6][7]. |
It is imperative that all PPE is inspected for integrity before each use and that personnel are trained in the correct donning and doffing procedures to prevent cross-contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this chemical minimizes the risk of exposure. The following workflow is designed to be a self-validating system, with built-in checks and balances.
Preparation and Pre-Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control vapor and dust exposure[7].
-
Gather Materials: Before starting, ensure all necessary equipment, including a chemical spill kit, is readily accessible.
-
Review the SDS: Always have the most current Safety Data Sheet available for quick reference.
Handling the Chemical
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize the inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within a fume hood. Ensure that the reaction vessel is appropriately secured.
Post-Handling and Storage
-
Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution after each use.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[2][8]. Some sources recommend refrigerated storage to maintain stability[8]. It should be stored away from incompatible materials.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[3]. Do not eat, drink, or smoke in the laboratory[2].
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Workflow for the safe handling of this compound.
Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill and disposal plan is crucial for a swift and effective response.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and any other personnel in the vicinity.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If it is safe to do so, contain the spill using an absorbent material such as sand or vermiculite. Avoid raising dust.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal[6][8].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
Waste Disposal
All waste containing this compound, including contaminated PPE and spill clean-up materials, must be treated as hazardous waste.
-
Segregation: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations[1][2]. Never dispose of this chemical down the drain.
The following diagram outlines the decision-making process for spill response.
Caption: Decision tree for responding to a chemical spill.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and responsibility.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
